Muconic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052848 | |
| Record name | (E,E)-Muconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |
| Record name | Muconic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15718 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans,trans-Muconic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-trans-Muconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 15 °C | |
| Record name | trans-trans-Muconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3588-17-8, 505-70-4, 1119-72-8 | |
| Record name | trans,trans-Muconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-Muconic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans,trans-Muconic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MUCONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E,E)-Muconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexa-2,4-dienedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUCONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-trans-Muconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
301 °C | |
| Record name | trans-trans-Muconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of cis,cis-Muconic Acid: From Pathway Elucidation to Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies underlying the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for the synthesis of pharmaceuticals and polymers. This document details the metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols relevant to the microbial production of this versatile dicarboxylic acid.
Introduction
cis,cis-Muconic acid (ccMA) is a C6 dicarboxylic acid with significant industrial potential as a precursor to adipic acid, terephthalic acid, and various other commercially valuable chemicals.[1] The biotechnological production of ccMA from renewable feedstocks presents a sustainable alternative to traditional petroleum-based chemical synthesis. This guide focuses on the microbial biosynthesis of ccMA, primarily through engineered pathways in model organisms such as Escherichia coli and Saccharomyces cerevisiae.
Core Biosynthetic Pathways
The microbial production of cis,cis-muconic acid is predominantly achieved through the implementation of synthetic metabolic pathways that funnel intermediates from central carbon metabolism into the ccMA-producing enzymatic cascade. The most common and well-characterized pathway originates from the shikimate pathway, a native pathway in many microorganisms for the biosynthesis of aromatic amino acids.
The core pathway involves the conversion of a key shikimate pathway intermediate, 3-dehydroshikimate (3-DHS), into ccMA through the sequential action of three key enzymes:
-
3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the dehydration of 3-DHS to produce protocatechuic acid (PCA).
-
Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated by this enzyme to form catechol.
-
Catechol 1,2-Dioxygenase (CatA): The final step involves the ring-opening of catechol by this dioxygenase to yield cis,cis-muconic acid.
An alternative pathway utilizes chorismate, another intermediate of the shikimate pathway, which is converted to catechol via several enzymatic steps before its conversion to ccMA by catechol 1,2-dioxygenase.
Below is a DOT language representation of the primary biosynthetic pathway from glucose to cis,cis-muconic acid.
References
The Indirect Natural Provenance of trans,trans-Muconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-Muconic acid, a dicarboxylic acid with significant potential as a platform chemical for the synthesis of polymers like adipic acid and terephthalic acid, is not a widely occurring natural product in the classical sense.[1] Unlike its isomer, cis,cis-muconic acid, which is a key intermediate in the microbial degradation of aromatic compounds, trans,trans-muconic acid is primarily encountered as a metabolite of xenobiotic compounds in mammals.[2][3] Additionally, it can be readily synthesized from its biologically produced precursor, cis,cis-muconic acid, through chemical isomerization.[4][5] This guide provides an in-depth technical overview of the indirect natural sources of trans,trans-muconic acid, focusing on its metabolic formation and its derivation from microbially synthesized cis,cis-muconic acid.
Metabolic Formation of trans,trans-Muconic Acid in Mammals
The primary context in which trans,trans-muconic acid is found in biological systems is as a urinary metabolite of benzene and the common food preservative, sorbic acid.[6][7] This metabolic conversion makes it a crucial biomarker for assessing exposure to benzene.[8]
Benzene Metabolism
Benzene is metabolized in the liver to benzene oxide, which can then follow several pathways. One of these pathways leads to the formation of trans,trans-muconaldehyde, which is subsequently oxidized to trans,trans-muconic acid and excreted in the urine.
Signaling Pathway: Benzene Metabolism to trans,trans-Muconic Acid
Caption: Metabolic conversion of benzene to trans,trans-muconic acid in mammals.
Sorbic Acid Metabolism
Sorbic acid, a widely used food preservative, is also metabolized to trans,trans-muconic acid in the body.[7] This metabolic overlap is a significant confounding factor when using urinary trans,trans-muconic acid as a biomarker for benzene exposure, especially at low levels.[9] The exact enzymatic steps for the conversion of sorbic acid to trans,trans-muconic acid are not as well-defined as for benzene, but it is understood to be a metabolic product.[6]
Logical Relationship: Sorbic Acid as a Source of trans,trans-Muconic Acid
Caption: Metabolism of sorbic acid leading to the excretion of trans,trans-muconic acid.
Microbial Production of cis,cis-Muconic Acid: The Precursor
While direct microbial production of trans,trans-muconic acid is not established, the cis,cis-isomer is a natural intermediate in the β-ketoadipate pathway used by various microorganisms to catabolize aromatic compounds.[1] This pathway has been extensively engineered in hosts like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida to overproduce cis,cis-muconic acid from renewable feedstocks such as glucose, xylose, and lignin-derived aromatic monomers.[10][11]
Quantitative Data on Microbial cis,cis-Muconic Acid Production
The following table summarizes representative quantitative data from various studies on the microbial production of cis,cis-muconic acid.
| Microorganism | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glucose | 38.6 | 0.23 g/g | 0.4 g/L/h | [2] |
| Saccharomyces cerevisiae | Glucose | 1.56 mg/L | - | - | [2] |
| Saccharomyces cerevisiae | Glucose | 141 mg/L | - | - | [2] |
| Corynebacterium glutamicum | Catechol | 85 | - | 2.4 | [10] |
| Pseudomonas putida | Catechol | 64.2 | - | - | [10] |
Experimental Protocol: General Method for Microbial Production and Extraction of cis,cis-Muconic Acid
This protocol provides a generalized workflow for the production of cis,cis-muconic acid using an engineered microbial strain.
-
Strain Cultivation: An engineered microbial strain (e.g., E. coli, S. cerevisiae) is cultured in a defined minimal medium containing a suitable carbon source (e.g., glucose) and any necessary supplements. The culture is incubated at an optimal temperature and pH with adequate aeration and agitation in a bioreactor.
-
Induction of Gene Expression: If the expression of the biosynthetic pathway genes is under the control of an inducible promoter, an appropriate inducer (e.g., IPTG) is added to the culture at a specific cell density (e.g., mid-exponential phase).
-
Fed-Batch Fermentation: To achieve high cell densities and product titers, a fed-batch strategy is often employed, where a concentrated feed of the carbon source is supplied to the culture over time.
-
Harvesting and Extraction: After a predetermined fermentation period, the culture broth is harvested. The cells are separated from the supernatant by centrifugation.
-
Acidification and Precipitation: The supernatant is acidified to a low pH (e.g., pH 2) using a strong acid (e.g., HCl). This protonates the muconic acid, causing it to precipitate out of the solution.
-
Isolation and Purification: The precipitated cis,cis-muconic acid is collected by filtration or centrifugation and can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).
-
Quantification: The concentration of cis,cis-muconic acid is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow: Microbial Production and Isomerization
Caption: Overall process for producing trans,trans-muconic acid from a renewable source.
Chemical Isomerization of cis,cis- to trans,trans-Muconic Acid
The biologically produced cis,cis-muconic acid can be efficiently converted to the more thermodynamically stable trans,trans-isomer through various chemical methods.[3] This isomerization is a critical step in the value chain from renewable feedstocks to certain polymers.
Experimental Protocol: Iodine-Catalyzed Isomerization
A common and effective method for the isomerization of cis,cis-muconic acid is through iodine catalysis.[4]
-
Reaction Setup: cis,cis-Muconic acid is dissolved in a suitable solvent, such as methanol.
-
Catalyst Addition: A catalytic amount of iodine (I₂) is added to the solution.
-
Heating: The reaction mixture is heated to reflux for an extended period (e.g., 24-48 hours).
-
Crystallization: Upon cooling, the less soluble trans,trans-muconic acid crystallizes out of the solution.
-
Isolation: The crystals of trans,trans-muconic acid are collected by filtration, washed with a cold solvent, and dried.
-
Analysis: The purity of the product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Conclusion
-
Metabolic Product in Mammals: It is a metabolite of the industrial chemical benzene and the food additive sorbic acid. Its presence in urine is a key biomarker for benzene exposure.
-
Derivative of a Microbial Product: It can be readily and efficiently produced by the chemical isomerization of cis,cis-muconic acid, which is a natural microbial metabolic intermediate that can be overproduced by genetically engineered microorganisms from renewable resources.
For researchers and professionals in drug development and biotechnology, the most viable route to obtaining significant quantities of trans,trans-muconic acid from a renewable basis is through the two-step process of microbial fermentation to produce cis,cis-muconic acid, followed by chemical isomerization.
References
- 1. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130030215A1 - Methods for Producing Isomers of this compound and Muconate Salts - Google Patents [patents.google.com]
- 6. Effect of sorbic acid administration on urinary trans,trans-muconic acid excretion in rats exposed to low levels of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of specificity of trans,trans-muconic acid as a benzene biomarker after ingestion of sorbic acid-preserved foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans,trans-Muconic acid, a reliable biological indicator for the detection of individual benzene exposure down to the ppm level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Muconic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muconic acid, a dicarboxylic acid with the molecular formula C6H6O4, is a molecule of significant interest in the chemical and pharmaceutical industries.[1] It exists as three geometric isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[1] These isomers exhibit distinct chemical and physical properties that influence their applications, ranging from building blocks for novel polymers to biomarkers for benzene exposure.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound isomers, detailed experimental protocols for their synthesis and characterization, and a visualization of their key transformation pathways.
Chemical and Physical Properties
The geometric arrangement of the double bonds in this compound isomers significantly impacts their physical and chemical characteristics. The trans,trans isomer is the most stable due to reduced steric hindrance.[3] A summary of their key quantitative properties is presented in the tables below.
General Properties
| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |
| Molecular Formula | C6H6O4 | C6H6O4 | C6H6O4 |
| Molar Mass | 142.11 g/mol [4] | 142.11 g/mol | 142.11 g/mol [5] |
| Appearance | Crystalline prisms[1] | Needles from hot water[1] | Crystalline Powder[5] |
| Density | - | - | 1.366 g/mL[1] |
Thermal Properties
| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |
| Melting Point | 194-195 °C[1] | 190–191 °C[1] | 301 °C[1] |
| Boiling Point | - | - | 320 °C[5] |
Acidity
| Property | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |
| pKa1 | 2.8 - 4.4[6] | 2.8 - 3.7[6] | 3.77 (Predicted)[5] |
| pKa2 | 4.2 - 5.0[6] | 3.7 - 4.4[6] | - |
Solubility (at 20-25 °C)
| Solvent | cis,cis-Muconic Acid (g/L) | cis,trans-Muconic Acid (g/L) | trans,trans-Muconic Acid (g/L) |
| Water | ~1.0[3] | 5.2[3] | <0.1[3] |
| Dimethyl Sulfoxide (DMSO) | ~400[3] | >500[3] | ~35[3] |
| Methanol | - | - | Soluble[5] |
| Ethanol | ~28[3] | ~90[3] | ~2.5[3] |
| Tetrahydrofuran (THF) | ~50[3] | ~125[3] | ~3.0[3] |
| Toluene | <0.05[3] | <0.10[3] | <0.02[3] |
Experimental Protocols
Synthesis of cis,cis-Muconic Acid via Microbial Fermentation
cis,cis-Muconic acid is commonly produced through the microbial fermentation of sugars or aromatic compounds.[2] Engineered strains of microorganisms such as Escherichia coli or Saccharomyces cerevisiae are often utilized.[2] The general workflow involves the conversion of a carbon source into catechol, which is then cleaved to form cis,cis-muconic acid.[7]
Protocol:
-
Strain Cultivation: Culture a genetically engineered microbial strain (e.g., E. coli) capable of producing cis,cis-muconic acid in a suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and essential nutrients.
-
Fermentation: Maintain the culture under controlled conditions of temperature, pH, and aeration to facilitate cell growth and product formation.
-
Extraction: After fermentation, separate the cells from the broth by centrifugation or filtration.
-
Purification: Acidify the cell-free broth to a pH below 2 to precipitate the cis,cis-muconic acid.[8] The precipitate can be collected by filtration and further purified by recrystallization from hot water or a suitable organic solvent.[8][9]
Isomerization of cis,cis-Muconic Acid
The less stable cis,cis and cis,trans isomers can be converted to the more stable trans,trans isomer through various isomerization techniques.
Acid-Catalyzed Isomerization to cis,trans-Muconic Acid:
-
Dissolve cis,cis-muconic acid in water.
-
Boil the solution. The cis,cis isomer will quantitatively convert to the cis,trans isomer.[3]
-
Cool the solution to induce crystallization of the cis,trans-muconic acid.
-
Collect the crystals by filtration.
Isomerization to trans,trans-Muconic Acid:
-
Method 1: Heating in DMSO: Dissolve cis,cis- or cis,trans-muconic acid in dimethyl sulfoxide (DMSO).[10][11] Heat the solution to promote isomerization to the trans,trans isomer.[10] The trans,trans-muconic acid, being less soluble in many organic solvents, may precipitate out upon cooling or addition of an anti-solvent.[9]
-
Method 2: Iodine Catalysis: Reflux a solution of cis,cis- or cis,trans-muconic acid in a suitable solvent in the presence of a catalytic amount of iodine.[3] The trans,trans isomer can be isolated upon cooling and filtration.
Purification by Recrystallization
-
Dissolve the crude this compound isomer in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a solvent mixture).[9]
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the this compound isomer in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD). The chemical shifts and coupling constants of the vinylic and carboxylic acid protons are diagnostic for each isomer. For instance, the ¹H NMR spectrum of cis,cis-muconic acid in CD3OD shows distinct peaks for the vinylic protons.[4]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a mull.
-
The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=C stretch of the conjugated double bonds (~1600-1650 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Dissolve the this compound isomer in a suitable solvent (e.g., ethanol, water).
-
The UV-Vis spectrum will exhibit a strong absorption maximum (λmax) in the range of 250-280 nm, corresponding to the π→π* transition of the conjugated diene system. The exact λmax can vary slightly between isomers.
Visualizations
Biosynthetic Pathway of cis,cis-Muconic Acid
The following diagram illustrates a common biosynthetic pathway for the production of cis,cis-muconic acid from glucose in engineered microorganisms.
Caption: Biosynthesis of cis,cis-muconic acid from glucose.
Isomerization Workflow of this compound
This diagram outlines the workflow for the isomerization of the biologically produced cis,cis-muconic acid to its other isomers.
Caption: Isomerization workflow of this compound isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 4. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans,trans-Muconic acid CAS#: 3588-17-8 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8426639B2 - Preparation of trans, trans this compound and trans, trans muconates - Google Patents [patents.google.com]
- 10. Technology - Isomerization of this compound for the Production of Bio-based Terephthalic Acid [isurftech.technologypublisher.com]
- 11. Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Enzymatic Degradation of Aromatic Compounds to Muconic Acid: A Technical Guide
Executive Summary
The enzymatic conversion of aromatic compounds into muconic acid represents a pivotal intersection of microbial catabolism and industrial biotechnology. This compound, a dicarboxylic acid with conjugated double bonds, is a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals, including the precursor to adipic acid used in nylon production. This technical guide provides a comprehensive overview of the core biochemical pathways, key enzymes, and microbial systems involved in the degradation of aromatic compounds to this compound. It details experimental protocols for enzyme assays and microbial production, presents quantitative data for comparative analysis, and visualizes the underlying biological processes through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of these biocatalytic processes.
Core Biochemical Pathways
The primary route for the microbial degradation of many aromatic compounds to this compound is the β-ketoadipate pathway . This convergent catabolic pathway funnels a variety of aromatic substrates into two central intermediates: catechol and protocatechuate . These intermediates are then subjected to ortho-ring cleavage by specific dioxygenase enzymes, leading to the formation of this compound derivatives.
The Catechol Branch
Aromatic compounds such as benzene, benzoate, and phenol are initially converted to catechol through a series of peripheral enzymatic reactions. Catechol then undergoes intradiol (ortho) cleavage, a reaction catalyzed by catechol 1,2-dioxygenase (EC 1.13.11.1) , which incorporates both atoms of molecular oxygen into the aromatic ring to yield cis,cis-muconic acid.[1][2]
The Protocatechuate Branch
Aromatic compounds like p-hydroxybenzoate, ferulic acid, and vanillate are channeled into the protocatechuate branch of the β-ketoadipate pathway. The key ring-cleavage step is catalyzed by protocatechuate 3,4-dioxygenase (EC 1.13.11.3) , which acts on protocatechuate to form 3-carboxy-cis,cis-muconic acid.[3][4] In engineered microbial strains, this can be further converted to cis,cis-muconic acid.
Key Enzymes in this compound Production
The efficiency of this compound production from aromatic compounds is largely dependent on the activity and characteristics of the ring-cleaving dioxygenases.
Catechol 1,2-Dioxygenase (CatA)
-
Mechanism: CatA is a non-heme iron(III)-dependent enzyme that catalyzes the ortho-cleavage of the catechol ring. The proposed mechanism involves the binding of catechol to the ferric center, followed by an attack of molecular oxygen to form a peroxide intermediate, which then rearranges to yield cis,cis-muconic acid.[1][5]
-
Structure: The enzyme is typically a homodimer, with each subunit containing an active site with a ferric iron atom coordinated by tyrosine and histidine residues.[1][6]
Protocatechuate 3,4-Dioxygenase (PcaHG)
-
Mechanism: PcaHG is also a non-heme iron(III) dioxygenase. The catalytic cycle begins with the binding of protocatechuate to the active site, which activates the substrate for electrophilic attack by molecular oxygen.[7]
-
Structure: The crystal structure of PcaHG reveals a complex oligomeric assembly, often an (αβ)₁₂ dodecamer in Pseudomonas species, with each αβ protomer containing an active site. The ferric iron is coordinated by tyrosine and histidine residues and a water molecule.[3][8]
Quantitative Data on Enzyme Kinetics and this compound Production
The following tables summarize key quantitative data from various studies to facilitate comparison of enzyme performance and production efficiencies in different microbial systems.
Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase (CatA) from Various Microorganisms
| Microorganism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |
| Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | N/A | [9] |
| Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | N/A | [10] |
| Pseudomonas stutzeri (Gulf of Mexico isolate) | Catechol | 13.2 | N/A | 16.13 | [11] |
| Blastobotrys raffinosifermentans | Catechol | 0.004 (mM) | N/A | 15.6 | [12] |
Table 2: Kinetic Parameters of Protocatechuate 3,4-Dioxygenase (PcaHG) from Various Microorganisms
| Microorganism | Substrate | Km (µM) | Optimum pH | Optimum Temperature (°C) | Reference(s) |
| Pseudomonas sp. | Protocatechuate | 18.5 | 9.0 | 60-65 | [13][14] |
| Stenotrophomonas maltophilia KB2 | Protocatechuate | N/A | High-alkaline | N/A | [7] |
Table 3: this compound Production from Aromatic Compounds in Engineered Pseudomonas putida
| Strain | Aromatic Substrate(s) | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Fermentation Strategy | Reference(s) |
| P. putida KT2440-JD1 | Benzoate | 18.5 | ~1.0 | N/A | pH-stat fed-batch | [15] |
| P. putida B6-2ΔcatBΔsalC | Biphenyl | ~2.7 (19.0 mM) | 0.953 | N/A | Fed-batch | [16] |
| P. putida MPDSΔsalC(pUCP18k-catA) | Naphthalene | ~0.77 (5.4 mM) | 1.0 | N/A | Shake flask | [16] |
Table 4: this compound Production in Engineered Escherichia coli
| Strain | Carbon Source(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Strategy | Reference(s) |
| Engineered E. coli | Glycerol | 2.0 | 0.1 | N/A | Batch bioreactor | [17] |
| Engineered E. coli | Glucose | 64.5 | N/A | N/A | 7-L fed-batch | [18] |
| Engineered E. coli | Glucose | 36.8 | N/A | N/A | N/A | [18] |
Experimental Protocols
Enzyme Assays
This protocol is adapted from several sources.[9][11][19][20]
-
Principle: The activity of catechol 1,2-dioxygenase is determined by spectrophotometrically measuring the formation of cis,cis-muconic acid from catechol at 260 nm.
-
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5-8.5)
-
100 µM Catechol solution (prepare fresh)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
-
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer and the enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 30-40°C).
-
Initiate the reaction by adding the catechol solution.
-
Immediately monitor the increase in absorbance at 260 nm for a set period (e.g., 3-5 minutes).
-
Calculate the rate of cis,cis-muconic acid formation using its molar extinction coefficient (ε₂₆₀ = 16,800 M⁻¹cm⁻¹).
-
-
Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute under the specified conditions.
This protocol is based on established methods.[5][12][13]
-
Principle: The activity is measured by monitoring the decrease in the substrate (protocatechuate) concentration at 290 nm.
-
Reagents:
-
50 mM Tris-acetate buffer (pH 7.5) or Phosphate buffer (pH 7.5)
-
0.4 mM Protocatechuic acid (PCA) solution (prepare fresh)
-
Enzyme preparation
-
-
Procedure:
-
Equilibrate the PCA solution in a cuvette at the assay temperature (e.g., 37°C).
-
Add the enzyme solution to start the reaction.
-
Record the decrease in absorbance at 290 nm over time.
-
Calculate the rate of PCA consumption.
-
-
Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of protocatechuate per minute under the specified conditions.
Microbial Production of this compound
-
Mineral Salts Medium (MSM): A common base for cultivating Pseudomonas species, typically containing a phosphate buffer, ammonium salts as a nitrogen source, and trace elements. The specific aromatic compound is added as the carbon source or co-substrate.[21]
-
Luria-Bertani (LB) Broth: Often used for initial seed cultures of both E. coli and Pseudomonas.[21]
-
Modified M9 Minimal Medium: Frequently used for E. coli fermentations, supplemented with glucose or glycerol as the primary carbon source, and necessary amino acids or vitamins for auxotrophic strains.[16]
This is a generalized protocol for this compound production in a bioreactor.[15][21][22]
-
Inoculum Preparation: Grow a seed culture of the engineered microbial strain in a suitable medium (e.g., LB or minimal medium) overnight at the optimal temperature (e.g., 30°C for P. putida, 37°C for E. coli).
-
Bioreactor Setup: Prepare the bioreactor with the production medium. Sterilize the vessel and medium.
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Batch Phase: Allow the culture to grow in batch mode, consuming the initial carbon source. Maintain optimal conditions of temperature, pH (e.g., controlled at 7.0 with acid/base addition), and dissolved oxygen (e.g., maintained at 20-30% saturation by adjusting agitation and aeration).
-
Fed-Batch Phase: Once the initial carbon source is depleted (often indicated by a sharp increase in dissolved oxygen), start the continuous or intermittent feeding of a concentrated solution of the aromatic substrate and/or a co-substrate like glucose.
-
Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD₆₀₀), substrate consumption, and this compound production using HPLC.
-
Harvest: Terminate the fermentation when this compound production ceases or reaches a maximum.
Analytical Methods
Several HPLC methods are available for the quantification of this compound.[3][6][8]
-
Sample Preparation: Centrifuge the culture broth to remove cells. The supernatant can often be directly analyzed or may require dilution.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 reverse-phase column is commonly used. Ion-exclusion columns can also be employed.
-
Mobile Phase: A typical mobile phase is a mixture of an acidic aqueous buffer (e.g., sodium acetate or sulfuric acid) and an organic solvent like methanol or acetonitrile. A gradient elution may be necessary to separate this compound from other aromatic compounds.[3]
-
Detection: this compound is detected by its UV absorbance, typically at a wavelength of 260-265 nm.[6][8]
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.
Downstream Processing of this compound
The recovery and purification of this compound from the fermentation broth is a critical step for its industrial application.
-
Cell Removal: The first step is the separation of microbial biomass from the culture supernatant, typically achieved by centrifugation or microfiltration.
-
Decolorization: The supernatant may be treated with activated carbon to remove colored impurities.
-
Precipitation: this compound can be precipitated from the clarified broth by lowering the pH to around 2 with a strong acid (e.g., HCl) and reducing the temperature (e.g., 4-5°C).
-
Extraction: Liquid-liquid extraction or reactive extraction using specific solvents can be employed to selectively recover this compound.
-
Chromatography: Ion-exchange chromatography can be used for further purification.
-
Crystallization: The purified this compound can be crystallized to obtain a high-purity final product.
Visualization of Pathways and Workflows
Biochemical Pathways
References
- 1. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and assembly of protocatechuate 3,4-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of catechol 1,2-dioxygenase from Pseudomonas arvilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Potential of Protocatechuate 3,4-Dioxygenase from Crude Extract of Stenotrophomonas maltophilia Strain KB2 Immobilized in Calcium Alginate Hydrogels and on Glyoxyl Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]
- 11. creative-enzymes.com [creative-enzymes.com]
- 12. pH-stat fed-batch process to enhance the production of cis, cis-muconate from benzoate by Pseudomonas putida KT2440-JD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 22. researchgate.net [researchgate.net]
role of muconic acid in microbial metabolism
An In-depth Technical Guide on the Role of Muconic Acid in Microbial Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a dicarboxylic acid with conjugated double bonds, serves as a pivotal intermediate in the microbial catabolism of aromatic compounds. Its significance extends beyond a mere metabolic intermediary; it is a valuable platform chemical for producing polymers like nylon-6,6, polyurethanes, and polyethylene terephthalate (PET). This guide provides a comprehensive technical overview of the biosynthesis and degradation of this compound in microorganisms. It details the core metabolic pathways, presents quantitative data from key metabolic engineering studies, outlines detailed experimental protocols for analysis and enzyme characterization, and provides visual diagrams of the underlying biochemical processes to facilitate a deeper understanding for research and development applications.
Biosynthesis of this compound
Microorganisms primarily synthesize cis,cis-muconic acid (ccMA) through two main routes: the degradation of aromatic compounds and the de novo synthesis from central carbon metabolites like glucose. The de novo pathway, which has been extensively engineered for industrial production, hijacks intermediates from the common aromatic amino acid pathway (shikimate pathway).
The most successfully engineered pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), precursors of the shikimate pathway. These are converted to 3-dehydroshikimate (3-DHS), a key branch point. From 3-DHS, a heterologous three-step enzymatic cascade yields ccMA.
-
3-Dehydroshikimate dehydratase (AroZ/AsbF): This enzyme catalyzes the dehydration of 3-DHS to form protocatechuic acid (PCA).
-
Catechol 1,2-dioxygenase (CatA): In the final step, this iron-dependent enzyme catalyzes the ortho-cleavage of the catechol aromatic ring using molecular oxygen to form cis,cis-muconic acid.[3]
Alternative biosynthetic routes starting from the shikimate pathway intermediate chorismate have also been explored, proceeding through intermediates like 4-hydroxybenzoic acid, salicylic acid, or anthranilate.[4]
Catabolism of this compound: The β-Ketoadipate Pathway
In many soil bacteria and fungi, this compound is an intermediate in the breakdown of aromatic compounds.[5] It is catabolized via the β-ketoadipate pathway (also known as the 3-oxoadipate pathway), a convergent pathway that funnels various aromatic precursors, including protocatechuate and catechol, into central metabolism.[5][6] To enable the accumulation of this compound in production strains, key genes of this degradation pathway, such as catB, are typically deleted.[7]
The catechol branch of the β-ketoadipate pathway proceeds as follows:
-
Muconate cycloisomerase (CatB): Converts cis,cis-muconic acid to muconolactone.
-
Muconolactone isomerase (CatC): Isomerizes muconolactone to β-ketoadipate enol-lactone.
-
β-ketoadipate enol-lactone hydrolase (PcaD): Hydrolyzes the enol-lactone to β-ketoadipate.
-
β-ketoadipate:succinyl-CoA transferase (PcaI, PcaJ): Transfers a CoA moiety from succinyl-CoA to β-ketoadipate, forming β-ketoadipyl-CoA and succinate.
-
β-ketoadipyl-CoA thiolase (PcaF): Cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.
Quantitative Data on this compound Production
Metabolic engineering efforts have significantly improved this compound production in various microbial hosts. The tables below summarize key performance metrics from notable studies.
Table 1: this compound Production in Engineered Escherichia coli
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| WN1/pWN2.248 | Overexpression of aroZ, aroY, catA | Glucose | 36.8 | 0.21 g/g | 0.77 | [3] |
| Engineered E. coli | Fermentation optimization | Glucose | 59.2 | - | - | [3] |
| Engineered E. coli | RNA-seq guided promoter selection | Glucose | 64.5 | - | 0.92 | [3] |
| E. coli-E. coli coculture | Pathway modularization | Glycerol | 2.0 | 0.1 g/g | ~0.04 | [8] |
| Engineered E. coli | Fusion protein (AroC-MenF) | Glucose | 4.45 | ~0.22 g/g | ~0.06 |[9] |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| Engineered Strain | Overexpression of heterologous pathway, feedback resistance | Glucose | 0.141 | - | - | [10][11] |
| Engineered Strain | Biosensor-aided reverse engineering, rational engineering | Glucose | 20.8 | 0.066 g/g | 0.139 | [12][13] |
| ST10209 | Rewired shikimate pathway, enhanced PEP supply | Glucose | 22.5 | 0.077 g/g | 0.19 | [14] |
| ST10209 (Pilot) | Same as above, 10L fermenter | Glucose | 20.8 | 0.1 g/g | 0.21 | [14] |
| Engineered Strain | in situ product recovery | Glucose/Xylose | 9.3 | - | 0.100 | |
Table 3: this compound Production in Engineered Pseudomonas putida
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| Engineered KT2440 | Co-expression of PCA decarboxylase-associated proteins | Glucose | 4.9 | 0.12 mol/mol | 0.09 | [1] |
| Engineered KT2440 | Co-expression of PCA decarboxylase-associated proteins | p-Coumarate | >15 | 0.76 mol/mol | 0.29 | [1] |
| QP328 | ALE and rational engineering | Glucose/Xylose | 33.7 | 0.46 mol/mol | 0.18 | [15] |
| B6-2ΔcatBΔsalC | Deletion of catB and salC | Biphenyl | - | 95.3% | - | [16] |
| B6-2ΔcatBΔsalC | Deletion of catB and salC | Naphthalene | - | 100% | - |[16] |
Table 4: this compound Production in Engineered Corynebacterium glutamicum
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| MA-2 | Deletion of catB, overexpression of catA | Catechol | 85 | - | 2.4 | [7][17][18] |
| MA-2 | Same as above | Softwood Lignin Hydrolysate | 1.8 | - | - | [7][17][18] |
| Engineered Strain | Systems metabolic engineering, ALE | Glucose | 88.2 | 0.30 mol/mol | ~1.1 | [19][20] |
| Engineered Strain | Same as above | Corn Straw Hydrolysate | 19.9 | 0.33 mol/mol | - |[19][20] |
Experimental Protocols
Accurate quantification of this compound and characterization of key pathway enzymes are critical for successful metabolic engineering and process development.
Quantification of this compound in Fermentation Broth
This protocol describes the analysis of cis,cis- and cis,trans-muconic acid isomers using Ultra High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).
-
Principle: Reversed-phase chromatography separates this compound isomers and related aromatic compounds, which are then quantified by their absorbance at specific wavelengths.
-
Instrumentation:
-
Reagents:
-
Standard Preparation:
-
ccMA Stock (1.0 mg/mL): Accurately weigh ~40 mg of ccMA standard into a vial. Add the appropriate volume of 0.05% NaOH to reach a final concentration of 1.0 mg/mL. Shake vigorously for up to 1 hour to ensure complete dissolution.[23]
-
ctMA Stock (1.0 mg/mL): Accurately weigh 40.0 mg of ccMA standard into a 40 mL amber vial. Add 39.934 mL of HPLC-grade water. Place the vial in a water bath preheated to 60°C for 2 hours to facilitate isomerization to cis,trans-muconic acid (ctMA).[22]
-
Calibration Standards: Prepare a series of calibration standards for both ccMA and ctMA by diluting the stock solutions with the diluent to cover the expected sample concentration range.
-
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet cells.
-
Collect the supernatant.
-
Dilute the supernatant with diluent to bring the analyte concentration within the calibration range (a dilution factor of at least five is recommended for complex media like M9).[22]
-
Filter the diluted sample through a 0.2 µm nylon syringe filter before injection.
-
-
Chromatographic Conditions:
-
Detection Wavelength: 265 nm for this compound isomers.[21]
-
Flow Rate: e.g., 0.6 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Gradient: A mobile phase gradient may be required to separate all compounds of interest.
-
-
Quantification:
-
Generate separate linear regression calibration curves for ccMA and ctMA.
-
Determine the concentration of each isomer in the samples based on their respective calibration curves, correcting for the dilution factor.[22]
-
Enzyme Activity Assays
-
Principle: The activity is determined by spectrophotometrically monitoring the formation of the product, cis,cis-muconic acid, which has a strong absorbance at 260 nm.[24][25][26]
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing the assay buffer and catechol substrate.
-
Pre-incubate the mixture at the desired temperature (e.g., 30-37°C).[26][27]
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately monitor the increase in absorbance at 260 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
-
-
Calculation:
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.
-
Use the Beer-Lambert law (A = εbc), with the molar extinction coefficient (ε) of cis,cis-muconic acid at 260 nm being 16,800 M⁻¹cm⁻¹.[25]
-
-
Principle: This direct assay measures the formation of the product, protocatechuic acid (PCA), by monitoring the increase in absorbance at 290 nm. A more sensitive coupled assay is also possible.
-
Direct Spectrophotometric Assay:
-
Principle: Measures the formation of the product 3-dehydroshikimate (DHS), which absorbs light at 234 nm.[28][29]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[28]
-
Substrate: 3-dehydroquinic acid (DHQ) solution.
-
Enzyme: Purified 3-dehydroquinate dehydratase.
-
-
Procedure:
-
In a UV-transparent cuvette, mix the assay buffer and DHQ substrate.
-
Equilibrate to the assay temperature.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 234 nm.
-
-
Calculation: Use the molar extinction coefficient of DHS to calculate the rate of product formation.
-
-
Coupled-Enzyme Spectrophotometric Assay:
-
Principle: The formation of DHS by DHQD is coupled to its reduction to shikimate by an excess of shikimate dehydrogenase (SHD). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[28][30]
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5.[30]
-
Substrate: 3-dehydroquinate (DHQ).
-
Cofactor: NADPH.
-
Coupling Enzyme: Shikimate Dehydrogenase (ensure it is not rate-limiting).
-
Enzyme: Purified 3-dehydroquinate dehydratase.
-
-
Procedure:
-
In a UV-transparent cuvette, prepare a mixture of buffer, NADPH, SHD, and DHQ.
-
Equilibrate to the assay temperature.
-
Initiate the reaction by adding the DHQD enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Calculation: Use the Beer-Lambert law with the molar extinction coefficient for NADPH at 340 nm (6,220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption, which is equivalent to the rate of DHQD activity.[30]
-
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnological opportunities with the β-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin | CoLab [colab.ws]
- 19. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid | CoLab [colab.ws]
- 21. protocols.io [protocols.io]
- 22. docs.nrel.gov [docs.nrel.gov]
- 23. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 24. scielo.br [scielo.br]
- 25. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 27. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Muconic Acid: A Versatile Platform Chemical for High-Performance Bioplastics
An In-depth Technical Guide for Researchers and Scientists
Introduction
Muconic acid, a dicarboxylic acid with two conjugated double bonds, is emerging as a pivotal bio-privileged platform chemical for the synthesis of a new generation of sustainable and high-performance bioplastics. Its versatile chemical structure allows for the production of a variety of monomers that can be used to create bioplastics with tunable properties, ranging from direct replacements for petroleum-based polymers like Nylon-6,6 and PET to novel polymers with enhanced functionalities. This technical guide provides a comprehensive overview of the production of this compound, its conversion into valuable monomers, and the synthesis and properties of this compound-based bioplastics, with a focus on experimental protocols and quantitative data for research and development professionals.
Microbial Production of this compound
The biotechnological production of cis,cis-muconic acid from renewable feedstocks is a well-established and rapidly advancing field. Several microorganisms, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae, have been metabolically engineered to produce this compound from various carbon sources, primarily through the shikimate pathway.
Biosynthetic Pathways
The primary route for the microbial production of this compound from glucose involves shunting intermediates from the common aromatic amino acid biosynthesis pathway (shikimate pathway) into a heterologous pathway. The key steps involve the conversion of 3-dehydroshikimate (3-DHS) to protocatechuic acid (PCA), followed by the decarboxylation of PCA to catechol, and finally the ortho-cleavage of the catechol ring to yield cis,cis-muconic acid.
Production Strains and Fermentation Data
Significant progress has been made in optimizing microbial strains and fermentation processes to achieve high titers, yields, and productivities of this compound. Fed-batch fermentation is a commonly employed strategy to maintain optimal conditions and achieve high cell densities and product concentrations.
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glucose | 64.5 | 0.39 | - | |
| Corynebacterium glutamicum | Catechol | 85 | - | 2.4 | |
| Corynebacterium glutamicum | Glucose | 53.8 | - | - | |
| Saccharomyces cerevisiae | Glucose | 20.8 | 0.066 | 0.14 | |
| Pseudomonas putida | p-Coumarate | 34.5 | - | - |
Experimental Protocol: Fed-Batch Fermentation of E. coli for this compound Production
This protocol is a representative example of a fed-batch fermentation process for this compound production using an engineered E. coli strain.
1. Pre-culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate 100 mL of fresh LB medium in a 500 mL shake flask and incubate under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.
2. Bioreactor Setup and Batch Fermentation:
-
Prepare a 2 L bioreactor containing 1 L of defined mineral medium supplemented with glucose (20 g/L) and the required antibiotic.
-
Inoculate the bioreactor with the pre-culture to an initial OD600 of 0.1.
-
Control the temperature at 37°C, pH at 7.0 (with automated addition of NH4OH), and dissolved oxygen (DO) at 20% saturation by adjusting the agitation speed and airflow rate.
3. Fed-Batch Phase:
-
Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution (500 g/L).
-
Maintain the glucose concentration in the bioreactor at a low level (e.g., <1 g/L) to prevent overflow metabolism.
-
Continue the fed-batch cultivation for 48-72 hours, periodically taking samples to monitor cell growth (OD600) and this compound concentration by HPLC.
Conversion of this compound to Bioplastic Monomers
This compound's conjugated double bonds and carboxylic acid functionalities make it an ideal precursor for various valuable monomers, most notably adipic acid and terephthalic acid.
Hydrogenation to Adipic Acid
The catalytic hydrogenation of this compound to adipic acid is a key step in the production of bio-based polyamides like Nylon-6,6. This reaction involves the saturation of the carbon-carbon double bonds in the this compound backbone.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes a typical batch hydrogenation of trans,trans-muconic acid to adipic acid.
1. Catalyst Preparation:
-
Use a commercial 5% Platinum on activated carbon (Pt/C) catalyst.
-
Pre-treat the catalyst in a hydrogen atmosphere at 6 bar and 260°C for 3 hours to ensure high activity.
2. Hydrogenation Reaction:
-
Add the pre-treated catalyst (e.g., 0.1 g) to a high-pressure batch reactor.
-
Introduce a solution of trans,trans-muconic acid (e.g., 10 mL of a 0.07 M aqueous solution).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and stir vigorously (e.g., 800 rpm).
-
Monitor the reaction progress by taking samples at different time points and analyzing the conversion of this compound and the yield of adipic acid using HPLC.
3. Product Isolation:
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The adipic acid can be isolated from the aqueous solution by crystallization upon cooling.
This compound-Based Bioplastics: Polyamides and Polyesters
This compound and its derivatives can be polymerized with diamines or diols to produce polyamides and polyesters, respectively. These bioplastics exhibit a range of properties that can be tailored by the choice of co-monomers and the polymerization conditions.
Synthesis of Polyamides
This compound can be directly polymerized with diamines, or it can be first converted to adipic acid for the synthesis of conventional polyamides like Nylon-6,6. The direct polymerization of this compound with diamines results in unsaturated polyamides with double bonds in the polymer backbone, which can be further modified.
Synthesis of Polyesters
The polycondensation of this compound or its esters (e.g., dimethyl muconate) with diols yields unsaturated polyesters. These materials are of interest for applications such as thermosetting resins and coatings.
Properties of this compound-Based Bioplastics
The properties of this compound-based bioplastics are highly dependent on their chemical structure. For instance, the incorporation of this compound into polyamide structures can influence their crystallinity, melting point, and water absorption characteristics.
| Polymer | Co-monomer | Glass Transition Temp. (°C) | Decomposition Temp. (°C) | Reference |
| Sulfonated Polyamide (MUFABA series) | HFDA and DABS | 165-185 | 300-330 | |
| Sulfonated Polyamide (MUFASA series) | HFDA and DASDA | 170-190 | 310-340 |
Experimental Protocol: Synthesis of a this compound-Based Polyamide
This protocol outlines a general procedure for the synthesis of a polyamide from this compound and a diamine via polycondensation.
1. Reactant Preparation:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and a diamine (e.g., 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline).
-
Add a solvent such as N-methyl-2-pyrrolidone (NMP) and a catalyst, for example, triphenyl phosphite.
2. Polymerization:
-
Purge the reaction vessel with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to a temperature of 100-120°C with constant stirring.
-
Maintain the reaction at this temperature for several hours (e.g., 3-6 hours) to allow for polycondensation to occur.
3. Polymer Isolation and Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the purified polyamide in a vacuum oven at 80°C until a constant weight is achieved.
Purification and Characterization
Purification of this compound from Fermentation Broth
The recovery and purification of this compound from the complex fermentation broth is a critical step. A common method involves the following steps:
-
Biomass Removal: Centrifugation or microfiltration to remove the microbial cells.
-
Decolorization: Treatment with activated carbon to remove colored impurities.
-
Precipitation: Acidification of the broth to a low pH (e.g., pH 2) followed by cooling (e.g., 4°C) to precipitate the this compound.
-
Recrystallization: Further purification by recrystallization from a suitable solvent like ethanol to achieve high purity.
Characterization of Bioplastics
The synthesized bioplastics are characterized using a variety of techniques to determine their chemical structure, thermal properties, and mechanical performance.
-
Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymers.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td).
-
Mechanical Properties: Tensile testing is performed to measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Conclusion and Future Outlook
This compound stands out as a highly promising, bio-based platform chemical with the potential to significantly contribute to a more sustainable polymer industry. The advancements in metabolic engineering and fermentation technology have enabled the production of this compound at increasingly high titers. Its versatile chemistry allows for the synthesis of a wide range of bioplastics, including direct replacements for fossil-fuel-based polymers and novel materials with tailored properties.
Future research will likely focus on further optimizing microbial production to improve economic viability, exploring new catalytic routes for monomer synthesis, and developing a broader portfolio of this compound-based polymers with enhanced performance characteristics. The continued development of this platform will be crucial in the transition towards a circular bioeconomy.
The Genesis of a Platform Chemical: An In-depth Technical Guide to the Discovery and History of Muconic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muconic acid, a dicarboxylic acid with conjugated double bonds, has emerged as a key platform chemical with significant potential in the production of polymers, resins, and pharmaceuticals. Its journey from a laboratory curiosity to a focal point of sustainable chemical production is a compelling narrative of scientific advancement, spanning over a century of chemical and biological innovation. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailing both the early chemical methodologies and the revolutionary advent of biotechnological routes. Quantitative data from pivotal studies are summarized, key experimental protocols are detailed, and metabolic and experimental workflows are visually represented to offer a thorough understanding of this versatile molecule's synthetic history.
Early Discovery and Chemical Synthesis: From Curiosity to Chemical Precursor
The story of this compound begins in the late 19th century. The trans,trans-isomer of this compound was first synthesized in 1890 by Baeyer and Rupe. This early work laid the foundation for future investigations into its chemical properties and potential applications. Traditional chemical synthesis routes that were subsequently developed often relied on the oxidation of aromatic precursors.
One of the common early methods involved the oxidation of catechol. These chemical processes, while effective in producing this compound, often required harsh reaction conditions, environmentally sensitive reagents, and the use of heavy metal catalysts, resulting in the formation of isomeric mixtures and byproducts.[1] Another approach involved the synthesis from adipic acid.[2] More contemporary chemical syntheses have focused on greener methodologies, such as the use of ozone or performic acid for catechol oxidation, aiming to improve yield and reduce environmental impact.[1][3]
Representative Chemical Synthesis Protocol: Oxidative Cleavage of Catechol
A modern approach to the chemical synthesis of cis,cis-muconic acid involves the oxidative cleavage of catechol using ozone in the presence of a base. This method offers a more controlled and efficient route compared to earlier techniques.
Experimental Protocol:
-
Reaction Setup: A solution of catechol (e.g., 10 mmol) is prepared in a suitable solvent such as isopropyl alcohol (IPA) or methanol (MeOH) (e.g., 100 mL) in a reaction vessel.
-
Base Addition: A base, such as sodium hydroxide (NaOH) (e.g., 30 mmol), is added to the solution, and the mixture is stirred.
-
Cooling: The reaction vessel is cooled to a low temperature (e.g., -20°C) in a cooling bath.
-
Ozonolysis: A stream of oxygen containing ozone is bubbled through the cooled solution at a controlled rate.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Upon completion, the reaction mixture is worked up to isolate the this compound product.[1]
The Biotechnological Revolution: A Sustainable Path to this compound
The landscape of this compound synthesis was fundamentally transformed with the advent of biotechnology. The ability to harness microbial metabolism offered a renewable and more environmentally benign alternative to chemical synthesis. A seminal moment in this field occurred in 1994 when Draths and Frost reported the first bio-based production of cis,cis-muconic acid from glucose using a metabolically engineered Escherichia coli strain.[4][5] This breakthrough demonstrated the feasibility of producing this compound from renewable feedstocks and catalyzed extensive research into optimizing microbial production platforms.
The core of microbial this compound synthesis lies in redirecting central carbon metabolism towards the desired product. Two primary native metabolic routes have been extensively engineered for this purpose: the shikimate pathway and the β-ketoadipate pathway .
The Shikimate Pathway: De Novo Synthesis from Sugars
The shikimate pathway is the primary route for the de novo synthesis of aromatic compounds in microorganisms. By introducing heterologous enzymes and blocking competing pathways, researchers have successfully channeled intermediates of the shikimate pathway towards this compound. The general strategy involves the conversion of a key intermediate, 3-dehydroshikimate (DHS), to protocatechuic acid (PCA), then to catechol, and finally to cis,cis-muconic acid.[4][5]
The β-Ketoadipate Pathway: Valorization of Aromatic Compounds
The β-ketoadipate pathway is a catabolic route used by many soil bacteria to degrade aromatic compounds. By blocking the pathway downstream of this compound, this natural degradation process can be repurposed for its production. This is particularly relevant for the valorization of lignin, a complex aromatic polymer that is abundant in biomass. Lignin-derived aromatic monomers, such as p-coumaric acid and ferulic acid, can be efficiently converted to this compound by engineered microorganisms like Pseudomonas putida.[6][7]
Key Microorganisms in this compound Production
A variety of microorganisms have been engineered for this compound production, each with its own set of advantages.
-
Escherichia coli : As the workhorse of metabolic engineering, E. coli was the first organism used for the bio-production of this compound from glucose.[4][5] Numerous studies have focused on optimizing E. coli strains to achieve high titers and yields.[8]
-
Saccharomyces cerevisiae : This robust industrial yeast is a favored host for its tolerance to low pH and inhibitors. Significant efforts have been made to engineer yeast for efficient this compound production, with impressive titers achieved in fed-batch fermentations.[4][6][9]
-
Pseudomonas putida : This soil bacterium is naturally proficient at metabolizing aromatic compounds, making it an ideal candidate for producing this compound from lignin-derived feedstocks.[6] Its inherent tolerance to aromatic compounds is a major advantage.
-
Corynebacterium glutamicum : Traditionally used for amino acid production, C. glutamicum has also been successfully engineered to produce this compound, demonstrating its versatility as a microbial cell factory.[2][10]
Quantitative Data on this compound Production
The following tables summarize key quantitative data from various studies on microbial this compound production, highlighting the progress made in different host organisms and with different substrates.
Table 1: this compound Production in Escherichia coli
| Strain / Study | Carbon Source(s) | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Draths & Frost (1994) | Glucose | 2.4 | 0.24 g/g | - | [8] |
| Niu et al. | Glucose | 36.8 | - | - | [8] |
| Choi et al. | Glucose | 64.5 | - | - | [8] |
| Sun et al. | Glycerol + Glucose | 0.39 | - | - | [5] |
| Zhang et al. | Glycerol | 2.0 | 0.1 g/g | - | [11] |
Table 2: this compound Production in Saccharomyces cerevisiae
| Strain / Study | Carbon Source(s) | Titer (g/L) | Yield (mg/g) | Productivity (mg/L/h) | Reference |
| Leavitt et al. | Glucose | 2.1 | 12.9 | 9.0 | [4] |
| Wang et al. | Glucose | 20.8 | 66.2 | 139 | [6][9] |
| Nicolaï et al. | Glucose + Xylose | 9.3 | - | 100 | [12][13] |
Table 3: this compound Production in Pseudomonas putida
| Strain / Study | Carbon Source(s) | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |
| Vardon et al. | p-Coumarate | >15 | - | - | [7] |
| Ling et al. | Glucose + Xylose | 33.7 | 46 | 0.18 | [14] |
| Johnson et al. | Glucose | 4.9 | - | - | [7] |
| Vardon et al. (2016) | Lignin hydrolysate | - | - | - | [15] |
Table 4: this compound Production in Corynebacterium glutamicum
| Strain / Study | Carbon Source(s) | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Becker et al. | Catechol | 85 | - | 2.4 | [16] |
| Li et al. | Glucose | 88.2 | 0.30 | - | [2][10] |
| Becker et al. | Lignin hydrolysate | 1.8 | - | - | [16] |
Experimental Protocols for Key Biosynthesis Methods
Protocol for this compound Production in Engineered E. coli from Glucose
This protocol is a generalized representation based on the foundational work of Draths and Frost and subsequent optimizations.
1. Strain and Plasmid Construction:
-
An E. coli host strain (e.g., AB2834, which has a leaky aroE gene) is used.
-
Genes encoding 3-dehydroshikimate dehydratase (aroZ from Klebsiella pneumoniae), protocatechuate decarboxylase (aroY from K. pneumoniae), and catechol 1,2-dioxygenase (catA from Acinetobacter calcoaceticus) are cloned into suitable expression vectors.[8]
-
To increase the precursor supply, genes for enzymes such as transketolase (tktA) and DAHP synthase (aroF or aroG) are often overexpressed.[5]
2. Culture Conditions:
-
Seed Culture: A single colony of the engineered E. coli strain is inoculated into Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.
-
Fermentation: The overnight culture is used to inoculate a defined minimal medium (e.g., M9 medium) containing glucose as the carbon source.
-
Induction: When the culture reaches a specific optical density (e.g., OD600 of 0.6), gene expression is induced with an appropriate inducer (e.g., IPTG).
-
Fed-batch Fermentation: For high-titer production, a fed-batch strategy is employed in a bioreactor. A concentrated glucose feed is supplied to maintain a constant glucose concentration and support high cell density. pH, temperature, and dissolved oxygen are carefully controlled.[5]
3. Analysis:
-
Cell growth is monitored by measuring the optical density at 600 nm.
-
The concentration of this compound and other metabolites in the culture supernatant is determined by High-Performance Liquid Chromatography (HPLC).
Protocol for this compound Production in P. putida from Lignin-Derived Aromatics
This protocol is representative of methods used for lignin valorization.
1. Strain Engineering:
-
A P. putida strain (e.g., KT2440) is used as the host.
-
Genes encoding enzymes for the degradation of this compound (e.g., catB, catC) and protocatechuic acid (e.g., pcaH, pcaG) are deleted from the genome to allow for product accumulation.[7]
-
For substrates that are not natively metabolized to catechol, heterologous enzymes may be introduced. For example, to utilize p-coumarate, a protocatechuate decarboxylase (aroY) is expressed.[7]
2. Culture Conditions:
-
Pre-culture: The engineered P. putida strain is grown in a rich medium (e.g., LB) or a minimal medium with a suitable carbon source (e.g., glucose or citrate).
-
Bioconversion: The cells are harvested and resuspended in a minimal medium (e.g., M9 medium) containing the aromatic substrate (e.g., p-coumarate).
-
Bioreactor Cultivation: For controlled production, a fed-batch or continuous culture is performed in a bioreactor. The aromatic substrate is fed at a controlled rate to avoid toxicity. A co-substrate like glucose may be supplied to support cell growth and provide reducing equivalents.[7]
3. Analysis:
-
Cell density and substrate/product concentrations are monitored using methods similar to those described for E. coli.
Conclusion and Future Outlook
The journey of this compound synthesis from its initial chemical discovery to the sophisticated biotechnological production methods of today showcases the remarkable progress in chemical and biological sciences. While chemical synthesis remains relevant for certain applications, the future of large-scale, sustainable this compound production undoubtedly lies in microbial cell factories. The continuous advancements in synthetic biology, metabolic engineering, and process optimization are paving the way for even more efficient and economically viable bio-based production of this versatile platform chemical. Future research will likely focus on expanding the substrate range to include more complex and raw lignocellulosic biomass, further improving strain robustness and tolerance to inhibitors, and developing advanced in situ product recovery techniques to enhance overall process efficiency. The continued development of this compound synthesis will be a key enabler for a more sustainable chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable oxidative cleavage of catechols for the synthesis of this compound and muconolactones including lignin upgrading - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biosensor-Enabled Directed Evolution to Improve this compound Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid | CoLab [colab.ws]
- 11. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-hub.nrel.gov [research-hub.nrel.gov]
- 16. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to cis,trans-Muconic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muconic acid, a dicarboxylic acid with the chemical formula C₆H₆O₄, exists as three geometric isomers: cis,cis-, cis,trans-, and trans,trans-muconic acid.[1] This guide provides a comprehensive overview of the structural formula, chemical and physical properties, and synthesis of cis,trans-muconic acid. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its role in engineered metabolic pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.
Structural Formula and Isomers
This compound isomers are distinguished by the stereochemistry of their two carbon-carbon double bonds. The cis,trans-isomer, formally known as (2Z,4E)-hexa-2,4-dienedioic acid, possesses one double bond in the cis configuration and the other in the trans configuration.
Figure 1: Skeletal Structures of this compound Isomers
Caption: Skeletal formulas of the three geometric isomers of this compound.
Physicochemical Properties
The distinct geometries of the this compound isomers give rise to different physical and chemical properties. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis,trans-Muconic Acid | cis,cis-Muconic Acid | trans,trans-Muconic Acid |
| Molecular Formula | C₆H₆O₄[2] | C₆H₆O₄[3] | C₆H₆O₄[4] |
| Molecular Weight ( g/mol ) | 142.11[2] | 142.11[3] | 142.11[4] |
| CAS Number | 1119-72-8 (often refers to cis,cis) | 1119-72-8[3] | 3588-17-8[4] |
| Melting Point (°C) | 190–191[1] | 194–195[1][5] | 301[1] |
| Appearance | Needles from hot water[1] | Crystalline prisms from ethanol[1] | Prisms from water[1] |
| Solubility in Water (g/L) | 5.2[4] | ~1[4] | 1[1] |
| IUPAC Name | (2Z,4E)-hexa-2,4-dienedioic acid[6][7] | (2Z,4Z)-hexa-2,4-dienedioic acid[3] | (2E,4E)-hexa-2,4-dienedioic acid[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound isomers.
¹H NMR Spectroscopy
The proton NMR spectrum of cis,cis-muconic acid in CD₃OD shows characteristic shifts at approximately 7.85, 7.84, 5.99, 5.98, 5.97, and 5.96 ppm.[8] For trans,trans-muconic acid in D₂O, proton signals are observed at 7.028 and 6.184 ppm.[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum for trans,trans-muconic acid reveals signals at 177.917, 141.322, and 135.246 ppm.[9]
UV-Visible Spectroscopy
In UV-Vis spectroscopy, trans,trans-muconic acid exhibits a maximum absorption at 264 nm.[10] The UV spectrum of oxidized catechol, which produces this compound, shows a prominent peak around 260 nm.[11]
Experimental Protocols
Synthesis of cis,trans-Muconic Acid via Isomerization
cis,trans-muconic acid is commonly produced through the isomerization of the biologically synthesized cis,cis-isomer. This isomerization is favored under acidic conditions.[12]
Experimental Workflow for Isomerization
Caption: Workflow for the isomerization of cis,cis- to cis,trans-muconic acid.
Detailed Protocol:
-
Dissolution: A solution of cis,cis-muconic acid is prepared in an appropriate solvent, such as water or dimethyl sulfoxide (DMSO).[1][13]
-
Acidification: The pH of the solution is lowered to below 7, as acidic conditions promote the isomerization to the cis,trans form.[4][12]
-
Heating: The acidified solution is heated. For instance, heating in water can facilitate the conversion.[14] In DMSO, reactions are often performed at elevated temperatures (e.g., 87 °C).[1]
-
Precipitation and Recovery: Upon cooling, the less soluble cis,trans-muconic acid precipitates from the solution and can be recovered by filtration.[14]
-
Purification: The recovered product can be further purified by recrystallization.
Analytical Determination by UHPLC-DAD
An accurate method for the quantification of cis,cis- and cis,trans-muconic acid isomers involves Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).[15][16][17]
Experimental Protocol for UHPLC-DAD Analysis:
-
Standard Preparation:
-
Prepare a 0.05% (v/v) sodium hydroxide solution.[16]
-
Accurately weigh and dissolve cis,cis-muconic acid in the sodium hydroxide solution to create a stock standard (e.g., 1.0 mg/mL).[4]
-
Prepare a cis,trans-muconic acid stock standard by heating a known concentration of the cis,cis-isomer in water (e.g., at 60 °C) to induce isomerization.[16]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[15]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[18]
-
Detection: The diode array detector is set to monitor wavelengths around 265 nm for this compound isomers.[15]
-
-
Quantification:
-
Calibration curves are generated for each isomer using the prepared standards.[15]
-
The concentration of each isomer in the samples is determined by comparing their peak areas to the respective calibration curves.
-
Role in Metabolic Pathways
cis,cis-Muconic acid is a key intermediate in engineered microbial pathways for the production of valuable chemicals from renewable feedstocks like glucose. These pathways are typically constructed in host organisms such as Escherichia coli and Saccharomyces cerevisiae.[19][20][21]
Engineered Biosynthetic Pathway to cis,cis-Muconic Acid
Caption: A common engineered pathway for cis,cis-muconic acid biosynthesis.
In a frequently employed pathway, intermediates from the native shikimate pathway of the host organism are diverted.[21] Specifically, 3-dehydroshikimate (3-DHS) is converted to protocatechuic acid (PCA) by the enzyme 3-DHS dehydratase (AroZ). PCA is then decarboxylated to catechol by PCA decarboxylase (AroY). Finally, catechol is converted to cis,cis-muconic acid through ring cleavage by catechol 1,2-dioxygenase (CatA).[19][21]
Conclusion
cis,trans-Muconic acid is a structurally distinct isomer with unique physicochemical properties. Its synthesis is readily achievable through the isomerization of the biologically produced cis,cis-isomer. The detailed protocols for synthesis and analysis provided in this guide, along with an understanding of its metabolic context, offer a solid foundation for researchers and professionals working with this versatile platform chemical. The continued development of efficient biological and chemical conversion processes for this compound isomers holds significant promise for the sustainable production of polymers and other valuable chemicals.
References
- 1. Solvent-driven isomerization of cis , cis -muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02108C [pubs.rsc.org]
- 2. (2E,4Z)-2,4-Hexadienedioic acid | C6H6O4 | CID 5280614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cis,trans-Muconate | C6H4O4-2 | CID 9548653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bmse000463 Trans-trans-Muconic Acid at BMRB [bmrb.io]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Technology - Isomerization of this compound for the Production of Bio-based Terephthalic Acid [isurftech.technologypublisher.com]
- 14. US8426639B2 - Preparation of trans, trans this compound and trans, trans muconates - Google Patents [patents.google.com]
- 15. protocols.io [protocols.io]
- 16. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 17. research-hub.nrel.gov [research-hub.nrel.gov]
- 18. Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
Production of Muconic Acid from Renewable Feedstocks: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Muconic acid, a dicarboxylic acid with significant potential as a platform chemical, is a key precursor for the synthesis of various polymers, including nylon-6,6, polyurethane, and polyethylene terephthalate (PET). The transition from petrochemical-based production to sustainable, bio-based manufacturing from renewable feedstocks is a critical step towards a circular bioeconomy. This technical guide provides an in-depth overview of the core principles and methodologies for producing this compound using engineered microorganisms. We will explore the metabolic pathways, host organisms, fermentation strategies, and downstream processing techniques, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Introduction
The increasing demand for sustainable alternatives to petroleum-derived chemicals has spurred significant research into the microbial production of valuable platform chemicals. This compound (2,4-hexadienedioic acid) has emerged as a promising bio-based building block due to its versatile chemical structure, featuring two carboxylic acid groups and a conjugated double bond system. This allows for its conversion into a range of high-value chemicals, most notably adipic acid, a primary component of nylon.
This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic engineering and drug development. It consolidates the current knowledge on this compound production from renewable resources, such as glucose and lignin-derived aromatic compounds, providing a foundation for future research and process optimization.
Microbial Production Platforms and Metabolic Pathways
Several microorganisms have been successfully engineered for this compound production, each with its own set of advantages and challenges. The most commonly used hosts include Escherichia coli, Saccharomyces cerevisiae, Pseudomonas putida, and Corynebacterium glutamicum. The biosynthetic pathways to this compound can be broadly categorized based on the feedstock: the shikimate pathway for sugar-based feedstocks and catabolic pathways for lignin-derived aromatics.
Production from Glucose via the Shikimate Pathway
When utilizing glucose as a carbon source, the central metabolic shikimate pathway is engineered to channel intermediates towards this compound. The common strategy involves the conversion of 3-dehydroshikimate (DHS), an intermediate in the shikimate pathway, to protocatechuic acid (PCA), which is then decarboxylated to catechol, and finally oxidized to cis,cis-muconic acid.[1]
Production from Lignin-Derived Aromatics
Lignin, the second most abundant terrestrial polymer, is a rich source of aromatic compounds that can be converted to this compound. Microorganisms like Pseudomonas putida and Corynebacterium glutamicum possess natural pathways for the catabolism of aromatic compounds such as p-coumarate, ferulate, vanillate, and guaiacol, which can be funneled into the β-ketoadipate pathway, where this compound is a natural intermediate.[2][3]
Data Presentation: Quantitative Comparison of this compound Production
The following tables summarize the key performance indicators for this compound production across different microbial platforms and feedstocks, facilitating a comparative analysis of various approaches.
Table 1: this compound Production in Engineered Escherichia coli
| Strain | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Fermentation Scale | Reference |
| AB2834 derivative | Glucose | 64.5 | 0.39 g/g | Not Reported | 7-L Fed-batch | [4] |
| K-12 BW25113 | Glucose | 0.17 | Not Reported | Not Reported | Shake Flask | [5] |
| Engineered E. coli | Vanillin | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| Strain | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Scale | Reference |
| Engineered Strain | Glucose | 22.5 | 0.077 | 0.191 | 2-L Fed-batch | [2] |
| Engineered Strain | Glucose | 20.8 | 0.1 | 0.21 | 10-L Fed-batch | [1] |
| TN22 Derivative | Glucose + Xylose | 9.3 | Not Reported | 0.100 | Bioreactor with ISPR | [2] |
| Engineered Strain | Glucose | 0.141 | Not Reported | Not Reported | Shake Flask | [6] |
Table 3: this compound Production in Engineered Pseudomonas putida
| Strain | Feedstock | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Fermentation Scale | Reference |
| KT2440 | p-coumarate | >15 | Not Reported | Not Reported | Bioreactor | [7] |
| KT2440 | Glucose | 4.92 | Not Reported | Not Reported | Bioreactor | [7] |
| KT2440 | Guaiacol-rich lignin fraction | Not Reported | Quantitative conversion | Not Reported | Shake Flask | [8][9] |
| KT2440 | Glucose | 22.0 | 0.356 | 0.21 | Fed-batch | [10] |
| KT2440 | Glucose + Xylose | 33.7 | 0.46 | 0.18 | Fed-batch | [11] |
Table 4: this compound Production in Engineered Corynebacterium glutamicum
| Strain | Feedstock | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Fermentation Scale | Reference |
| MA-2 | Catechol | 85 | 1.0 (molar yield) | 2.4 | Fed-batch | [12][13] |
| MA-2 | Softwood lignin hydrolysate | 1.8 | Not Reported | Not Reported | Not Reported | [12] |
| Recombinant Strain | Glucose | 88.2 | 0.30 | Not Reported | 5-L Bioreactor | |
| Recombinant Strain | Corn straw hydrolysate | 19.9 | 0.33 | Not Reported | Not Reported |
Visualization of Key Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex biological and experimental processes involved in this compound production. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.
Metabolic Pathways
Caption: Biosynthetic pathways for this compound from glucose and lignin.
Experimental Workflow
References
- 1. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
A Technical Guide to the Biological Conversion of Sugars to Muconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muconic acid, a dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant potential in the production of polymers like nylon-6,6 (via its hydrogenation to adipic acid), polyurethanes, and polyethylene terephthalate (PET).[1][2][3] Traditionally produced through petrochemical routes, the biological conversion of renewable sugars into this compound presents a more sustainable and environmentally friendly alternative.[4][5] This guide provides an in-depth technical overview of the core methodologies, metabolic pathways, and quantitative achievements in the microbial production of this compound from various sugar feedstocks.
Core Metabolic Pathways
The biosynthesis of this compound in engineered microorganisms predominantly leverages the central shikimate pathway, which is responsible for the synthesis of aromatic amino acids. The primary pathways diverge from the shikimate pathway intermediate 3-dehydroshikimate (DHS) or chorismate.[6][7]
The 3-Dehydroshikimate (DHS) Pathway
This is the most extensively investigated route for this compound biosynthesis.[4][6] It involves the sequential conversion of DHS to protocatechuic acid (PCA), then to catechol, and finally to cis,cis-muconic acid. This pathway requires the introduction of three key heterologous enzymes.[4][8]
A diagram illustrating the central metabolic pathway from glucose to this compound via 3-dehydroshikimate (DHS) is presented below.
Caption: The DHS pathway for this compound synthesis.
Alternative Pathways from Chorismate
Alternative biosynthetic routes have been developed that branch from chorismate, another key intermediate in the shikimate pathway. These pathways proceed through intermediates such as 4-hydroxybenzoic acid (PHB) or salicylic acid.[5][7]
The diagram below outlines an alternative pathway for this compound production from chorismate via 4-hydroxybenzoic acid (PHB).
Caption: Alternative pathway from chorismate via PHB.
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on the microbial production of this compound, categorized by the microbial host.
Table 1: this compound Production in Escherichia coli
| Strain | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Glucose | 36.8 | 0.22 mol/mol | 0.77 | [4][9] |
| Engineered E. coli | Glucose | 1.5 | - | - | [5] |
| Engineered E. coli | Glucose | 4.45 | - | - | [10] |
| Engineered E. coli | Glucose | 170 mg/L | - | - | [7] |
| Recombinant E. coli | Catechol | 12.99 | - | 2.17 | [2][11] |
| Recombinant E. coli | Catechol | 59 | - | - | [12] |
| Engineered E. coli | Simple Carbon Sources | 389.96 mg/L | - | - |
Table 2: this compound Production in Saccharomyces cerevisiae
| Strain | Carbon Source | Titer (g/L) | Yield (mg/g glucose) | Productivity (mg/L/h) | Reference |
| Engineered S. cerevisiae | Glucose | 20.8 | 66.2 | 139 | [6][12] |
| Engineered S. cerevisiae | Glucose | 1.56 mg/L | - | - | [4] |
| Engineered S. cerevisiae | Glucose | 141 mg/L | - | - | [1] |
| Engineered S. cerevisiae | Glucose and Xylose | 9.3 | - | 100 | [13] |
Table 3: this compound Production in Pseudomonas putida
| Strain | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Engineered P. putida KT2440 | Glucose and Xylose | 33.7 | 0.46 | 0.18 | [14][15] |
| Engineered P. putida KT2440 | Glucose | 4.92 | - | - | [16][17] |
| Engineered P. putida KT2440 | p-Coumarate | >15 | - | - | [16][18] |
| Engineered P. putida KT2440 | Catechol | 64.2 | - | - | [12] |
| Engineered P. putida KT2440 | Guaiacol | Stoichiometric conversion | - | - | [19] |
| Engineered P. putida | Glucose | 22.0 | 0.356 | 0.21 | [20][21] |
Experimental Protocols
Microbial Strain Construction
A generalized workflow for constructing a this compound-producing microbial strain is outlined below. This typically involves the deletion of competing pathways and the overexpression of native and heterologous genes.
Caption: General workflow for microbial strain engineering.
Methodology Details:
-
Gene Deletion: To redirect carbon flux towards the desired pathway, genes encoding enzymes of competing pathways are often deleted. For instance, in E. coli, the gene aroE (shikimate dehydrogenase) can be knocked out to increase the pool of the precursor DHS.[3][9] In P. putida, catB and catC are deleted to prevent this compound degradation.[22]
-
Gene Overexpression: To enhance the carbon flux through the shikimate pathway, key native genes are overexpressed. This often includes feedback-resistant versions of DAHP synthase (aroG or aroF) and transketolase (tktA) to increase the supply of precursors PEP and E4P.[1][7]
-
Heterologous Gene Expression: The core enzymes of the this compound pathway are typically sourced from various microorganisms and expressed in the production host. Common sources for these enzymes include:
-
Optimization of Expression: Codon optimization of heterologous genes for the specific host and the use of strong promoters are crucial for achieving high enzyme activity.[4]
Fermentation Protocol
High-titer production of this compound is typically achieved using fed-batch fermentation in controlled bioreactors.
Typical Fermentation Parameters:
-
Medium: Defined minimal medium supplemented with glucose as the primary carbon source, along with essential salts, nitrogen source, and trace elements.
-
Feeding Strategy: A fed-batch strategy is commonly employed where a concentrated glucose solution is fed to the bioreactor to maintain a low but non-limiting glucose concentration, thereby avoiding overflow metabolism.
-
pH Control: The pH of the culture is maintained at a specific setpoint (e.g., 7.0 for E. coli, 5.0-5.5 for S. cerevisiae) through the automated addition of a base (e.g., NH4OH or NaOH).
-
Aeration and Agitation: The dissolved oxygen level is maintained above a certain threshold (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate to ensure sufficient oxygen for the oxygen-dependent catechol 1,2-dioxygenase.
-
In Situ Product Recovery: To alleviate product inhibition, in situ product recovery techniques, such as reactive extraction with an organic phase, have been successfully implemented.[13]
Analytical Methods for this compound Quantification
The concentration of this compound and related metabolites in the fermentation broth is typically quantified using High-Performance Liquid Chromatography (HPLC).
HPLC Method:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid or sulfuric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.
Key Challenges and Future Directions
Despite significant progress, several challenges remain in the industrial-scale biological production of this compound.
A logical diagram of the key challenges and corresponding research directions is provided below.
Caption: Key challenges and future research directions.
-
Metabolic Bottlenecks: The activity of certain enzymes, particularly PCA decarboxylase (AroY), has been identified as a rate-limiting step in many engineered strains, leading to the accumulation of the intermediate PCA.[16][17][24] Future work will focus on protein engineering to improve the catalytic efficiency and stability of these enzymes.
-
Product Toxicity: High concentrations of this compound can be toxic to microbial cells, limiting the achievable titers.[13] Developing more robust strains through adaptive laboratory evolution and engineering efflux pumps are promising strategies.
-
Feedstock Utilization: While glucose is the most common substrate, the ability to efficiently utilize less expensive and more abundant lignocellulosic sugars, such as xylose and arabinose, is crucial for economic viability.[14][23][25]
-
Process Optimization: Further optimization of fermentation processes, including the development of advanced in situ product recovery methods, will be key to improving overall productivity and reducing downstream processing costs.[13]
Conclusion
The biological production of this compound from renewable sugars has advanced significantly, with impressive titers, yields, and productivities achieved in various microbial hosts. The continued application of metabolic engineering, synthetic biology, and process optimization holds the promise of making this bio-based route an economically competitive and sustainable alternative to conventional chemical synthesis.
References
- 1. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Extending shikimate pathway for the production of this compound and its precursor salicylic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Production Using Gene-Level Fusion Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering (Journal Article) | OSTI.GOV [osti.gov]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
- 17. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.nrel.gov [docs.nrel.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of Protocatechuate Decarboxylation for the Effective Production of this compound from Renewable Feedstocks | AIChE [proceedings.aiche.org]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on trans,trans-Muconic Acid as a Metabolite of Benzene in Humans
Abstract
Benzene is a ubiquitous environmental pollutant and a known human carcinogen, primarily causing leukemia.[1][2] Its toxicity is not caused by the parent compound but by its complex metabolism into reactive intermediates.[3][4] This process occurs mainly in the liver and involves multiple enzymatic steps, leading to a variety of metabolites.[2][5] Among these, trans,trans-muconic acid (t,t-MA), a ring-opened dicarboxylic acid, has emerged as a crucial biomarker for monitoring both occupational and environmental exposure to benzene.[6][7][8] This technical guide provides a comprehensive overview of the metabolic pathway leading to t,t-MA, its role in benzene-induced toxicity, quantitative data on its excretion, and detailed protocols for its analysis in human samples.
The Metabolic Pathway of Benzene to trans,trans-Muconic Acid
The biotransformation of benzene is a critical prerequisite for its toxicity.[3] The initial and rate-limiting step is the oxidation of benzene, primarily mediated by cytochrome P450 enzymes, particularly CYP2E1 in the liver.[4] Studies suggest a two-pathway metabolic model: a high-affinity pathway, possibly involving lung CYP2A13 and/or CYP2F1, which dominates at low, ambient exposure levels (<1 ppm), and a low-affinity pathway (liver CYP2E1) that operates at higher occupational exposure levels (>1 ppm).[9][10]
The metabolic cascade proceeds as follows:
-
Equilibrium: Benzene oxide exists in a tautomeric equilibrium with oxepin.
-
Ring Opening: The oxepin ring is opened, forming trans,trans-muconaldehyde.[2][4][13] This reactive aldehyde is one of the metabolites implicated in benzene's toxicity.[13]
-
Oxidation to t,t-MA: trans,trans-muconaldehyde is further oxidized to the more stable and excretable metabolite, trans,trans-muconic acid.[4][5]
This pathway accounts for the metabolic conversion of approximately 2% to 25% of the absorbed benzene dose, with the percentage being dependent on the exposure level.[6][14][15]
Toxicological Mechanisms of Benzene Metabolites
The carcinogenicity of benzene is driven by its reactive metabolites, which induce toxicity through multiple mechanisms.[3] While t,t-MA itself is a stable endpoint metabolite, its precursor, trans,trans-muconaldehyde, along with quinones derived from phenolic metabolites (e.g., 1,4-benzoquinone), are highly reactive electrophiles.[3][13]
These reactive species contribute to toxicity by:
-
Covalent Binding: They readily bind to cellular macromolecules, including proteins and DNA, disrupting cellular function.[3]
-
Oxidative Stress: The metabolism of benzene, particularly the redox cycling of quinones, generates reactive oxygen species (ROS).[2][3] This oxidative stress can lead to DNA strand breaks and point mutations.[3]
-
Glutathione Depletion: Reactive metabolites like muconaldehyde and p-benzoquinone deplete intracellular glutathione (GSH), a key antioxidant, rendering cells more vulnerable to oxidative damage.[13]
-
Genotoxicity: Benzene metabolites can cause chromosomal aberrations and damage to critical genes involved in hematopoiesis, such as RUNX1, contributing to leukemogenesis.[2]
These events, occurring primarily in the bone marrow, disrupt normal hematopoiesis, leading to hematotoxicity (e.g., decreased blood cell counts) and, ultimately, an increased risk of leukemia, particularly acute myeloid leukemia (AML).[2][16]
Quantitative Data: t,t-MA as a Biomarker of Exposure
Urinary t,t-MA is a widely accepted biomarker for assessing occupational exposure to benzene, particularly at levels as low as 0.1 ppm.[6] However, its specificity at very low environmental levels can be confounded by dietary intake of sorbic acid, a food preservative that is also metabolized to t,t-MA.[6][8][17] Smoking is another significant source of benzene exposure and results in elevated t,t-MA levels.[6][17]
Table 1: Urinary trans,trans-Muconic Acid Levels in Various Human Populations
| Population Group | Benzene Exposure Level | Mean/Median t,t-MA Concentration (mg/g creatinine) | Reference(s) |
| Occupational Exposure | |||
| Gas Station Attendants | Not specified | 4.00 (mean) | [18] |
| Gas Station Workers | Not specified | 0.204 (mean) | [14][15] |
| Chemical Workers (High Exposure) | > 0.5 ppm | 3.443 (mean) | [8] |
| Workers Exposed to 1 ppm (8h) | 1 ppm (calculated) | 1.9 (mean) | [6] |
| Environmental/Non-Occupational | |||
| General Population (Controls) | Background | 0.12 (mean) | [18] |
| Office Workers (Controls) | Background | 0.126 (mean) | [14][15] |
| Smokers | Background + Smoking | 0.13 (median) | [17] |
| Non-Smokers | Background | 0.065 (median) | [17] |
| Urban Children | Environmental | 0.177 (mean, ng/mg) | [19] |
Table 2: Performance of Analytical Methods for Urinary t,t-MA
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Recovery | Reference(s) |
| HPLC-UV | Solid-Phase Extraction (SAX) | 3 µg/L | >90% | [20] |
| HPLC-UV | Solid-Phase Extraction (SAX) | 10.8 µg/L | 97-115% | [21] |
| HPLC-UV | Solid-Phase Extraction (SAX) | 0.11 µg/L | 85-90% | [22] |
| GC Methods | Various | 0.01 - 0.03 mg/L | Not specified | [6] |
| Magnetic DSPE-HPLC | Magnetic DSPE | 1 µg/L (0.001 µg/mL) | 96-98% | [23] |
Experimental Protocol: Quantification of Urinary t,t-MA by HPLC-UV
The following protocol is a synthesized methodology based on common practices for the analysis of t,t-MA in urine using High-Performance Liquid Chromatography with UV detection.[20][21][22]
4.1. Principle Urinary t,t-MA is isolated and concentrated from the urine matrix using solid-phase extraction (SPE) with a strong anion-exchange (SAX) sorbent. The analyte is then separated by reverse-phase HPLC and quantified by UV absorption, typically at 259-265 nm.
4.2. Materials and Reagents
-
trans,trans-Muconic acid standard
-
Vanillic acid (or other suitable internal standard)
-
Methanol, Acetic Acid, Tetrahydrofuran (HPLC grade)
-
Deionized water
-
Hydrochloric Acid (HCl)
-
Strong Anion-Exchange (SAX) SPE cartridges
-
Urine collection cups
4.3. Procedure
-
Sample Collection & Storage: Collect post-shift urine samples. If not analyzed immediately, store frozen at -18°C or below.[24]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a SAX SPE cartridge with methanol followed by deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with water and/or a mild organic solvent to remove interferences.
-
Elute the t,t-MA from the cartridge using an acidic solution (e.g., 20% acetic acid).[21]
-
Evaporate the eluate to dryness under a stream of nitrogen.[24]
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.[24]
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 3-5 µm particle size).[20]
-
Mobile Phase: An isocratic mixture, typically consisting of an aqueous acidic buffer and an organic modifier. A common example is water:methanol:acetic acid (93.5:5.5:1, v/v/v).[20] Another is acetic acid/tetrahydrofuran/methanol/water (1:2:10:87, v/v/v/v).[24]
-
Flow Rate: 0.7 - 1.0 mL/min.[20]
-
Column Temperature: Controlled at 25-30°C for reproducible retention times.[20]
-
-
Quantification:
-
Prepare a calibration curve using t,t-MA standards in blank urine matrix.
-
Calculate the concentration of t,t-MA in the sample based on the peak area ratio of the analyte to the internal standard.
-
Normalize the result to urinary creatinine concentration to account for dilution, expressed as µg/g or mg/g creatinine.
-
Conclusion and Future Directions
trans,trans-Muconic acid is an invaluable biomarker for the biological monitoring of benzene exposure. Its formation via the ring-opening of benzene oxide provides a direct link to the metabolic activation of benzene. While analytical methods for its detection are robust and sensitive, careful consideration must be given to confounding factors such as smoking and diet, especially when assessing low-level environmental exposures. Future research should continue to refine analytical techniques to improve specificity at trace levels and further elucidate the dose-response relationship between benzene exposure, t,t-MA excretion, and the risk of hematological disorders. Understanding the interplay between high- and low-affinity metabolic pathways will be crucial for accurately assessing cancer risks in the general public exposed to ambient benzene concentrations.[9][10]
References
- 1. Biological basis of chemical carcinogenesis: insights from benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzene and human health: a comprehensive review of carcinogenic risks, mechanisms, and preventive strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Analysis and evaluation of trans,trans-muconic acid as a biomarker for benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of benzene to this compound, a potential biological marker of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary Trans, Trans-Muconic Acid is Not a Reliable Biomarker for Low-level Environmental and Occupational Benzene Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Benzene Metabolism Is Dominated by a High-Affinity Pathway at Ambient Exposures with Implications for Cancer Risks [mdpi.com]
- 11. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of Benzene Exposure in Gas Station Workers Using Trans,Trans-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hematological effect of benzene exposure with emphasis of this compound as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trans,trans-muconic acid as a biomarker of non-occupational environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urine trans,trans-muconic acid as a biomarker for benzene exposure in gas station attendants in Bangkok, Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzene exposure, assessed by urinary trans,trans-muconic acid, in urban children with elevated blood lead levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. besjournal.com [besjournal.com]
De Novo Biosynthesis of Muconic Acid in E. coli: A Technical Guide
Executive Summary
cis,cis-Muconic acid (MA) is a valuable platform chemical with significant industrial applications, including the production of adipic acid and terephthalic acid, key monomers for nylon and PET respectively. The de novo biosynthesis of muconic acid in genetically engineered Escherichia coli from renewable feedstocks like glucose presents a sustainable alternative to conventional petroleum-based synthesis. This guide provides an in-depth technical overview of the core metabolic pathways, genetic engineering strategies, and experimental protocols for producing this compound in E. coli. Quantitative data from various studies are summarized for comparative analysis, and key experimental procedures are detailed to facilitate research and development in this field.
Introduction
The microbial production of this compound leverages the central metabolism of chassis organisms like E. coli to channel carbon flux from simple sugars into the shikimate pathway, a native route for the biosynthesis of aromatic amino acids.[1] By introducing heterologous enzymes and performing targeted genetic modifications, this natural pathway can be redirected towards the synthesis of this compound. Key strategies involve enhancing the precursor supply, blocking competing metabolic pathways, and optimizing the expression of the engineered pathway enzymes. This document outlines the primary biosynthetic routes, summarizes key production metrics, and provides detailed experimental methodologies.
Metabolic Pathways for this compound Biosynthesis
Several biosynthetic routes for this compound production in E. coli have been developed, primarily branching from the shikimate pathway intermediates, 3-dehydroshikimate (DHS) and chorismate.
The 3-Dehydroshikimate (DHS) Pathway
This is the most established and often highest-yielding pathway.[1] It involves the conversion of DHS, an intermediate in the native shikimate pathway, to this compound through the sequential action of three heterologous enzymes.[2]
-
Step 1: DHS to Protocatechuic Acid (PCA): DHS is converted to PCA by 3-dehydroshikimate dehydratase, encoded by the aroZ gene.[2]
-
Step 2: PCA to Catechol: PCA is decarboxylated to form catechol by protocatechuate decarboxylase, encoded by the aroY gene.[2]
-
Step 3: Catechol to this compound: The aromatic ring of catechol is cleaved by catechol 1,2-dioxygenase (encoded by catA) to yield cis,cis-muconic acid.[2]
The Chorismate-Derived Pathways
Alternative routes have been explored that branch from chorismate, another key intermediate of the shikimate pathway. These pathways offer different strategies for channeling carbon towards this compound.
This pathway utilizes the native E. coli ubiquinone biosynthesis intermediate, 4-hydroxybenzoic acid (PHB).[3]
-
Step 1: Chorismate to PHB: Chorismate is converted to PHB by chorismate pyruvate-lyase, encoded by the native ubiC gene.[3]
-
Step 2: PHB to Protocatechuic Acid (PCA): PHB is hydroxylated to PCA by 4-hydroxybenzoate 3-hydroxylase, encoded by the pobA gene.[3]
-
Step 3 & 4: PCA to this compound: PCA is then converted to this compound via catechol, as in the DHS pathway, using the enzymes encoded by aroY and catA.[3]
This route diverts flux from the tryptophan biosynthesis branch.[4]
-
Step 1: Chorismate to Anthranilate: This is the first step of the native tryptophan pathway.
-
Step 2: Anthranilate to Catechol: Anthranilate is converted to catechol by anthranilate 1,2-dioxygenase.
-
Step 3: Catechol to this compound: Catechol is then converted to this compound by catechol 1,2-dioxygenase (catA).
Genetic Engineering Strategies for Enhanced Production
To maximize this compound titers, yields, and productivities, various metabolic engineering strategies are employed:
-
Increasing Precursor Supply: Overexpression of key enzymes in the upstream shikimate pathway, such as DAHP synthase (aroG, aroF, aroH) and shikimate dehydrogenase (aroE), can increase the pool of DHS and chorismate.[3]
-
Blocking Competing Pathways: Deletion of genes that divert precursors away from the desired pathway is crucial. For instance, knocking out aroE (shikimate dehydrogenase) can lead to the accumulation of DHS, a key precursor for the most common this compound pathway.[1] Deletion of genes involved in the catabolism of intermediates, such as those for catechol degradation, is also necessary.
-
Deregulation of Feedback Inhibition: The shikimate pathway is tightly regulated by feedback inhibition from aromatic amino acids. Using feedback-resistant mutants of key enzymes like DAHP synthase can significantly enhance carbon flux into the pathway.[3]
-
Codon Optimization and Promoter Engineering: The heterologous genes (aroZ, aroY, catA, etc.) are often codon-optimized for expression in E. coli and placed under the control of strong, inducible promoters to ensure high levels of enzyme production.
-
Metabolic Funneling: Co-expression of multiple pathways converging on a common intermediate, such as catechol, can create a "metabolic funnel" to maximize carbon flux towards this compound.
Quantitative Data Presentation
The following table summarizes the this compound production metrics from various engineered E. coli strains reported in the literature. This allows for a direct comparison of the efficacy of different pathways and genetic modifications.
| Strain/Genetic Background | Key Genetic Modifications | Pathway | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli AB2834 derivative | Overexpression of aroZ, aroY, catA | DHS | 36.8 | 0.22 (mol/mol) | 0.77 | [1][3] |
| E. coli AB2834 derivative | Optimized expression of aroZ, aroY, catA | DHS | 59.2 | - | - | [1] |
| E. coli AB2834 derivative | Further optimization of the DHS pathway | DHS | 64.5 | - | - | [3] |
| E. coli K-12 BW25113 derivative | Overexpression of pobA, aroY, catA, ubiC, aroFFBR, aroE, aroL; Deletion of ptsH, ptsI, crr, pykF | PHB | 0.170 | - | - | [4] |
| E. coli derivative | Overexpression of anthranilate 1,2-dioxygenase and catA | Anthranilate | 0.390 | - | - | [4] |
| E. coli coculture | Spatial separation of DHS production and conversion to this compound | DHS | 2.0 | 0.1 | - | [5] |
| E. coli coculture | Optimized coculture system | DHS | 4.7 | - | - | [3] |
| E. coli NST74 derivative | "Metabolic funnel" approach | DHS & PHB | 3.1 | 0.158 | - | [4] |
| E. coli derivative | Module engineering of a chorismate-to-salicylate-to-catechol pathway | Salicylate | 1.5 | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and analysis of this compound-producing E. coli strains.
Quantification of this compound by HPLC
Protocol:
-
Sample Preparation:
-
Collect 1 mL of culture broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: Bio-Rad Aminex HPX-87H column (300 x 7.8 mm).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60 °C.
-
Detection: UV at 210 nm.
-
-
Quantification:
-
Prepare a standard curve of cis,cis-muconic acid in the range of 0.05 to 1 g/L.
-
Integrate the peak area corresponding to this compound in the samples.
-
Calculate the concentration based on the standard curve.
-
Enzyme Activity Assays
Principle: The activity of catechol 1,2-dioxygenase is determined by monitoring the formation of cis,cis-muconic acid from catechol, which has a characteristic absorbance at 260 nm.
Protocol:
-
Reaction Mixture (1 mL total volume):
-
50 mM Tris-HCl buffer (pH 7.5)
-
0.1 mM Catechol
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Pre-incubate the buffer and cell-free extract at 30 °C for 5 minutes.
-
Initiate the reaction by adding catechol.
-
Monitor the increase in absorbance at 260 nm for 5 minutes using a spectrophotometer.
-
-
Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute.
-
Principle: The activity of protocatechuate decarboxylase is determined by monitoring the decrease in the substrate, protocatechuic acid (PCA), which absorbs light at 290 nm.
Protocol:
-
Reaction Mixture (300 µL total volume):
-
50 mM Tris-HCl buffer (pH 8.5)
-
160 µM Protocatechuic acid
-
Cell-free extract or purified enzyme (20-50 µg of total protein)
-
-
Procedure:
-
Pre-incubate the buffer and cell-free extract at 25 °C for 5 minutes.
-
Initiate the reaction by adding protocatechuic acid.
-
Monitor the decrease in absorbance at 290 nm for 5-10 minutes.
-
-
Calculation:
-
Calculate the rate of substrate consumption. One unit of activity can be defined as the amount of enzyme that consumes 1 µmol of PCA per minute.
-
Genetic Modification Protocols
Protocol:
-
Preparation of the Linear DNA Cassette:
-
Design primers with 50 bp homology arms flanking the target gene and sequences to amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4).
-
Perform PCR to amplify the resistance cassette with the homology arms.
-
Purify the PCR product.
-
-
Preparation of Recombinant E. coli:
-
Transform the target E. coli strain with the temperature-sensitive plasmid pKD46, which carries the Lambda Red recombinase genes under an arabinose-inducible promoter.
-
Grow the transformed cells at 30 °C in the presence of ampicillin.
-
Induce the expression of the recombinase genes by adding L-arabinose.
-
Prepare electrocompetent cells.
-
-
Electroporation and Selection:
-
Electroporate the purified linear DNA cassette into the prepared electrocompetent cells.
-
Plate the cells on agar containing the appropriate antibiotic to select for successful recombinants.
-
Incubate at 37 °C to cure the pKD46 plasmid.
-
-
Verification:
-
Verify the gene knockout by colony PCR using primers flanking the target gene and by sequencing.
-
Protocol:
-
Vector Construction:
-
Clone the gene of interest into a pET vector (e.g., pET-28a) under the control of the T7 promoter.
-
-
Transformation:
-
Transform the resulting plasmid into an E. coli expression host strain, such as BL21(DE3), which contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lac promoter.
-
-
Expression:
-
Grow the transformed cells in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-16 hours at a reduced temperature (e.g., 18-30 °C) to enhance soluble protein expression.
-
-
Analysis:
-
Harvest the cells by centrifugation.
-
Analyze protein expression by SDS-PAGE.
-
Conclusion
The de novo biosynthesis of this compound in E. coli is a rapidly advancing field with significant potential for the sustainable production of this valuable platform chemical. By leveraging a deep understanding of metabolic pathways and employing sophisticated genetic engineering tools, researchers have achieved impressive titers, yields, and productivities. This guide provides a comprehensive overview of the current state of the art, offering valuable information for researchers and professionals seeking to enter or advance in this exciting area of metabolic engineering. Future efforts will likely focus on further pathway optimization, the use of alternative feedstocks, and process scale-up to realize the full industrial potential of bio-based this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Muconic Acid from Lignin-Derived Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The transition towards a bio-based economy has spurred significant research into the valorization of lignin, an abundant and underutilized aromatic biopolymer. A key opportunity lies in the conversion of lignin-derived aromatic compounds into value-added platform chemicals. Among these, muconic acid, a dicarboxylic acid, has emerged as a crucial precursor for the production of polymers like nylon-6,6 and polyethylene terephthalate (PET), as well as various pharmaceuticals. This technical guide provides a comprehensive overview of the core methodologies for synthesizing this compound from common lignin-derived aromatic compounds, focusing on microbial and enzymatic conversions.
Core Metabolic Pathways for this compound Synthesis
The biological production of this compound from lignin-derived aromatics primarily proceeds through the β-ketoadipate pathway.[1][2][3] This pathway funnels various aromatic compounds towards central intermediates, namely catechol and protocatechuic acid (PCA), which are then converted to cis,cis-muconic acid.[1][4][5][6] Genetic engineering of microorganisms to block the further degradation of this compound is a common strategy to achieve its accumulation.[1][7]
Diagram: Central Funneling Pathways to this compound
Caption: Central metabolic pathways for the conversion of lignin-derived aromatics to this compound.
Quantitative Data on this compound Production
The efficiency of this compound synthesis is highly dependent on the microbial host, the specific aromatic substrate, and the cultivation conditions. The following tables summarize key quantitative data from various studies.
Table 1: this compound Production from Various Lignin-Derived Aromatic Compounds
| Substrate | Microorganism | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Catechol | E. coli (recombinant) | 12.99 | 0.91 | 2.17 | [8] |
| Catechol | C. glutamicum (engineered) | 85 | - | - | [9] |
| Biphenyl | P. putida B6-2ΔcatBΔsalC | - | 0.95 | - | [1] |
| Naphthalene | P. brassicacearum MPDSΔsalC(pUCP18k-catA) | - | 1.00 | - | [1] |
| p-Coumaric Acid | P. putida KT2440 (engineered) | >15 | - | - | [5] |
| p-Coumaric Acid | P. putida KT2440 (engineered) | 27 | 0.99 | 0.53 | [2][3] |
| p-Coumaric Acid | P. putida KT2440 (engineered) | 49.7 | - | - | [10] |
| Ferulic Acid | P. putida KT2440 (engineered) | ~25 | 0.98 | ~0.4 | [3] |
| Guaiacol | P. putida KT2440 (engineered) | - | 1.00 (stoichiometric) | - | [7] |
| Vanillin | E. coli (multi-enzyme) | - | >0.95 | - | [11] |
| Isoeugenol-derived Vanillic Acid | E. coli (recombinant) | 43.8 mM | - | - | [12] |
Note: "-" indicates data not reported in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols for the microbial synthesis of this compound.
A typical workflow for producing this compound from lignin-derived aromatics using an engineered microbial strain involves several key steps.
Diagram: Experimental Workflow for Microbial this compound Production
Caption: A generalized experimental workflow for microbial production of this compound.
This protocol is based on methodologies described for engineered P. putida strains.[2][3][5]
-
Strain and Pre-culture:
-
Use an engineered P. putida KT2440 strain with deletions in the muconate degradation pathway (e.g., catB and catC) and potentially with overexpression of key enzymes like protocatechuate decarboxylase.[5]
-
Prepare a pre-culture in M9 minimal media supplemented with a carbon source like glucose (e.g., 4 mM) and allow it to grow overnight at 30°C with shaking.[5]
-
-
Bioreactor Setup and Cultivation:
-
Inoculate a bioreactor containing M9 minimal media with the pre-culture.
-
Maintain the pH at 7.0 using automated addition of a base (e.g., NaOH).
-
Control the dissolved oxygen (DO) level, for instance, through a DO-stat fed-batch strategy where the feed is initiated when the DO rises, indicating substrate limitation.[3]
-
-
Substrate Feeding:
-
Sampling and Analysis:
-
Periodically collect samples from the bioreactor to measure cell density (OD600) and concentrations of the substrate and this compound.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) for quantification. A typical setup would involve a C18 column and a mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄).[7]
-
This protocol is adapted from studies using recombinant E. coli expressing catechol 1,2-dioxygenase.[8]
-
Strain and Induction:
-
Use an E. coli strain (e.g., BL21(DE3)) transformed with a plasmid expressing the catechol 1,2-dioxygenase (catA) gene.
-
Grow the cells in a rich medium (e.g., LB broth) to a suitable optical density, then induce gene expression with an appropriate inducer (e.g., IPTG).
-
-
Cell Harvesting and Biocatalyst Preparation:
-
Harvest the induced cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5) to prepare the whole-cell biocatalyst.
-
-
Bioconversion Reaction:
-
Resuspend the cell pellet in the reaction buffer to a desired cell density.
-
Initiate the reaction by adding catechol to the cell suspension. The reaction can be carried out in a temperature-controlled shaker or a bioreactor.
-
Monitor the conversion of catechol to this compound over time by taking samples for HPLC analysis.
-
Key Enzymes and Their Roles
The bioconversion of lignin-derived aromatics to this compound relies on a series of key enzymatic reactions. Understanding these enzymes is critical for pathway engineering and optimization.
Table 2: Key Enzymes in this compound Synthesis from Lignin-Derived Aromatics
| Enzyme | Gene(s) | Source Organism (Example) | Reaction Catalyzed |
| Vanillate O-demethylase | VanAB | Pseudomonas putida | Vanillic acid → Protocatechuic acid |
| Protocatechuate Decarboxylase | AroY | Klebsiella pneumoniae | Protocatechuic acid → Catechol |
| Catechol 1,2-Dioxygenase | CatA | Acinetobacter calcoaceticus, Pseudomonas putida | Catechol → cis,cis-Muconic acid |
| Guaiacol O-demethylase | GcoAB | Rhodococcus rhodochrous | Guaiacol → Catechol |
| p-Coumarate Decarboxylase | - | - | p-Coumaric acid → 4-Vinylphenol |
| Feruloyl-CoA Synthetase | fcs | Pseudomonas putida | Ferulic acid → Feruloyl-CoA |
| Enoyl-CoA Hydratase/Aldolase | ech | Pseudomonas putida | Feruloyl-CoA → Vanillin |
Diagram: Enzymatic Cascade for Vanillic Acid to this compound Conversion
Caption: Enzymatic steps for the conversion of vanillic acid to cis,cis-muconic acid.
Conclusion and Future Outlook
The synthesis of this compound from lignin-derived aromatic compounds represents a promising avenue for the sustainable production of valuable chemicals. Significant progress has been made in engineering microbial strains and developing bioprocesses to achieve high titers, yields, and productivities. Future research should focus on expanding the range of lignin-derived substrates that can be efficiently utilized, improving the robustness of microbial catalysts to inhibitors present in crude lignin streams, and optimizing downstream processing for the recovery and purification of this compound. The integration of systems biology approaches with metabolic engineering will be crucial for overcoming remaining bottlenecks and advancing the industrial-scale production of this compound from lignin.
References
- 1. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Figure 1 from Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of Muconic Acid Isomers Using UHPLC-DAD
Introduction
Muconic acid is a dicarboxylic acid with three isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. These isomers are valuable platform chemicals in the biobased economy for the synthesis of various value-added products, including adipic acid and terephthalic acid.[1] Accurate quantification of the different isomers is crucial for monitoring biotechnological production processes and for quality control. This application note details a robust and reliable method for the simultaneous quantification of this compound isomers using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).
Method Summary
This method utilizes a reverse-phase UHPLC separation with a gradient elution to resolve the this compound isomers, which are then detected and quantified by DAD. The procedure includes detailed steps for sample preparation, standard preparation (including the conversion of cis,cis-muconic acid to cis,trans-muconic acid), and data analysis.
Experimental Protocols
Materials and Reagents
-
cis,cis-Muconic acid (ccMA) standard
-
trans,trans-Muconic acid (ttMA) standard (if available)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (≥98%)
-
Sodium hydroxide (NaOH)
-
Ultrapure water (18.2 MΩ·cm)
-
0.2 µm syringe filters
Standard Preparation
It is crucial to prepare separate calibration curves for each isomer as cis,cis-muconic acid can irreversibly isomerize to cis,trans-muconic acid at room temperature.[2][3]
2.1. 0.05% (v/v) Sodium Hydroxide Solution
-
Prepare a 0.05% (v/v) NaOH solution for dissolving the standards. For example, add 66 µL of 10N NaOH to 39.934 mL of ultrapure water.[2][3][4]
2.2. cis,cis-Muconic Acid (ccMA) Stock Standard (1.0 mg/mL)
-
Accurately weigh approximately 40.0 mg of the ccMA standard into a 40 mL amber vial.[2][3][4]
-
Add the appropriate volume of 0.05% (v/v) NaOH solution to achieve a final concentration of exactly 1.0 mg/mL.[2][3]
-
Mix vigorously by shaking periodically for about 1 hour to ensure complete dissolution.[2][3][4]
-
Store the stock solution sealed at 4°C for up to 4 months.[3][5]
2.3. cis,trans-Muconic Acid (ctMA) Stock Standard (1.0 mg/mL) from ccMA
-
Accurately weigh exactly 40.0 mg of the ccMA standard into a specific 40 mL amber vial (the use of the specified vial is critical for consistent heat transfer).[3][4]
-
Add 39.934 mL of ultrapure water and mix well.[4]
-
This procedure will convert the ccMA to cis,trans-muconic acid (ctMA).
2.4. Calibration Standards
-
Prepare a series of calibration standards by diluting the stock solutions with the 0.05% (v/v) NaOH solution. A five or nine-point calibration curve is recommended.[4]
Sample Preparation
-
For reliable quantification and to mitigate matrix effects, samples containing this compound should be diluted a minimum of five-fold (1 part sample to 4 parts diluent) with the 0.05% (v/v) NaOH solution.[3][5]
-
Filter all samples through a 0.2 µm or smaller filter prior to injection into the UHPLC system.[3][5]
-
Samples expected to have concentrations exceeding the linear range of the instrument should be further diluted.[3][5]
-
For long-term storage, it is recommended to neutralize samples or adjust the pH to above 7, seal, and store them in a freezer (-20°C or -80°C). Samples have been found to be stable for up to one month under these conditions.[4]
UHPLC-DAD Conditions
-
System: Agilent 1290 series UHPLC or equivalent.[3]
-
Column: C18 reverse-phase column (e.g., Kinetex C18 or similar).[2]
-
Mobile Phase A: 0.2% Formic acid in ultrapure water.[3]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A mobile phase gradient is employed for separation.[2][3][5]
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
DAD Wavelength:
Quantitative Data
The following table summarizes the expected quantitative performance of the UHPLC-DAD method for this compound isomer analysis. Note that reporting limits and linear ranges may vary and should be determined for each instrument and analyte individually.[3]
| Parameter | cis,cis-Muconic Acid | cis,trans-Muconic Acid | trans,trans-Muconic Acid |
| Retention Time (min) | Instrument Dependent | Instrument Dependent | Instrument Dependent |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined by user | To be determined by user | To be determined by user |
| Limit of Quantification (LOQ) | To be determined by user | To be determined by user | To be determined by user |
Visualizations
Experimental Workflow
Caption: Workflow for this compound isomer quantification.
Relationship of this compound Isomers
Caption: Isomerization pathway of this compound.
References
- 1. This compound isomers as platform chemicals and monomers in the biobased economy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 3. protocols.io [protocols.io]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for Muconic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to produce muconic acid, a valuable platform chemical for the synthesis of polymers like nylon-6,6 and polyethylene terephthalate (PET).[1][2] These guidelines are compiled from established research to assist in the development of robust and efficient yeast cell factories.
Introduction to this compound Production in Yeast
Saccharomyces cerevisiae is a promising host for the bio-production of this compound due to its tolerance to low pH environments, which simplifies downstream purification processes.[3] The production of cis,cis-muconic acid (ccMA) is typically achieved by introducing a heterologous pathway that converts an intermediate of the native shikimate pathway, 3-dehydroshikimate (DHS), into ccMA.[3][4][5][6] This engineered pathway involves three key enzymatic steps. Further metabolic engineering strategies are employed to increase the flux towards DHS and mitigate product toxicity, thereby enhancing final titers.[2]
Metabolic Engineering Strategies
The core of engineering S. cerevisiae for this compound production involves the introduction of a synthetic pathway and subsequent modifications to the host's native metabolism to optimize precursor supply and increase product tolerance.
Heterologous Pathway for this compound Synthesis
The most common pathway for de novo this compound production from glucose in yeast starts from the shikimate pathway intermediate, 3-dehydroshikimate (DHS).[5][6] This involves the expression of three heterologous enzymes:
-
3-Dehydroshikimate (DHS) Dehydratase (AroZ): Converts DHS to protocatechuic acid (PCA). The enzyme from Podospora anserina (PaAroZ) is commonly used.[2][4][5]
-
Protocatechuic Acid (PCA) Decarboxylase (AroY): Catalyzes the conversion of PCA to catechol. A frequently used version is from Klebsiella pneumoniae (KpAroY).[3][4][5]
-
Catechol 1,2-Dioxygenase (CDO): Converts catechol to cis,cis-muconic acid. The enzyme from Candida albicans (CaCatA or Hqd2) has been shown to be effective.[2][4][5]
Caption: Heterologous pathway for cis,cis-muconic acid production in S. cerevisiae.
Enhancing Precursor Supply
To increase the yield of this compound, it is crucial to direct more carbon flux into the shikimate pathway. Key strategies include:
-
Overexpressing a feedback-resistant DAHP synthase: The native DAHP synthases (Aro3 and Aro4) are subject to feedback inhibition by aromatic amino acids. Overexpressing a feedback-resistant mutant, such as Aro4(K229L), and deleting ARO3 can significantly increase the entry of carbon into the pathway.[2][7]
-
Increasing Precursor Availability (PEP and E4P):
-
Overexpression of Transketolase (TKL1): This can boost the supply of erythrose-4-phosphate (E4P).[2]
-
Deletion of Glucose-6-Phosphate Dehydrogenase (ZWF1): Deleting ZWF1 can redirect carbon from the pentose phosphate pathway towards glycolysis, potentially increasing the pool of phosphoenolpyruvate (PEP).[2]
-
Advanced Engineering Strategies
-
Eliminating C2 Dependency: Strains with deleted pyruvate decarboxylase genes (PDC1, PDC5, PDC6) to reduce ethanol formation often require a C2 carbon source like ethanol for growth. Reintroducing PDC5 under a controlled promoter can restore growth on glucose alone.[4][8][9]
-
Improving this compound Tolerance: this compound is toxic to yeast, especially at low pH. Overexpressing efflux pumps, such as the quinidine drug resistance transporter QDR3, can help export this compound out of the cell, improving tolerance and production.[4][8][9]
-
Biosensor-Driven Evolution: High-throughput screening using a this compound-responsive biosensor can be used to identify mutations that lead to improved production phenotypes from large mutant libraries.[1][5]
-
In Situ Product Recovery (ISPR): To overcome product inhibition, ISPR can be employed during fermentation. A biocompatible organic phase (e.g., a mixture of CYTOP 503 and canola oil) can continuously extract this compound from the fermentation broth, significantly boosting titers.[4][8][9]
Quantitative Data Summary
The following tables summarize the performance of various engineered S. cerevisiae strains under different conditions.
Table 1: Performance of Engineered S. cerevisiae Strains for this compound Production
| Strain/Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (mg/g glucose) | Productivity (g/L/h) | Reference |
| Initial Strain (Heterologous pathway only) | Shake Flask | ~0.141 | - | - | [2] |
| + Feedback-resistant Aro4, Δzwf1, OE TKL1 | Shake Flask | 0.5 | - | - | [1] |
| Evolved Strain (Biosensor-aided) | Fed-batch Bioreactor | 2.1 | 12.9 | 0.009 | [1] |
| Further Engineered Mutant (OE AroY, Aro1pΔE) | Fed-batch Bioreactor | 20.8 | 66.2 | 0.139 | [5] |
| Improved Strain (OE PDC5, OE QDR3) | Shake Flask (YP4%D) | 2.61 | 65 | 0.054 | [4] |
| Improved Strain (OE PDC5, OE QDR3) | Fed-batch Bioreactor | 3.1 | - | 0.054 | [4] |
| Improved Strain with ISPR | Fed-batch Bioreactor | 9.3 | - | 0.100 | [4][8][9] |
| Systematically Engineered Strain | 2L Fed-batch Bioreactor | 22.5 | 77 | 0.191 | [4][7] |
Note: Productivity values can be calculated over different time periods; refer to the source for specifics.
Experimental Protocols
Protocol for Yeast Strain Construction
This protocol outlines the general steps for introducing heterologous genes and performing genomic modifications in S. cerevisiae.
Caption: General workflow for constructing engineered yeast strains.
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK)
-
Plasmids containing genes of interest (aroZ, aroY, catA, etc.)
-
High-fidelity DNA polymerase for PCR
-
Primers for gene amplification and verification
-
Selective media (e.g., Synthetic Complete (SC) drop-out media)
-
Lithium Acetate (LiAc) solution (0.1 M, sterile)
-
Polyethylene Glycol (PEG) 3350 (50% w/v, sterile)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Yeast extract Peptone Dextrose (YPD) medium
Procedure:
-
Prepare Expression Cassettes:
-
Amplify the coding sequences of the heterologous genes (PaAroZ, KpAroY, CaCatA) and selection markers using PCR. Include appropriate promoter and terminator sequences.
-
Assemble these fragments into expression vectors or prepare linear DNA for genomic integration using methods like Gibson Assembly or homologous recombination in yeast.
-
-
Yeast Transformation (Lithium Acetate Method):
-
Grow an overnight culture of the S. cerevisiae host strain in YPD medium at 30°C.
-
Inoculate a fresh culture and grow to an OD₆₀₀ of 0.6-1.0.
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in 0.1 M LiAc.
-
Incubate at 30°C for 30 minutes.
-
Prepare the transformation mix:
-
Assembled plasmid/linear DNA (0.1-1 µg)
-
Carrier DNA (10 µl, boiled and cooled)
-
Yeast cell suspension (100 µl)
-
50% PEG (240 µl)
-
0.1 M LiAc (36 µl)
-
-
Vortex and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet cells, remove the supernatant, and resuspend in sterile water.
-
Plate the cell suspension onto selective agar plates (e.g., SC medium lacking uracil if using a URA3 marker).
-
-
Verification:
-
After 2-3 days of incubation at 30°C, pick individual colonies.
-
Verify correct integration or presence of the plasmid by colony PCR using specific primers.
-
Further confirm the sequence of the integrated DNA by Sanger sequencing.
-
Protocol for Shake Flask Fermentation
Materials:
-
Engineered S. cerevisiae strain
-
Yeast extract Peptone Dextrose (YPD) medium (e.g., 4% Dextrose, YP4D)[4][9]
-
Synthetic Complete (SC) medium with 2-4% glucose[3]
-
Baffled shake flasks
-
Incubator shaker (30°C, 180-200 rpm)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5-10 mL of selective medium.
-
Grow overnight at 30°C with shaking.
-
-
Main Culture:
-
Inoculate 50 mL of production medium (e.g., YP4D) in a 250 mL baffled shake flask to a starting OD₆₀₀ of ~0.1.
-
Incubate at 30°C with shaking at 180-200 rpm for 72-96 hours.
-
For strains requiring C2 supplementation, add 1% ethanol to the medium.[4]
-
-
Sampling:
-
Take samples aseptically at regular intervals (e.g., every 12 or 24 hours).
-
Measure cell density (OD₆₀₀).
-
Centrifuge the sample to pellet the cells and collect the supernatant for HPLC analysis. Store supernatant at -20°C.
-
Protocol for Fed-Batch Fermentation
For achieving higher cell densities and product titers, fed-batch fermentation is employed.
Materials:
-
Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen (DO).
-
Batch medium (defined mineral medium).
-
Feed medium (concentrated glucose solution).
-
Base solution (e.g., NH₄OH or KOH) for pH control.
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium.
-
Inoculation: Inoculate the bioreactor with a pre-culture grown to the exponential phase.
-
Batch Phase: Grow the culture in batch mode until the initial carbon source (glucose) is nearly depleted. Maintain temperature at 30°C and pH at 5.5-6.0.[4]
-
Fed-Batch Phase:
-
Start the feed of the concentrated glucose solution to maintain a low glucose concentration, avoiding overflow metabolism.
-
The feed rate can be controlled based on signals like dissolved oxygen spikes or by using a pre-determined exponential feed profile.
-
Maintain pH at the setpoint by automatic addition of a base.
-
-
Sampling: Collect samples periodically to monitor cell growth, substrate consumption, and this compound production via HPLC.
Protocol for this compound Quantification by HPLC
Materials:
-
HPLC system with a UV detector.
-
Ion-exchange column (e.g., Bio-Rad Aminex HPX-87H or Shodex SH1011).[5]
-
Mobile phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).[5]
-
cis,cis-muconic acid analytical standard.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Thaw frozen supernatant samples.
-
Centrifuge to remove any remaining cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the cis,cis-muconic acid standard in the mobile phase or water.
-
Create a series of dilutions to generate a standard curve (e.g., 0.1 g/L to 2 g/L).
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for each sample and standard.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the standard curve.
-
References
- 1. Biosensor-Enabled Directed Evolution to Improve this compound Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Urinary trans,trans-Muconic Acid
Introduction
trans,trans-Muconic acid (t,t-MA) is a sensitive biomarker for the biological monitoring of exposure to benzene, a known human carcinogen.[1][2] As a ring-opened metabolite of benzene, its concentration in urine correlates with benzene exposure levels, even at low concentrations.[1][3] Accurate and reliable analytical methods for the quantification of urinary t,t-MA are crucial for occupational and environmental health monitoring. This document provides detailed application notes and protocols for the determination of t,t-MA in urine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for the determination of urinary t,t-MA, providing a comparative overview for researchers to select the most appropriate method for their needs.
| Analytical Method | Sample Preparation | Instrumentation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Liquid-Liquid Extraction (LLE) | HPLC with UV Detector (264 nm) | 0.10 µg/mL | - | 0.10 - 10.00 µg/mL | > 90 | [4] |
| HPLC-UV | Solid-Phase Extraction (SPE) - SAX | HPLC with UV Detector (259 nm) | 3 µg/L | - | - | > 90 | [5] |
| HPLC-UV | Solid-Phase Extraction (SPE) - SAX | HPLC with UV Detector | 0.11 µg/L | 0.36 µg/L | 5 - 500 µg/L | 85 - 90 | [3] |
| HPLC-UV | Solid-Phase Extraction (SPE) - Bond-Elut SAX | HPLC with UV Detector (265 nm) | 10.8 µg/L | - | - | 97 - 115 | [6][7] |
| HPLC-UV | Solid-Phase Extraction (SPE) - Clean up column | HPLC with UV Detector (264 nm) | 6.66 µg/L | 20 µg/L | 20 - 10,000 µg/L | 92 | [8] |
| GC-MS | Liquid-Liquid Extraction (LLE) & Derivatization | Gas Chromatograph with Mass Spectrometer | 0.75 µg/mL | - | 0.94 - 37.5 µg/mL | 98.0 - 99.6 | [9] |
| LC-MS/MS | - | UPLC-MS/MS | - | 3 ng/mL | - | 88 - 110 | [10] |
| UHPLC-MS/MS | Liquid-Liquid Microextraction (LLME) & Micro Solid-Phase Extraction (µSPE) | UHPLC-MS/MS | - | - | - | 96.2 - 108.0 | [11] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the determination of urinary t,t-MA.[4][12]
a) Sample Preparation: Liquid-Liquid Extraction (LLE) [4]
This protocol is adapted from a method developed for workers occupationally exposed to benzene.[4]
-
Sample Collection: Collect 20 to 50 mL of urine. Store samples at -18°C until analysis.[4]
-
Acidification: To 0.5 mL of urine sample in a 10 mL tube, add 50 µL of internal standard (e.g., vanillic acid solution, 100 µg/mL) and 100 µL of 2 mmol/L HCl. Mix for 10 seconds.[4]
-
Extraction: Add 4 mL of ethyl acetate and vortex-mix for 20 minutes.[4]
-
Centrifugation: Centrifuge the mixture at 2500 rpm for 15 minutes.[4]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[4]
-
Reconstitution: Dissolve the residue in 500 µL of the mobile phase and mix for 30 seconds.[4]
-
Injection: Inject 10 µL of the solution into the HPLC system.[4]
b) Sample Preparation: Solid-Phase Extraction (SPE) [3][5]
SPE offers cleaner extracts and can achieve lower detection limits.[3]
-
Sample Collection: Collect urine samples and store them frozen until analysis.
-
Pre-treatment: Filter the urine sample through a 0.22 µm membrane.[3]
-
SPE Cartridge Conditioning: Use a strong anionic-exchange (SAX) cartridge. Condition the cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the t,t-MA from the cartridge using an appropriate elution solvent (e.g., 20% acetic acid).[6][7]
-
Analysis: The eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
Chromatographic Conditions (Example) [4]
-
Column: ODS (2) (5µ) column (Φ4.6 mm × 150 mm)[4]
-
Mobile Phase: Acetic acid/tetrahydrofuran/methanol/water (v/v, 1:2:10:87)[4][12]
-
Flow Rate: 0.9 mL/min[4]
-
Detection: UV at 264 nm[4]
-
Internal Standard: Vanillic acid[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity but requires a derivatization step to make t,t-MA volatile.[9]
Sample Preparation and Derivatization [9]
-
Sample Collection: Collect urine samples. If cloudy, centrifuge before use.[9]
-
Acidification and Extraction: Pipette 4 mL of urine into a screw-cap tube, add 0.2 mL of internal standard solution (e.g., benzoic acid), and acidify with 1.5 mL of concentrated HCl. Extract twice with 5 mL of diethyl ether by vortexing for 2 minutes.[9]
-
Evaporation: Transfer the organic phase to a new tube and evaporate to dryness under a compressed air flow at room temperature.[9]
-
Derivatization: Reconstitute the residue with 1 mL of derivatization reagent (15% conc. HCl in methanol) and heat in an oven at 80°C for 60 minutes.[9]
-
Post-Derivatization Extraction: After cooling, add 2 mL of distilled water and extract with 1 mL of chloroform.[9]
-
Injection: Inject 1 µL of the chloroform solution into the GC-MS system.[9]
GC-MS Conditions (General)
-
Column: A suitable capillary column for separating fatty acid methyl esters.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An optimized temperature gradient to separate the derivatized t,t-MA from other components.
-
Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation.[10]
Sample Preparation [11]
A novel and rapid extraction technique can be employed:
-
Spiking: To 0.5 mL of urine sample, add 20 µL of an internal standard solution.[11]
-
Extraction: Add 1 mL of acidified methanol (0.1% formic acid, pH 3) as an extraction solvent and vortex for 2 minutes.[11]
-
Further Processing: The extract is further purified using a micro solid-phase extraction (µSPE) setup.[11]
-
Reconstitution: The final residue is dissolved in 100 µL of methanol for UHPLC-MS/MS analysis.[11]
LC-MS/MS Conditions (Example) [11]
-
Column: C18 column (e.g., 150 mm × 4.6 mm I.D.; 2.7 µm particle size)[11]
-
Mobile Phase: Gradient elution with A (0.1% formic acid in water) and B (methanol).[11]
-
Flow Rate: 0.4 mL/min[11]
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode with multiple-reaction monitoring (MRM).[11]
Visualized Workflows
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. besjournal.com [besjournal.com]
- 5. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekakit.com [eurekakit.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Simultaneous determination of the urinary metabolites of benzene, toluene, xylene and styrene using high-performance liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure and risk assessment of urinary trans, trans-Muconic acid in school-age children in the vicinity of a petrochemical complex in Central Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Enzymatic Synthesis of Muconic Acid-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of polyesters derived from muconic acid, a bio-based monomer. The use of enzymatic catalysts, particularly lipases, offers a green and sustainable alternative to traditional metal-based catalysts, enabling the production of well-defined unsaturated polyesters with minimal side reactions.[1][2] The alkene functionality within the this compound backbone is preserved during polymerization, yielding polyesters that are amenable to further functionalization, such as chain extension or copolymerization, making them attractive for applications in unsaturated polyester resins and photosensitive coatings.[1][2][3]
Introduction to Enzymatic Synthesis of this compound-Based Polyesters
This compound, a C6-dicarboxylic acid, can be derived from renewable resources like sugars and lignin.[3] Its conjugated double bonds make it a valuable monomer for producing unsaturated polyesters. Enzymatic polymerization, primarily utilizing Candida antarctica lipase B (CALB), facilitates the polycondensation of this compound derivatives (typically dimethyl esters of various isomers) with a range of aliphatic diols.[4][5] This method is advantageous due to its high selectivity, which preserves the double bonds for post-polymerization modifications, and the mild reaction conditions that reduce the formation of by-products.[5] The properties of the resulting polyesters, such as thermal stability and molecular weight, can be tuned by selecting specific this compound isomers and diols of varying chain lengths.[4][5]
Key Experimental Parameters and Polymer Properties
The following tables summarize the quantitative data from key experiments on the enzymatic synthesis of this compound-based polyesters.
Table 1: Enzymatic Polymerization of trans,trans-Dimethyl Muconate (ttMUC) with Various Diols [5]
| Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Td,5% (°C) |
| 1,4-butanediol | 10,200 | 21,400 | 2.1 | 14 | 115 | 345 |
| 1,6-hexanediol | 12,300 | 25,800 | 2.1 | 4 | 98 | 350 |
| 1,8-octanediol | 14,100 | 31,000 | 2.2 | -3 | 85 | 352 |
| 1,10-decanediol | 15,500 | 35,600 | 2.3 | -10 | 78 | 355 |
| 1,12-dodecanediol | 16,800 | 38,600 | 2.3 | -15 | 72 | 358 |
Table 2: Enzymatic Polymerization of cis,cis- and cis,trans-Dimethyl Muconate with Various Diols [4]
| Muconate Isomer | Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td,onset (°C) |
| cis,cis | 1,4-butanediol | 2,210 | 3,100 | 1.4 | 12 | 380 |
| cis,cis | 1,6-hexanediol | 2,540 | 3,550 | 1.4 | 2 | 385 |
| cis,cis | 1,8-octanediol | 2,900 | 4,060 | 1.4 | -4 | 388 |
| cis,trans | 1,4-butanediol | 11,500 | 20,700 | 1.8 | 8 | 390 |
| cis,trans | 1,6-hexanediol | 15,300 | 29,100 | 1.9 | -1 | 395 |
| cis,trans | 1,8-octanediol | 21,200 | 42,400 | 2.0 | -7 | 400 |
-
Mn: Number-average molecular weight
-
Mw: Weight-average molecular weight
-
PDI: Polydispersity index (Mw/Mn)
-
Tg: Glass transition temperature
-
Tm: Melting temperature
-
Td,5%: Temperature at 5% weight loss
-
Td,onset: Onset degradation temperature
Experimental Protocols
Protocol 1: General Procedure for CALB-Catalyzed Polycondensation of Dimethyl Muconate and Diols [5]
This protocol describes a two-stage method for the enzymatic synthesis of this compound-based polyesters.
Materials:
-
Dimethyl muconate isomer (e.g., trans,trans-dimethyl muconate)
-
Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435 (dried under vacuum at 25°C for 24 h prior to use)
-
Diphenyl ether (DPE), distilled and stored over 4 Å molecular sieves
-
4 Å molecular sieves (activated)
-
Nitrogen gas (inert atmosphere)
-
Round-bottom flask with a magnetic stirring bar
Procedure:
-
Place pre-dried Novozym® 435 (15 wt% of total monomers) and 4 Å molecular sieves (150 wt% of total monomers) into a round-bottom flask under an inert nitrogen atmosphere.
-
Add the dimethyl muconate and diol in a 1:1 molar ratio to the flask.
-
Add diphenyl ether as a solvent (500 wt% of total monomers) to the reaction mixture.
-
First Stage (Atmospheric Pressure): Heat the reaction mixture to 85°C with continuous stirring under a gentle nitrogen flow for 24 hours. This stage facilitates the initial oligomerization and removal of the methanol byproduct.
-
Second Stage (Reduced Pressure): After 24 hours, apply a stepwise dynamic vacuum to the system.
-
Reduce the pressure to 150 mbar for 8 hours.
-
Further reduce the pressure to 75 mbar for another 8 hours.
-
Finally, reduce the pressure to 30 mbar for the remaining 32 hours.
-
-
After a total reaction time of 72 hours, cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in chloroform and filter to remove the enzyme and molecular sieves.
-
Precipitate the polymer by adding the chloroform solution dropwise into cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the enzymatic synthesis of this compound-based polyesters.
References
- 1. mdpi.com [mdpi.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Muconic Acid in the Synthesis of Bio-Based Unsaturated Polyester Resins: A Detailed Guide
Introduction
The increasing demand for sustainable materials has driven research into the use of bio-based monomers for polymer synthesis. Muconic acid, a dicarboxylic acid derivable from renewable resources like sugars and lignin, presents a promising alternative to petroleum-based feedstocks for the production of unsaturated polyester resins (UPRs).[1][2] The presence of carbon-carbon double bonds in its backbone allows for subsequent crosslinking, making it an ideal candidate for creating thermosetting resins with a wide range of applications, from composites to coatings. This document provides detailed application notes and protocols for the synthesis of unsaturated polyester resins using this compound, intended for researchers, scientists, and professionals in drug development and material science.
Synthesis of Unsaturated Polyester Resins from this compound
Unsaturated polyester resins based on this compound can be synthesized through two primary methods: conventional melt polycondensation and enzymatic polymerization. Both methods yield polyesters with unreacted alkene functionalities in the polymer backbone, which are available for further modifications or crosslinking.
Protocol 1: Melt Polycondensation for Poly(butylene succinate-co-muconate)
This protocol describes the synthesis of a copolyester of poly(butylene succinate) and this compound, a process that has been shown to produce resins suitable for high-performance composites.[1]
Materials:
-
This compound
-
Succinic acid
-
1,4-Butanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., triphenyl phosphite)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and collection flask
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification:
-
Combine this compound, succinic acid, and an excess of 1,4-butanediol in the reaction flask.
-
Add the catalyst (e.g., titanium(IV) isopropoxide) and an antioxidant.
-
Heat the mixture to 165°C under a nitrogen atmosphere with continuous stirring for 3 hours to facilitate the initial esterification and removal of water.
-
-
Polycondensation:
-
Gradually increase the temperature to 230°C.
-
Slowly apply a vacuum to the system to remove the excess 1,4-butanediol and other volatile byproducts, driving the polymerization reaction forward.
-
Continue the reaction under vacuum for approximately 3 hours, or until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.
-
-
Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol.
-
Filter and wash the precipitated polymer with fresh methanol to remove unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Experimental Workflow for Melt Polycondensation
Caption: Melt polycondensation workflow for this compound-based UPR.
Protocol 2: Enzymatic Polymerization
Enzymatic polymerization offers a more environmentally friendly route to this compound-based polyesters, proceeding under milder reaction conditions and often with higher selectivity, minimizing side reactions.[3][4]
Materials:
-
Dimethyl muconate (or other this compound diester)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Immobilized Candida antarctica lipase B (CALB)
-
Diphenyl ether (solvent)
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hot plate
-
Vacuum line
-
Filtration setup
Procedure:
-
Reaction Setup:
-
Add equimolar amounts of dimethyl muconate and the chosen diol to the Schlenk flask.
-
Add the immobilized CALB enzyme (typically 10% by weight of the monomers) and the solvent.
-
Seal the flask and place it under a nitrogen atmosphere.
-
-
Polymerization:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) with constant stirring.
-
Apply a vacuum to the system to remove the methanol byproduct, which drives the reaction towards polymer formation.
-
Continue the reaction for 24-72 hours.
-
-
Purification:
-
Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).
-
Filter the solution to remove the immobilized enzyme, which can be washed and reused.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Experimental Workflow for Enzymatic Polymerization
Caption: Enzymatic polymerization workflow for this compound-based UPR.
Data Presentation
The incorporation of this compound into the polyester backbone significantly influences the thermal and mechanical properties of the resulting resins.
Thermal Properties
The introduction of the rigid this compound moiety generally leads to an increase in the glass transition temperature (Tg) and a decrease in the melting temperature (Tm) and degradation temperature (Td) compared to their saturated analogues.[1]
| Polymer System | This compound Content (mol%) | Tg (°C) | Tm (°C) | Td (°C) | Reference |
| Poly(butylene succinate-co-muconate) | 0 | -34 | 114 | 390 | [1] |
| Poly(butylene succinate-co-muconate) | 10 | -28 | 105 | 380 | [1] |
| Poly(butylene succinate-co-muconate) | 20 | -22 | 98 | 375 | [1] |
| Poly(hexylene succinate-co-muconate) | 0 | -55 | 58 | 385 | [1] |
| Poly(hexylene succinate-co-muconate) | 10 | -50 | 50 | 378 | [1] |
Mechanical Properties
The unsaturated nature of this compound-based polyesters allows for crosslinking, leading to thermosets with excellent mechanical properties. For instance, a fiberglass-reinforced composite made from a poly(butylene succinate-co-muconate) resin exhibited a high shear modulus.
| Material | Property | Value | Reference |
| Poly(butylene succinate-co-muconate)/Styrene/Glass Fiber Composite | Shear Modulus | > 30 GPa | [1] |
Signaling Pathways and Logical Relationships
The synthesis of unsaturated polyester resins from this compound involves a straightforward polycondensation reaction. The key relationship is the reaction between the dicarboxylic acid (this compound) and a diol to form ester linkages and release a small molecule byproduct (water or alcohol).
Logical Relationship of Polycondensation
Caption: Logical flow of the polycondensation reaction.
This compound is a versatile, bio-based platform chemical for the synthesis of unsaturated polyester resins. Both melt polycondensation and enzymatic polymerization are effective methods for producing these polymers. The resulting resins exhibit tunable thermal and mechanical properties, making them suitable for a variety of applications, including high-performance composites. The protocols and data presented here provide a comprehensive guide for researchers interested in exploring the potential of this compound in sustainable polymer chemistry.
References
Application Note & Protocol: Analysis of Muconic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muconic acid, a dicarboxylic acid, is a valuable platform chemical with applications in the production of polymers, resins, and pharmaceuticals. It exists as three isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. Accurate and reliable quantification of this compound, particularly in complex matrices such as biological samples, is crucial for process monitoring, product quality control, and biomedical research. For instance, trans,trans-muconic acid is a recognized biomarker for occupational exposure to benzene[1][2][3]. This document provides a detailed protocol for the analysis of this compound isomers using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust analytical technique.
Principle
This method utilizes reverse-phase HPLC to separate this compound isomers from other components in the sample matrix. A C18 stationary phase is commonly employed, which separates molecules based on their hydrophobicity. The mobile phase typically consists of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid, acetic acid, or phosphoric acid) to ensure good peak shape and resolution. The separated isomers are then detected by a UV detector at a wavelength where this compound exhibits strong absorbance, typically around 265 nm[4][5][6]. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water (18.2 MΩ·cm).
-
Acids: Formic acid (≥98%), acetic acid (HPLC grade), phosphoric acid (HPLC grade).
-
Standards: cis,cis-Muconic acid (≥95%), trans,trans-muconic acid (≥98%).
-
Reagents: Sodium hydroxide for standard preparation.
-
Sample Preparation: 0.2 µm or 0.45 µm syringe filters (nylon or other compatible material). Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut SAX) for complex matrices like urine[5][7].
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][8].
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Prepare an aqueous solution containing 0.1% to 0.2% formic acid or acetic acid by volume. For example, to prepare 1 L of 0.2% formic acid, add 2.0 mL of formic acid to 998 mL of ultrapure water[4]. It is recommended to filter the mobile phase through a 0.2 µm filter and degas it before use[8].
-
Mobile Phase B (Organic): HPLC grade acetonitrile or methanol.
Note: Preparing a sufficient volume of mobile phase for an entire analytical sequence is advised to minimize retention time shifts[9][10].
Preparation of Standard Solutions
-
Stock Standard Preparation (cis,cis-muconic acid): Accurately weigh approximately 40.0 mg of cis,cis-muconic acid standard into a 40 mL amber vial. Dissolve the standard in a known volume of 0.05% (v/v) sodium hydroxide solution to achieve a final concentration of 1.0 mg/mL. Vigorous shaking for about an hour may be necessary for complete dissolution[4][8][9].
-
Stock Standard Preparation (cis,trans-muconic acid): The cis,trans isomer can be prepared from the cis,cis isomer. Weigh 40.0 mg of cis,cis-muconic acid into a 40 mL amber vial and add 39.934 mL of ultrapure water. Heat the sealed vial in a water bath at 60°C for 2 hours, shaking every 15 minutes. After 2 hours, immediately add 66 µL of 10 N sodium hydroxide[4].
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase or a suitable diluent (e.g., 0.05% sodium hydroxide solution) to cover the expected concentration range of the samples[4][8]. A minimum of 5 concentration levels is recommended for the calibration curve[4].
Sample Preparation
-
General Samples: For reliable quantification, especially for samples containing this compound, a minimum 5-fold dilution is often necessary to mitigate matrix effects[4]. All samples must be filtered through a 0.2 µm or smaller filter prior to injection into the HPLC system[4].
-
Urine Samples (Dilution): For simpler analysis, urine samples can be diluted with the mobile phase and then filtered.
-
Urine Samples (Solid-Phase Extraction): For lower detection limits and cleaner samples, SPE is recommended. A common procedure involves using a strong anion exchange (SAX) cartridge. The urine sample pH may need adjustment before loading onto the cartridge. Elution is typically performed with an acidic solution, such as 20% acetic acid[5]. The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection[1].
HPLC Method Parameters
The following table summarizes typical HPLC conditions for this compound analysis. Method optimization may be required depending on the specific instrument and column used.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., ODS (2)), 150 x 4.6 mm, 5 µm[1] | C18, 150 x 4.6 mm, 5 µm[8] | C18, Reverse Phase |
| Mobile Phase | Acetic acid/Tetrahydrofuran/Methanol/Water (1:2:10:87, v/v/v/v)[1] | Water/Methanol/Formic acid (80:20:0.16, v/v/v)[8] | Acetonitrile/Water with Phosphoric or Formic Acid[11] |
| Flow Rate | 0.9 mL/min[1] | Isocratic | Gradient or Isocratic |
| Injection Volume | 10 µL[1] | 8 µL[8] | 5 - 20 µL |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Not specified | Not specified |
| Detection | UV at 264 nm[1] | Diode Array Detector (DAD) | UV at 265 nm[4][5] |
Data Analysis
-
Identify the this compound isomer peaks in the chromatograms based on their retention times compared to the standards.
-
Integrate the peak areas of the identified peaks.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents a summary of quantitative data from various validated HPLC methods for this compound analysis.
| Parameter | Method 1 (Urine) | Method 2 (Urine) | Method 3 (General) |
| Analyte | trans,trans-Muconic Acid[1] | trans,trans-Muconic Acid[5] | cis,cis- & cis,trans-Muconic Acid[4] |
| Linearity Range | 0.10 - 10.00 µg/mL[1] | Not specified, r=0.9955[5] | Instrument-dependent |
| Correlation Coeff. (r) | 0.9963[1] | 0.9955[5] | ≥ 0.995 |
| Limit of Detection | 0.10 µg/mL[1] | 10.8 µg/L[5] | Instrument-dependent |
| Recovery | > 90%[1] | 97% - 115%[5] | Not specified |
| Reproducibility | > 90%[1] | Not specified | Not specified |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol for this compound analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Decision logic for sample preparation of this compound.
References
- 1. besjournal.com [besjournal.com]
- 2. Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans,trans-muconic acid in urine samples of workers exposed to low benzene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 10. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 11. Separation of (E,E)-Muconic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Reactive Extraction of Muconic Acid from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muconic acid (MA) is a valuable platform chemical with significant potential in the production of polymers, resins, and pharmaceuticals. Its fermentative production offers a sustainable alternative to petroleum-based synthesis. However, the recovery of this compound from complex fermentation broths presents a significant challenge due to its hydrophilic nature and low concentrations. Reactive extraction has emerged as a promising and efficient downstream processing technique to overcome these hurdles. This method involves the use of an organic phase containing an extractant that chemically interacts with the this compound, facilitating its transfer from the aqueous fermentation broth to the organic phase. This process can be integrated with fermentation (in situ product recovery) to alleviate product inhibition and enhance overall process productivity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the reactive extraction of this compound from fermentation broth, intended for researchers and scientists in both academic and industrial settings.
Principles of Reactive Extraction
Reactive extraction of this compound typically employs high molecular weight aliphatic amines (e.g., tri-n-octylamine, TOA), organophosphorus compounds (e.g., tri-n-butyl phosphate, TBP; tri-n-octylphosphine oxide, TOPO), or ionic liquids dissolved in a water-immiscible organic solvent.[3][4] The extraction mechanism is pH-dependent and relies on the formation of an acid-extractant complex that is soluble in the organic phase.[3][4]
Two primary mechanisms are involved:
-
Hydrogen Bonding: The undissociated this compound molecule forms a complex with the extractant through hydrogen bonds.[3]
-
Ion-Pair Formation: When the pH of the aqueous phase is above the pKa of this compound, the dissociated muconate anions form an ion-pair with the protonated extractant.[3]
The efficiency of the extraction process is influenced by several factors, including the type and concentration of the extractant and diluent, the pH of the aqueous phase, temperature, and the phase ratio.[3]
Data Presentation: Comparison of Extraction Systems
The following tables summarize quantitative data from various studies on the reactive extraction of this compound, providing a comparative overview of different extraction systems and their efficiencies.
Table 1: Amine-Based Reactive Extraction of this compound
| Extractant | Diluent | Modifier | Extraction Efficiency (%) | Key Observations | Reference |
| Tri-n-octylamine (TOA) | Ethyl Oleate | - | 95.04 | Formation of a third phase was observed. | [3] |
| Di-n-octylamine (DOA) | Ethyl Oleate | - | 96.13 | Higher efficiency than TOA under similar conditions. | [3] |
| Di-n-octylamine (DOA) | Ethyl Oleate | 1-Dodecanol | 98.66 | Addition of a modifier inhibited third phase formation and improved efficiency. | [3][5] |
| Tri-n-hexylamine (THA) | Ethyl Oleate | - | 76.07 | [5] | |
| Di-n-hexylamine (DHA) | Ethyl Oleate | - | 92.02 | [5] | |
| Alamine 336 | Methyl Isobutyl Ketone (MIBK) | - | 73 | [6] | |
| CYTOP 503 | Canola Oil | - | High | Biocompatible system suitable for in situ product recovery. | [1][2] |
Table 2: Organophosphorus and Ionic Liquid-Based Reactive Extraction of this compound
| Extractant | Diluent | Extraction Efficiency (%) | Key Observations | Reference |
| Tri-n-butyl phosphate (TBP) | Ethyl Propionate | 90.37 | [6] | |
| Tri-n-octylphosphine oxide (TOPO) | n-Hexane | 93.19 | [6] | |
| Tri-hexyl-tetra-decyl-phosphonium decanoate | n-Heptane | 99.24 | High efficiency, but stripping can be challenging. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for performing reactive extraction of this compound from a model aqueous solution or a clarified fermentation broth.
Protocol 1: Screening of Extraction Systems
Objective: To determine the most effective extractant and diluent combination for this compound recovery.
Materials:
-
This compound standard
-
Aqueous phase: Deionized water or simulated fermentation broth (pH adjusted)
-
Extractants: Tri-n-octylamine (TOA), Di-n-octylamine (DOA), Tri-n-butyl phosphate (TBP), Tri-n-octylphosphine oxide (TOPO)
-
Diluents: n-Hexane, Ethyl oleate, 1-Butanol, Canola oil
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column for organic acid analysis
Procedure:
-
Preparation of Aqueous Phase: Prepare a stock solution of this compound (e.g., 5 g/L) in deionized water. Adjust the pH to a value below the first pKa of this compound (pKa1 ≈ 3.85), typically around pH 3, using a suitable acid (e.g., H₂SO₄).
-
Preparation of Organic Phase: Prepare different organic phases by dissolving a known concentration of each extractant (e.g., 0.1 mol/L) in each of the selected diluents.
-
Extraction:
-
In a series of sealed vials, mix equal volumes (e.g., 10 mL) of the aqueous phase and each prepared organic phase.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for a predetermined contact time to reach equilibrium (e.g., 2 hours).
-
-
Phase Separation: After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes to ensure complete separation of the aqueous and organic phases.
-
Analysis:
-
Carefully collect the aqueous phase from each vial.
-
Determine the concentration of this compound remaining in the aqueous phase using HPLC.
-
Calculate the extraction efficiency (%E) using the following formula: %E = [(Cᵢ - Cₑ) / Cᵢ] * 100 where Cᵢ is the initial concentration of this compound in the aqueous phase and Cₑ is the equilibrium concentration of this compound in the aqueous phase.
-
-
Data Comparison: Tabulate the extraction efficiencies for each extractant-diluent combination to identify the most effective system.
Protocol 2: Optimization of a Selected Extraction System
Objective: To optimize the key parameters (pH, extractant concentration, and temperature) for the most promising extraction system identified in Protocol 1.
Materials:
-
The most effective extractant and diluent combination from Protocol 1.
-
Other materials as listed in Protocol 1.
Procedure:
-
pH Optimization:
-
Prepare a series of aqueous this compound solutions with varying initial pH values (e.g., 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).
-
Perform the reactive extraction as described in Protocol 1, keeping the extractant concentration, temperature, and phase ratio constant.
-
Determine the extraction efficiency for each pH value and identify the optimal pH.
-
-
Extractant Concentration Optimization:
-
Using the optimal pH determined in the previous step, prepare a series of organic phases with varying extractant concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.3 M, 0.4 M).
-
Conduct the extraction experiments at a constant temperature and phase ratio.
-
Analyze the results to find the extractant concentration that provides the highest efficiency without significant formation of a third phase.
-
-
Temperature Optimization:
-
Using the optimal pH and extractant concentration, perform the extraction at different temperatures (e.g., 25 °C, 35 °C, 45 °C, 55 °C).
-
Determine the effect of temperature on the extraction efficiency.
-
-
Data Analysis: Plot the extraction efficiency as a function of each parameter to visualize the optima.
Protocol 3: Stripping of this compound from the Loaded Organic Phase
Objective: To recover the extracted this compound from the organic phase and regenerate the solvent for reuse.
Materials:
-
Loaded organic phase from a previous extraction experiment.
-
Stripping agents: NaOH solution (e.g., 1 M), Na₂CO₃ solution (e.g., 1 M), or a buffered aqueous solution at high pH (e.g., pH > 7).
-
Other materials as listed in Protocol 1.
Procedure:
-
Stripping:
-
Mix the loaded organic phase with the stripping solution at a defined phase ratio (e.g., 1:1).
-
Agitate the mixture for a sufficient time to allow the back-extraction of this compound into the new aqueous phase. This is typically faster than the initial extraction.
-
-
Phase Separation: Centrifuge the mixture to separate the regenerated organic phase and the this compound-rich aqueous phase.
-
Analysis:
-
Determine the concentration of this compound in the new aqueous phase using HPLC.
-
Calculate the stripping efficiency (%S) using the following formula: %S = (Amount of MA in stripping solution / Amount of MA in loaded organic phase) * 100
-
-
Organic Phase Regeneration: The regenerated organic phase can be washed with deionized water and reused in subsequent extraction cycles.
Visualizations
Reactive Extraction Workflow
Caption: Workflow for reactive extraction and recovery of this compound.
Signaling Pathway of Reactive Extraction
Caption: Chemical mechanism of reactive extraction and stripping.
References
- 1. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Downstream Processing and Purification of Muconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muconic acid, a dicarboxylic acid with conjugated double bonds, is a valuable platform chemical with applications in the production of polymers, resins, food additives, and pharmaceuticals. Its isomers, particularly cis,cis-muconic acid and cis,trans-muconic acid, are key precursors for the synthesis of adipic acid and terephthalic acid, respectively, which are monomers for nylon and polyethylene terephthalate (PET). The biotechnological production of this compound from renewable feedstocks is a promising sustainable alternative to petroleum-based chemical synthesis. However, the economic viability of this approach is heavily dependent on efficient and scalable downstream processing to purify this compound from complex fermentation broths.
These application notes provide an overview of common techniques for the downstream processing and purification of this compound, including detailed protocols and comparative data to assist researchers in selecting and optimizing their purification strategies.
Data Presentation: Comparison of Purification Strategies
The selection of a purification strategy depends on the desired purity, acceptable yield, and the scale of operation. The following table summarizes quantitative data from various studies to facilitate comparison.
| Purification Strategy | Microorganism/Substrate | Key Steps | Recovery Yield (%) | Final Purity (%) | Reference |
| Precipitation & Crystallization | Pseudomonas putida / p-coumaric acid | Activated Carbon, Precipitation (pH 2, 5°C), Spray Drying | 74 | >97 | |
| Saccharomyces cerevisiae / Glucose | Activated Carbon, Precipitation (pH <2, 4°C) | 50 | 96.0 | ||
| Saccharomyces cerevisiae / Glucose | Activated Carbon, Precipitation (pH <2, 4°C), Repeated Precipitation from Activated Carbon Wash | 66.3 | 95.4 | ||
| Multi-Step Process | Not Specified | Filtration, Adsorption/Desorption, Precipitation, Ion Exchange Chromatography, Sedimentation | 90 | 95 | |
| Reactive Extraction | Not Specified | Reactive Extraction with Amines/Organophosphorus compounds | Up to 98.7 | Not Specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of common downstream processing strategies for this compound.
Figure 1: General downstream processing workflow for this compound.
Experimental Protocols
Protocol 1: Purification of cis,cis-Muconic Acid from Yeast Fermentation Broth by Activated Carbon Treatment and Precipitation
This protocol is adapted from a method used for the purification of cis,cis-muconic acid from a Saccharomyces cerevisiae fermentation broth.
1. Cell Removal: a. Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 20°C to pellet the yeast cells. b. Decant and collect the supernatant.
2. Activated Carbon Treatment: a. To the supernatant, add activated carbon to a final concentration of 10% (w/w). b. Incubate the mixture at 35°C with agitation (e.g., 150 rpm on an orbital shaker) for 60 minutes to allow for the adsorption of colorants and other impurities. c. Centrifuge the mixture at 8,000 x g for 10 minutes at 25°C to remove the activated carbon. d. Filter the resulting supernatant through a 0.45 µm nylon filter to obtain a particle-free filtrate.
3. Acid Precipitation: a. Cool the particle-free filtrate to below 4°C in an ice-water bath. b. Slowly add a strong acid (e.g., concentrated H₂SO₄) to adjust the pH to below 2.0. This will cause the protonated this compound to precipitate out of the solution. c. Continue to incubate the suspension at 4°C for at least 1 hour to maximize precipitation.
4. Crystal Recovery and Drying: a. Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel fitted with a 0.45 µm nylon filter. b. Wash the crystals with a small volume of cold, deionized water (pH adjusted to ~2.0). c. Dry the collected crystals in a vacuum oven at 30°C for 48 hours.
5. (Optional) Recovery from Activated Carbon: a. To increase the overall yield, the used activated carbon from step 2c can be resuspended in reverse osmosis water. b. Centrifuge to pellet the activated carbon and collect the supernatant. c. Repeat the acid precipitation (steps 3a-c) and crystal recovery (steps 4a-c) on this supernatant to recover additional this compound.
Figure 2: Workflow for Protocol 1.
Protocol 2: Purification by Crystallization using an Organic Solvent
This protocol describes a general method for purifying this compound by crystallization from an organic solvent, which can be used as a polishing step after initial recovery.
1. Dissolution: a. Suspend the crude, dried this compound crystals (obtained from a method like Protocol 1) in a minimal amount of a suitable organic solvent. Potential solvents include ethanol, methanol, isopropanol, acetic acid, or acetonitrile. b. Gently heat the suspension with stirring to completely dissolve the this compound. The temperature should be kept as low as possible to prevent degradation.
2. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot filtration of the solution to remove them.
3. Crystallization: a. Slowly cool the clear, saturated solution to room temperature. b. For further crystallization, the solution can be placed at a lower temperature (e.g., 4°C or -20°C). The rate of cooling will affect crystal size and purity. Slower cooling generally results in larger, purer crystals.
4. Crystal Recovery and Drying: a. Collect the formed crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold organic solvent. c. Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Reactive Extraction of this compound
Reactive extraction is a promising technique for the in-situ or ex-situ recovery of carboxylic acids from fermentation broths. This protocol provides a general outline.
1. Solvent and Extractant Selection: a. Choose a water-immiscible organic solvent (e.g., canola oil, n-heptane) and a suitable extractant (e.g., tertiary amines like Alamine 336, or organophosphorus compounds like TOPO or TBP). The extractant is dissolved in the organic solvent at a predetermined concentration.
2. Extraction: a. Adjust the pH of the aqueous phase (fermentation broth) to a value where a significant portion of the this compound is in its undissociated form (typically below its pKa). b. Mix the aqueous phase with the organic phase containing the extractant in a defined ratio (e.g., 1:1 v/v). c. Agitate the two-phase system for a sufficient time (e.g., 30 minutes) to allow for the formation of the this compound-extractant complex and its transfer to the organic phase. d. Allow the phases to separate and collect the organic phase.
3. Stripping (Back-Extraction): a. To recover the this compound from the organic phase, mix it with an aqueous stripping solution. b. The stripping solution is typically a basic solution (e.g., NaOH or Na₂CO₃ solution) which will shift the pH, causing the deprotonation of this compound and its transfer back to the aqueous phase. c. Agitate the mixture and then allow the phases to separate. d. The this compound is now in the aqueous stripping solution as a salt.
4. Final Recovery: a. The this compound can be recovered from the aqueous stripping solution by acid precipitation as described in Protocol 1 (steps 3 and 4).
Figure 3: Workflow for Protocol 3: Reactive Extraction.
Concluding Remarks
The downstream processing and purification of this compound are critical for its successful commercialization as a bio-based platform chemical. The choice of purification strategy will be dictated by the specific fermentation process, the required purity of the final product, and economic considerations. Precipitation and crystallization are robust and relatively simple methods for achieving high purity. Reactive extraction offers the potential for continuous, in-situ product removal, which can alleviate product inhibition during fermentation and improve overall process efficiency. For applications requiring the highest purity, a multi-step approach incorporating chromatographic polishing steps may be necessary. The protocols and data presented here provide a foundation for developing and optimizing a tailored downstream process for this compound purification.
Application Notes and Protocols for High-Titer Muconic Acid Production via Fed-Batch Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muconic acid is a dicarboxylic acid with significant potential as a platform chemical for the production of various polymers, including adipic acid (a precursor to nylon), terephthalic acid (a precursor to PET), and functional resins.[1][2][3] The microbial production of this compound from renewable feedstocks presents a sustainable alternative to traditional petrochemical-based synthesis.[4] Fed-batch fermentation is a key strategy to achieve high titers of this compound by overcoming substrate inhibition and catabolite repression, enabling high-density cell cultures and prolonged productivity.
These application notes provide an overview of the metabolic pathways, microbial hosts, and fed-batch fermentation strategies for high-titer this compound production. Detailed protocols for fed-batch fermentation of genetically engineered Escherichia coli and Saccharomyces cerevisiae are also presented.
Metabolic Pathways for this compound Production
Microbial production of this compound is typically achieved by engineering native metabolic pathways to channel carbon flux towards its synthesis. The primary routes originate from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.
A common strategy involves the conversion of an intermediate of the shikimate pathway, 3-dehydroshikimate (DHS), to protocatechuic acid (PCA), which is then converted to catechol and subsequently to this compound.[1][5] Key enzymes in this pathway include DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase.[1]
Another engineered pathway proceeds via chorismate, another intermediate of the shikimate pathway, which is converted to 4-hydroxybenzoic acid (PHB), then to PCA, and finally to this compound.[1]
Below is a diagram illustrating the common metabolic pathway for this compound production from glucose.
Microbial Hosts for this compound Production
Several microorganisms have been engineered for this compound production, with E. coli and S. cerevisiae being the most extensively studied. Other promising hosts include Corynebacterium glutamicum and Pseudomonas putida.[2][4]
| Host Organism | Advantages |
| Escherichia coli | Well-characterized genetics, rapid growth, and a wide array of genetic tools available. |
| Saccharomyces cerevisiae | Robustness in industrial fermentations, tolerance to low pH (which simplifies downstream processing), and GRAS (Generally Recognized As Safe) status.[2] |
| Corynebacterium glutamicum | Known for its high-level production of amino acids and tolerance to aromatic compounds.[2] |
| Pseudomonas putida | Broad substrate range, including lignin-derived aromatic compounds, and inherent metabolic pathways that can be redirected for this compound synthesis.[5][6] |
Fed-Batch Fermentation Strategies
Fed-batch cultivation is crucial for achieving high-titer this compound production. This strategy involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which helps to:
-
Maintain low substrate concentrations: This avoids overflow metabolism and the formation of inhibitory byproducts.
-
Control cell growth: Allows for a high cell density to be reached before inducing product formation.
-
Sustain productivity: Provides a continuous supply of nutrients for prolonged production phase.
Common feeding strategies include:
-
Constant feeding: A simple method where the feed is added at a constant rate.
-
Exponential feeding: The feed rate is increased exponentially to match the exponential growth of the cells, maintaining a constant specific growth rate.
-
DO-stat feeding: The feed rate is controlled based on the dissolved oxygen (DO) level. A sharp increase in DO indicates substrate depletion, triggering the feed pump.
-
pH-stat feeding: The feed rate is linked to pH changes in the culture, which can be indicative of substrate consumption.
Data Presentation: High-Titer this compound Production in Fed-Batch Fermentations
The following table summarizes the key performance metrics for this compound production in various engineered microorganisms using fed-batch fermentation.
| Microorganism | Substrate | Fed-Batch Strategy | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glucose | Exponential feeding | 64.5 | - | - | [2] |
| Escherichia coli | Glucose | - | 3.1 | 158 mg/g | - | [7] |
| Saccharomyces cerevisiae | Glucose | Controlled fed-batch | 22.5 | 76.7 mg/g | 0.191 | [8][9] |
| Saccharomyces cerevisiae | Glucose | Controlled fed-batch | 20.8 | 66.2 mg/g | 0.139 | [3][10] |
| Corynebacterium glutamicum | Glucose | Media optimization | 53.8 | - | - | [2] |
| Corynebacterium glutamicum | Catechol | Pulse feeding | 85 | - | 2.4 | [2][11] |
| Pseudomonas putida | p-coumarate | - | >15 | - | - | [6] |
| Pseudomonas putida | Glucose | - | 4.9 | - | - | [6] |
| Pichia occidentalis | Glucose | Fed-batch | 38.8 | 0.134 g/g | 0.511 | [9] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
This protocol is a general guideline and may require optimization based on the specific E. coli strain and plasmid system used.
1. Inoculum Preparation:
1.1. Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic in a 50 mL falcon tube. 1.2. Incubate overnight at 37°C with shaking at 200-250 rpm. 1.3. The next day, inoculate 100 mL of defined minimal medium (e.g., M9 medium) in a 500 mL baffled shake flask with the overnight culture to an initial OD₆₀₀ of 0.1. 1.4. Incubate at 37°C with shaking at 200-250 rpm until the OD₆₀₀ reaches 2-4.
2. Bioreactor Setup and Batch Phase:
2.1. Prepare a 2 L bioreactor with 1 L of defined minimal medium containing an initial concentration of glucose (e.g., 10-20 g/L). The medium should contain all necessary salts, trace elements, and vitamins. 2.2. Autoclave the bioreactor with the medium. After cooling, aseptically add sterile solutions of glucose, magnesium sulfate, thiamine, and the appropriate antibiotic. 2.3. Calibrate the pH and DO probes. Set the initial fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH), and initial agitation and aeration to maintain a DO level above 30% saturation. 2.4. Inoculate the bioreactor with the seed culture to achieve an initial OD₆₀₀ of approximately 0.1. 2.5. Run the batch phase until the initial glucose is depleted, which is often indicated by a sharp increase in the DO signal.
3. Fed-Batch Phase:
3.1. Prepare a sterile concentrated feed solution containing glucose (e.g., 500-700 g/L) and other necessary nutrients like magnesium sulfate. 3.2. Once the initial glucose is consumed, start the fed-batch phase using a predefined feeding strategy (e.g., exponential feeding to maintain a specific growth rate). 3.3. The feeding rate can be calculated using the following equation for exponential feeding: F(t) = (μ / YX/S) * X₀V₀ * eμt where:
- F(t) is the feeding rate (g/h)
- μ is the desired specific growth rate (h⁻¹)
- YX/S is the biomass yield on substrate (g/g)
- X₀ is the biomass concentration at the start of the fed-batch (g/L)
- V₀ is the volume at the start of the fed-batch (L)
- t is the time (h) 3.4. When the cell density reaches a desired level (e.g., OD₆₀₀ of 50-100), induce the expression of the this compound pathway genes by adding an inducer (e.g., IPTG) to the bioreactor. 3.5. After induction, the feeding rate may need to be adjusted to a lower, constant rate to support cell maintenance and product formation without promoting excessive growth.
4. Monitoring and Sampling:
4.1. Regularly monitor temperature, pH, DO, agitation, and aeration rate. 4.2. Take samples aseptically at regular intervals (e.g., every 2-4 hours) to measure OD₆₀₀, residual glucose concentration, and this compound concentration. 4.3. Analyze this compound concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae for this compound Production
This protocol provides a general framework for fed-batch fermentation of engineered S. cerevisiae.
1. Inoculum Preparation:
1.1. Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium in a 50 mL falcon tube. 1.2. Incubate at 30°C with shaking at 200-250 rpm for 24 hours. 1.3. Inoculate 100 mL of defined minimal medium (e.g., YNB with appropriate supplements) in a 500 mL baffled shake flask with the overnight culture to an initial OD₆₀₀ of 0.1. 1.4. Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches the late exponential phase.
2. Bioreactor Setup and Batch Phase:
2.1. Prepare a 2 L bioreactor with 1 L of defined mineral medium containing an initial glucose concentration (e.g., 20 g/L).[8] 2.2. Autoclave the bioreactor and medium. Aseptically add sterile glucose solution and any other heat-sensitive components. 2.3. Set the fermentation parameters: temperature at 30°C, pH at 5.0-6.0 (controlled with KOH or NaOH), and maintain a DO level above 20% saturation through agitation and aeration. 2.4. Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.5-1.0. 2.5. The batch phase proceeds until the initial glucose is nearly consumed.
3. Fed-Batch Phase:
3.1. Prepare a sterile, concentrated feed solution containing glucose (e.g., 500 g/L) and nitrogen sources (e.g., yeast extract, peptone). 3.2. Start the fed-batch with a controlled feeding strategy to maintain a low glucose concentration in the bioreactor, thus avoiding the Crabtree effect and ethanol formation. A common strategy is to maintain the glucose concentration below 1 g/L. 3.3. The feed rate can be controlled based on the respiratory quotient (RQ) or by using a pre-determined exponential or linear feeding profile. 3.4. Continue the fed-batch for an extended period (e.g., 100-150 hours) to maximize this compound accumulation.[8]
4. Monitoring and Sampling:
4.1. Monitor the fermentation parameters as described for E. coli. 4.2. Take samples regularly to measure OD₆₀₀, residual glucose, ethanol, and this compound concentrations. 4.3. Analyze this compound and other metabolites by HPLC.
Experimental Workflow
The following diagram illustrates a typical workflow for developing a high-titer this compound production process using fed-batch fermentation.
Conclusion
Fed-batch fermentation is a powerful technique for achieving high-titer this compound production in genetically engineered microorganisms. By carefully selecting the microbial host, engineering efficient metabolic pathways, and optimizing the fed-batch strategy, it is possible to achieve commercially relevant titers, yields, and productivities. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working towards the sustainable production of this important platform chemical.
References
- 1. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrogenation of Muconic Acid to Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of muconic acid (MA) to adipic acid (AdA) represents a significant advancement in the sustainable production of this crucial industrial chemical. Adipic acid is a primary precursor for the synthesis of nylon-6,6, as well as being used in the production of polyurethanes, coatings, and plasticizers.[1][2] Traditionally derived from fossil fuels through processes that generate significant greenhouse gas emissions, the bio-based production of adipic acid from renewable resources offers a more environmentally benign alternative.[2][3] this compound, accessible through the fermentation of biomass-derived sugars and lignin, can be efficiently converted to adipic acid via catalytic hydrogenation.[2][3][4]
This document provides detailed application notes and experimental protocols for the hydrogenation of this compound to adipic acid, summarizing key quantitative data and outlining methodologies for successful implementation in a laboratory setting.
Reaction Pathway and Mechanism
The hydrogenation of this compound to adipic acid is a sequential process that occurs in two main steps.[5][6] Initially, one of the carbon-carbon double bonds in this compound is hydrogenated to form a mono-unsaturated intermediate, hexenedioic acid. This intermediate is then further hydrogenated to yield the final product, adipic acid.[5][6][7] The reaction is typically carried out in a slurry reactor using a heterogeneous catalyst, most commonly a platinum group metal (PGM) supported on carbon.[5][7][8]
The reaction mechanism can be described by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, where both hydrogen and the this compound species adsorb onto the catalyst surface before the reaction occurs.[5][6][7] The process involves the dissociative adsorption of hydrogen on the metal catalyst.[5][7]
Caption: Reaction pathway for the two-step hydrogenation of this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the hydrogenation of this compound to adipic acid, highlighting the performance of different catalysts under various reaction conditions.
Table 1: Performance of Platinum on Carbon (Pt/C) Catalysts
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | AdA Yield (%) | Selectivity (%) | Reference |
| 5% Pt/C | trans,trans-Muconic acid | 50-70 | 4 | 2 | 100 | 100 | 100 | [5] |
| 5% Pt/C | Sodium muconate | 50-70 | 4 | 2 | 100 | 100 | 100 | [9] |
Table 2: Performance of Palladium on Carbon (Pd/C) and Bimetallic Palladium Catalysts
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | AdA Yield (%) | Reference |
| 1% Pd/HHT | cis,cis-Sodium muconate | 70 | 2 | 3 | 100 | 68 | [3] |
| 1% Pd₈Ni₂/HHT | cis,cis-Sodium muconate | 70 | 2 | 3 | 100 | 80 | [3] |
| 1% Pd₈Zn₂/HHT | cis,cis-Sodium muconate | 70 | 2 | 3 | 100 | 84 | [3] |
| 1% Pd/HHT | This compound | 70 | 3 | 1 | 100 | Not specified | [4] |
| 1% Pd/HHT-O | This compound | 70 | 3 | < 1 | 100 | ~80 (at 2h) | [4] |
| 1% Pd/HHT-P | This compound | 70 | 3 | < 1 | 100 | ~84 (at 2h) | [4] |
| Pd-Au/HHT | This compound | Not specified | Not specified | 3 | 100 | Not specified | [8] |
| 5% Pd/C | trans,trans-Muconic acid | 70 | 1 | 1 | 100 | 100 | [9] |
HHT: High-Temperature Heat-Treated Carbon Nanofibers; HHT-O: Oxygen-functionalized HHT; HHT-P: Phosphorus-functionalized HHT
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of this compound in a laboratory setting.
Materials and Equipment
-
Reactants: cis,cis-Muconic acid or trans,trans-Muconic acid (or its sodium salt)
-
Catalyst: 5% Platinum on activated carbon (Pt/C) or 5% Palladium on activated carbon (Pd/C)
-
Solvent: Demineralized water
-
Gases: High-purity hydrogen (H₂), Nitrogen (N₂)
-
Equipment:
-
High-pressure batch reactor (autoclave) with magnetic stirring, temperature, and pressure control
-
Filtration system (e.g., syringe filters)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for product analysis.
-
Experimental Workflow
Caption: General experimental workflow for this compound hydrogenation.
Detailed Protocol
1. Catalyst Pre-treatment:
-
Weigh the desired amount of catalyst (e.g., 0.1 g of 5% Pt/C) and place it into the autoclave.
-
Seal the reactor and purge with nitrogen.
-
Introduce hydrogen gas to a pressure of approximately 6 bar.
-
Heat the reactor to 200-260°C and maintain for 3 hours under a static hydrogen atmosphere.[5][7]
-
Cool the reactor to room temperature.
2. Reaction Setup:
-
Prepare an aqueous solution of this compound (or its sodium salt) at the desired concentration (e.g., 0.07 M).[5]
-
Carefully add the this compound solution (e.g., 10 mL) to the cooled reactor containing the pre-treated catalyst.[5]
-
Seal the reactor and purge again with nitrogen to remove air.
3. Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 4 bar).[5][7]
-
Heat the reactor to the desired reaction temperature (e.g., 60-70°C) while stirring vigorously (e.g., 800-1400 rpm) to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[3][5]
-
Maintain these conditions for the desired reaction time (e.g., 1.5 - 3 hours).[3][7] Samples can be taken at various time points to monitor the reaction progress.
4. Reaction Quenching and Sample Preparation:
-
After the desired reaction time, stop the heating and stirring.
-
Cool the reactor to room temperature.
-
Carefully vent the hydrogen pressure and quench the reaction by purging the reactor with nitrogen.[5]
-
Immediately filter the reaction mixture to remove the catalyst.[5]
5. Product Analysis:
-
The conversion of this compound and the yield of adipic acid can be determined by analyzing the filtered liquid sample using HPLC or GC.
-
For GC analysis, derivatization of the products via Fischer esterification may be necessary.[5]
Catalyst Recycling
The stability and reusability of the catalyst are crucial for the economic viability of this process. To test for recyclability, the catalyst can be recovered by filtration after the reaction, washed, and reused in subsequent reaction cycles under the same conditions.[3] The conversion and yield should be monitored over several cycles to assess any potential deactivation of the catalyst.[3]
Conclusion
The hydrogenation of this compound to adipic acid is a promising route for the production of this valuable chemical from renewable resources. The use of heterogeneous catalysts, particularly supported platinum and palladium, allows for high conversion and selectivity under relatively mild conditions. The protocols and data presented here provide a solid foundation for researchers to further explore and optimize this important green chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. Pd–Au Bimetallic Catalysts for the Hydrogenation of this compound to Bio-Adipic Acid - ProQuest [proquest.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Free-Radical Polymerization of Muconic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of muconic acid esters. This compound, a bio-based monomer derivable from renewable resources, presents a sustainable alternative to petroleum-based monomers in polymer synthesis.[1] The resulting polymuconates, with their unsaturated backbone, offer opportunities for post-polymerization modification, a feature of significant interest in the development of functional materials for applications such as drug delivery.[2]
Introduction
Free-radical polymerization (FRP) is a widely utilized industrial process for producing high molecular weight polymers.[3] While the FRP of this compound itself can be challenging, its ester derivatives, particularly dialkyl muconates, undergo polymerization more readily. This process typically involves the 1,4-addition of the radical to the conjugated diene system of the muconate monomer, resulting in a polymer with a backbone containing double bonds.[4] These unsaturated sites are amenable to various chemical modifications, allowing for the tuning of polymer properties or the attachment of therapeutic agents.[2]
Recent studies have demonstrated that with optimized conditions, high molecular weight polymuconates can be synthesized efficiently.[5][6] This opens the door for their use as bio-based alternatives to conventional polymers like polyacrylates.[3][6]
Key Considerations for Polymerization
Several factors influence the outcome of the free-radical polymerization of this compound esters, including the choice of initiator, reaction temperature, and solvent. Optimization of these parameters is crucial for achieving desired molecular weights and monomer conversions.[5][7]
-
Initiators: Common radical initiators such as azobisisobutyronitrile (AIBN) and its analogues (e.g., VA-086) are effective. The choice of initiator is often dictated by the desired reaction temperature, as their decomposition rates are temperature-dependent.[5][7]
-
Temperature: Higher temperatures generally lead to faster polymerization rates and higher monomer conversions. However, excessively high temperatures can also lead to lower molecular weights due to increased chain transfer reactions.[5][7]
-
Reaction Time: The polymerization of dialkyl muconates can be relatively slow compared to other diene monomers, often requiring extended reaction times (e.g., 24-48 hours) to achieve high conversions.[6][7]
Data Presentation: Polymerization of Diethyl Muconate (DEM)
The following table summarizes the results from various studies on the free-radical polymerization of diethyl muconate (DEM), providing a comparative look at the influence of different reaction conditions.
| Entry | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Reference |
| 1 | AIBN | 70 | 24 | 18 | 5.9 x 10⁴ | [7] |
| 2 | VA-086 | 110 | 48 | >70 | 9.9 x 10⁴ | [7] |
| 3 | VA-086 | 130 | 48 | 86 | 6.9 x 10⁴ | [5] |
Experimental Protocols
General Protocol for Free-Radical Polymerization of Diethyl Muconate (DEM)
This protocol provides a general procedure for the solution polymerization of diethyl muconate.
Materials:
-
Diethyl muconate (DEM)
-
Radical initiator (e.g., AIBN or VA-086)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate/oil bath
-
Nitrogen or Argon source for inert atmosphere
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add diethyl muconate (e.g., 1.0 g) and the chosen solvent (e.g., 5 mL).
-
Add the radical initiator (e.g., 1-2 mol% relative to the monomer).
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-130 °C) and stir the mixture.[5][7]
-
Allow the polymerization to proceed for the desired reaction time (e.g., 24-48 hours).[6][7]
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Resulting Polymer
The synthesized polymuconates can be characterized using standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure. The microstructure, including the proportion of trans-1,4, cis-1,4, and 1,2-addition, can be determined by ¹H and ¹³C NMR.[4][8]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[3][6]
Visualizations
Free-Radical Polymerization of a Dialkyl Muconate
References
- 1. Synthesis, Characterization, and Proton Conductivity of this compound-Based Polyamides Bearing Sulfonated Moieties [mdpi.com]
- 2. An Expedient Route to Bio‐Based Polyacrylate Alternatives with Inherent Post‐Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound esters as bio-based acrylate mimics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Construction of Muconic Acid Biosynthesis Pathways in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis,cis-Muconic acid (MA) is a valuable platform chemical with applications in the synthesis of polymers, resins, pharmaceuticals, and agrochemicals. Its biological production from renewable feedstocks in genetically engineered microorganisms like Escherichia coli presents a sustainable alternative to conventional petroleum-based chemical synthesis. This document provides detailed application notes and protocols for the construction and optimization of muconic acid biosynthesis pathways in E. coli.
Metabolic Engineering Strategies
Several distinct metabolic pathways have been successfully engineered in E. coli to produce this compound, primarily by diverting intermediates from the common aromatic amino acid biosynthetic pathway (the shikimate pathway). The key strategies involve the introduction of heterologous enzymes and the manipulation of native E. coli metabolism to enhance the flux of precursors towards this compound.
Pathway 1: The 3-Dehydroshikimate (DHS) Route
This is a well-established and high-yielding pathway that utilizes 3-dehydroshikimate (DHS), an intermediate of the shikimate pathway.[1][2] The pathway consists of three key enzymatic steps:
-
DHS dehydratase: Converts DHS to protocatechuic acid (PCA).
-
PCA decarboxylase: Converts PCA to catechol.
-
Catechol 1,2-dioxygenase: Converts catechol to cis,cis-muconic acid.
To increase the availability of DHS, the native metabolic pathway can be blocked downstream by deleting the aroE gene, which encodes shikimate dehydrogenase.[1]
Pathway 2: The Chorismate to 4-Hydroxybenzoic Acid (PHB) Route
This novel pathway branches from chorismate, the final product of the shikimate pathway.[1][3] It involves the following enzymatic conversions:
-
Chorismate pyruvate-lyase: Converts chorismate to 4-hydroxybenzoic acid (PHB).
-
PHB hydroxylase: Converts PHB to protocatechuic acid (PCA).
-
PCA decarboxylase: Converts PCA to catechol.
-
Catechol 1,2-dioxygenase: Converts catechol to cis,cis-muconic acid.
This pathway leverages the native E. coli ubiquinone biosynthesis intermediate, PHB.[1][3]
Pathway 3: The Anthranilate Route
This strategy shunts intermediates from the tryptophan biosynthesis branch.[3]
-
Anthranilate 1,2-dioxygenase: Converts anthranilate to catechol.
-
Catechol 1,2-dioxygenase: Converts catechol to cis,cis-muconic acid.
To enhance production through this route, key enzymes in the shikimate pathway are overexpressed, and the downstream tryptophan biosynthesis is blocked.[3]
Visualizing the Biosynthesis Pathways
Caption: Engineered biosynthetic pathways for this compound production in E. coli.
Enhancing this compound Production: Genetic Modifications
To optimize this compound titers, further genetic modifications are often necessary to increase precursor supply and reduce byproduct formation.
Key Genetic Modifications:
-
Overexpression of Native Genes:
-
aroF, aroG, aroH: Encode for different isozymes of DAHP synthase, the first committed step in the shikimate pathway. Feedback-resistant (FBR) variants are often used.
-
ubiC: Encodes chorismate pyruvate-lyase, enhancing the PHB pathway.[1]
-
aroE: Encodes shikimate dehydrogenase.[1]
-
aroL: Encodes shikimate kinase.[1]
-
-
Deletion of Competing Pathway Genes:
-
ptsH, ptsI, crr: Components of the phosphotransferase system (PTS). Their deletion can increase the availability of phosphoenolpyruvate (PEP).[1]
-
pykF, pykA: Encode pyruvate kinases, which also consume PEP.[1]
-
aroE: As mentioned, its deletion blocks the pathway downstream of DHS, increasing its availability for the DHS route.[1]
-
pheA, tyrA: Block the biosynthesis of phenylalanine and tyrosine, redirecting chorismate.
-
Caption: General experimental workflow for producing this compound in E. coli.
Quantitative Data Summary
The following tables summarize reported this compound production metrics in engineered E. coli strains.
Table 1: this compound Production in Shake Flask Cultures
| E. coli Strain | Pathway | Key Genetic Modifications | Carbon Source | Titer (mg/L) | Reference |
| BW25113 derivative | Chorismate/PHB | Overexpression of pobA, aroY, catA, ubiC, aroF^FBR, aroE, aroL; Deletion of ptsH, ptsI, crr, pykF | Glucose | ~170 | [1] |
| BW25113 derivative | Anthranilate | Overexpression of anthranilate 1,2-dioxygenase and catechol 1,2-dioxygenase; Overexpression of shikimate pathway genes | Glucose & Glycerol | 390 | [3] |
| CFT5 derivative | Salicylate | Overexpression of salicylate 1-monoxygenase and catechol 1,2-dioxygenase | Glucose | 1000 | [4] |
| CFT5 derivative | DHS | Overexpression of DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase | Glucose | 1340 | [4] |
Table 2: this compound Production in Fed-Batch Fermentations
| E. coli Strain | Pathway | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Coculture System | DHS | Division of pathway between two E. coli strains | Glycerol | 2 | 0.1 | - | [5] |
| WN1/pWN2.248 | DHS | Heterologous expression of aroZ, aroY, catA | Glucose | 36.8 | - | - | [2] |
| Engineered E. coli | DHS | Further optimization of WN1/pWN2.248 | Glucose | 59.2 | - | - | [2] |
| AB2834 derivative | DHS | Heterologous expression of aroZ, aroY, catA as an operon | Glucose | 64.5 | - | - | [2][6] |
Experimental Protocols
Protocol 1: Plasmid Construction for this compound Biosynthesis (DHS Pathway Example)
This protocol describes the construction of an expression plasmid for the DHS to this compound pathway.
1. Gene Amplification:
- Amplify the coding sequences of aroZ (DHS dehydratase) from Klebsiella pneumoniae, aroY (PCA decarboxylase) from K. pneumoniae, and catA (catechol 1,2-dioxygenase) from Acinetobacter calcoaceticus using PCR with high-fidelity DNA polymerase.
- Design primers to include appropriate restriction sites for subsequent cloning into an expression vector (e.g., pET or pTrc series).
2. Vector Preparation:
- Digest the chosen expression vector with the corresponding restriction enzymes.
- Dephosphorylate the linearized vector to prevent self-ligation.
- Purify the linearized vector using a gel extraction kit.
3. Ligation:
- Ligate the amplified gene fragments into the prepared vector using T4 DNA ligase. A multi-gene construct can be assembled sequentially or using techniques like Gibson assembly.
4. Transformation:
- Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
5. Verification:
- Screen colonies by colony PCR.
- Isolate plasmid DNA from positive colonies and verify the construct by restriction digestion and Sanger sequencing.
Protocol 2: Shake Flask Cultivation for this compound Production
This protocol is for initial screening of engineered strains.
1. Media Preparation:
- Prepare M9 minimal medium containing:
- 6.78 g/L Na₂HPO₄
- 3 g/L KH₂PO₄
- 0.5 g/L NaCl
- 1 g/L NH₄Cl
- 2 mM MgSO₄
- 0.1 mM CaCl₂
- 10 g/L Glucose (or other carbon source)
- Trace elements solution
- Supplement with appropriate antibiotics.
2. Inoculation and Growth:
- Inoculate 50 mL of M9 medium in a 250 mL shake flask with an overnight culture of the engineered E. coli strain to an initial OD₆₀₀ of ~0.05.
- Incubate at 37°C with shaking at 200-250 rpm.
3. Induction:
- When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
4. Sampling and Analysis:
- Continue incubation for 24-72 hours post-induction.
- Periodically take samples to measure cell density (OD₆₀₀) and this compound concentration by HPLC.
Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
This protocol provides a general framework for fed-batch fermentation to achieve higher cell densities and product titers.
1. Bioreactor Setup and Sterilization:
- Prepare a 2 L bioreactor with 1 L of defined batch medium (similar to M9 but may contain yeast extract for initial growth).
- Calibrate pH and dissolved oxygen (DO) probes.
- Sterilize the bioreactor.
2. Inoculation and Batch Phase:
- Inoculate the bioreactor with an overnight culture.
- Maintain the temperature at 37°C and pH at 7.0 (controlled by automated addition of acid/base).
- Run in batch mode until the initial carbon source is depleted, which is often indicated by a sharp increase in DO.
3. Fed-Batch Phase:
- Initiate a feeding strategy with a concentrated feed solution (e.g., 500 g/L glucose).
- A common strategy is an exponential feed to maintain a constant specific growth rate.
- Control the DO level at a setpoint (e.g., 20-30%) by adjusting the agitation speed and airflow rate.
4. Induction:
- Once a desired cell density is reached, induce the culture with IPTG. The feed rate may need to be adjusted post-induction.
5. Harvest and Analysis:
- Continue the fermentation for a predetermined period (e.g., 48-96 hours).
- Collect samples regularly for analysis of cell density, substrate consumption, and this compound production.
Protocol 4: Quantification of this compound by HPLC
This protocol details a method for analyzing this compound concentration in culture supernatants.
1. Sample Preparation:
- Centrifuge culture samples to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column (e.g., Agilent Zorbax, Phenomenex Kinetex).
- Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: 0.5-1.0 mL/min.
- Detection: UV detector at 265 nm.[7]
- Injection Volume: 10-20 µL.
3. Quantification:
- Prepare a standard curve using pure cis,cis-muconic acid.
- Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
Conclusion
The construction of this compound biosynthesis pathways in E. coli is a well-documented and successful example of metabolic engineering. By selecting an appropriate pathway, implementing key genetic modifications to enhance precursor supply, and optimizing fermentation conditions, high titers of this compound can be achieved. The protocols and data presented here provide a comprehensive guide for researchers aiming to develop robust and efficient microbial cell factories for the production of this valuable platform chemical.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Bioconversion of Guaiacol to Muconic Acid in Pseudomonas putida
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas putida, a versatile and robust Gram-negative bacterium, has emerged as a promising chassis for the bioconversion of lignin-derived aromatic compounds into value-added chemicals. This document provides detailed protocols and application notes for the microbial conversion of guaiacol, a major component of lignin, to muconic acid, a platform chemical with applications in the production of polymers like nylon and polyurethane. The bioconversion is achieved through metabolically engineered Pseudomonas putida KT2440. This engineered strain expresses a cytochrome P450 system for the O-aryl-demethylation of guaiacol to catechol and has key genes in the native catechol degradation pathway deleted to facilitate the accumulation of this compound.
Metabolic Pathway and Genetic Modifications
The bioconversion of guaiacol to this compound in the engineered Pseudomonas putida KT2440 involves a two-step process. Initially, guaiacol is converted to catechol. This is followed by the ortho-cleavage of the catechol ring to yield cis,cis-muconic acid. To achieve this, two key genetic modifications are introduced into the wild-type P. putida KT2440 strain[1]:
-
Introduction of an O-aryl-demethylation system: The cytochrome P450 and ferredoxin reductase from Rhodococcus rhodochrous are introduced to enable the conversion of guaiacol to catechol[1].
-
Deletion of the catBC gene cluster: The native catBC genes, which encode for cis,cis-muconate-lactonizing enzyme and muconolactone isomerase, are deleted. This deletion blocks the downstream catabolism of this compound, leading to its accumulation[1].
The native catechol 1,2-dioxygenase (CatA) in P. putida then catalyzes the ring-cleavage of catechol to form cis,cis-muconic acid[1].
Experimental Protocols
Strain Cultivation and Pre-culture Preparation
This protocol describes the steps for preparing a pre-culture of the engineered Pseudomonas putida strain for subsequent bioconversion experiments.
Materials:
-
Engineered Pseudomonas putida KT2440 strain (e.g., TMBHV002)[1]
-
M9 minimal medium (see recipe below)
-
Glucose (10 g/L)
-
Spectinomycin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 mM)
-
Sterile culture tubes or flasks
-
Shaking incubator
M9 Minimal Medium Recipe (per liter):
-
Na₂HPO₄·7H₂O: 12.8 g
-
KH₂PO₄: 3 g
-
NaCl: 0.5 g
-
NH₄Cl: 1 g
-
Autoclave and cool to room temperature.
-
Aseptically add the following sterile solutions:
-
1 M MgSO₄: 2 mL
-
0.1 M CaCl₂: 1 mL
-
20% (w/v) Glucose: 50 mL
-
Trace element solution (100x): 1 mL[2]
-
Procedure:
-
Inoculate a single colony of the engineered P. putida strain from a fresh agar plate into 10 mL of M9 medium supplemented with 10 g/L glucose, 100 µg/mL spectinomycin, and 1 mM IPTG in a sterile culture tube[1][3].
-
Incubate the culture overnight at 30°C with shaking at 200 rpm[1][3].
-
This overnight pre-culture is now ready to be used to inoculate the main bioconversion culture.
Whole-Cell Bioconversion of Guaiacol
This protocol outlines the procedure for the bioconversion of guaiacol to this compound using either growing or resting cells of the engineered P. putida.
Materials:
-
Pre-culture of engineered P. putida
-
M9 minimal medium
-
Glucose (10 g/L for growing cells)
-
Guaiacol (2-5 mM)
-
Spectinomycin (100 µg/mL)
-
IPTG (1 mM)
-
Sterile baffled flasks (e.g., 250 mL)
-
Shaking incubator
-
Spectrophotometer
Procedure:
For Growing Cells:
-
Inoculate a 250 mL shake flask containing 50 mL of M9 medium (supplemented with 10 g/L glucose, 100 µg/mL spectinomycin, and 1 mM IPTG) with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1[1].
-
Add guaiacol to the desired final concentration (e.g., 4 mM) during the mid-exponential growth phase (OD₆₀₀ ≈ 4.3)[1].
-
Incubate at 30°C with shaking at 200 rpm.
-
Monitor cell growth by measuring OD₆₀₀ and collect samples periodically for analysis of guaiacol and this compound concentrations.
For Resting Cells:
-
Cultivate the engineered P. putida in M9 medium with glucose as described for growing cells until the glucose is depleted and the culture has reached the stationary phase (OD₆₀₀ ≈ 7.8)[1].
-
Add guaiacol to a final concentration of 5 mM[1].
-
Continue incubation at 30°C with shaking at 200 rpm.
-
Collect samples periodically for analysis.
Analytical Methods
Accurate quantification of guaiacol and this compound is crucial for monitoring the bioconversion process. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the recommended methods.
Instrumentation and Columns:
-
UPLC system equipped with a photodiode array (PDA) detector.
-
Waters BEH C18 column (100 × 2.1 mm, 1.7 µm) or equivalent[1].
-
HPLC system with an Aminex HPX-87H column for glucose analysis[1].
Sample Preparation:
-
Centrifuge the collected cell culture samples to pellet the cells.
-
Filter the supernatant through a 0.2 µm syringe filter before injection.
Chromatographic Conditions (Example for UPLC):
-
Column Temperature: 50°C[1]
-
Mobile Phase: A gradient of an appropriate solvent system (e.g., acetonitrile and water with a small amount of acid like formic acid) is typically used. The exact gradient will depend on the specific column and instrument.
-
Flow Rate: 0.6 mL/min[1]
-
Detection: Monitor absorbance at wavelengths appropriate for guaiacol and this compound (e.g., 275 nm for guaiacol and 260 nm for this compound).
Quantification:
-
Prepare standard curves for guaiacol and cis,cis-muconic acid of known concentrations.
-
Quantify the concentrations in the samples by comparing their peak areas to the standard curves.
-
Note that cis,cis-muconic acid can isomerize to cis,trans-muconic acid, especially at non-neutral pH[1][2]. Chromatographic methods should be able to separate these isomers for accurate quantification.
Quantitative Data Summary
The following tables summarize key quantitative data from bioconversion experiments.
Table 1: Guaiacol Tolerance and Inhibition
| Parameter | Value | Reference |
| Inhibitory Concentration of Guaiacol | Starts at 20 mM | [1][2] |
| Cell Proliferation at High Guaiacol | Still occurs at 40 mM | [1][2] |
| Inhibitory Effect of Vanillin | Strong inhibition at higher concentrations | [1][2] |
Table 2: Bioconversion Performance
| Condition | Substrate | Product | Conversion Yield | Notes | Reference |
| Growing Cells (with glucose) | 4 mM Guaiacol | ~4 mM this compound | Quantitative | Conversion occurs aerobically. | [1] |
| Resting Cells (glucose depleted) | 5 mM Guaiacol | ~5 mM this compound | Quantitative | Slower conversion rate compared to growing cells. | [1] |
| Glucose-Free (with vanillin) | 5 mM Guaiacol + 5 mM Vanillin | ~1 mM this compound | Partial | Vanillin serves as a limited carbon and energy source. | [1][2] |
| Glucose-Free (with vanillin) | 5 mM Guaiacol + 10 mM Vanillin | Incomplete Conversion | - | 10 mM vanillin is insufficient for complete conversion. | [1][2] |
Important Considerations
-
Redox Balance: The conversion of guaiacol to catechol by the cytochrome P450 system consumes one NADH per reaction[1]. In the absence of a co-substrate like glucose, the redox balance of the cell can be disturbed, leading to slower or incomplete conversion. Vanillin can serve as a carbon source to some extent, but glucose is more effective for maintaining redox homeostasis through pathways like the EDEMP cycle[1].
-
Isomerization of this compound: cis,cis-muconic acid is prone to isomerization to cis,trans-muconic acid, particularly at pH values deviating from neutral and in the presence of light[1][2]. Strict pH control during fermentation and downstream processing is crucial if a specific isomer is desired.
-
Plasmid Stability: The expression of the heterologous cytochrome P450 system is often induced by IPTG from a plasmid. Maintaining selection pressure with an appropriate antibiotic (e.g., spectinomycin) is critical to prevent plasmid loss and ensure consistent bioconversion performance[2].
-
Substrate Inhibition: High concentrations of guaiacol and other aromatic compounds present in lignin hydrolysates can be inhibitory to cell growth and enzymatic activity. Fed-batch strategies or in-situ product removal could be employed to mitigate these effects.
By following these protocols and considering the key factors outlined, researchers can effectively utilize engineered Pseudomonas putida for the production of this compound from guaiacol, contributing to the development of sustainable biorefinery processes.
References
Troubleshooting & Optimization
Technical Support Center: Microbial Muconic Acid Production
Welcome to the technical support center for microbial muconic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of microbial this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up microbial this compound production?
A1: Scaling up microbial this compound production from laboratory to industrial scale presents several key challenges. These include, but are not limited to:
-
Metabolic Bottlenecks: Inefficiencies in the engineered metabolic pathways can lead to the accumulation of toxic intermediates and limit the final product yield.[1][2]
-
Product Toxicity: this compound itself can be toxic to the microbial host, inhibiting growth and productivity, especially at the low pH required for downstream processing.[3][4][5]
-
Precursor and Cofactor Availability: Insufficient supply of precursors from central metabolism or essential cofactors for enzymatic reactions can limit the overall production rate.[1][6]
-
Plasmid Instability: The metabolic burden of expressing heterologous pathways from plasmids can lead to plasmid loss in the absence of selective pressure, reducing the overall productivity of the culture.[7][8]
-
Downstream Processing: The recovery and purification of this compound from complex fermentation broths can be challenging and costly.[9][10]
-
Strain Robustness: Genetically engineered strains may lack the robustness required to withstand the harsh conditions of industrial-scale fermentation.[5][6]
Q2: How does this compound toxicity affect different microbial hosts?
A2: this compound toxicity is a significant issue, particularly in yeast like Saccharomyces cerevisiae. The toxicity is pH-dependent; at lower pH values, this compound is protonated, allowing it to diffuse across the cell membrane and disrupt cellular functions.[3][4] For instance, in S. cerevisiae, concentrations as low as 5 g/L of cis,cis-muconic acid at low pH can significantly reduce the specific growth rate.[3] While bacteria like E. coli and Pseudomonas putida are also affected, yeast are often preferred for industrial production due to their inherent tolerance to low pH, which is beneficial for downstream processing.[5] However, this advantage is countered by their sensitivity to this compound at these pH levels.[3][4]
Q3: What are common metabolic bottlenecks in engineered this compound pathways?
A3: Common metabolic bottlenecks often occur at specific enzymatic steps within the heterologous pathway. For example, in E. coli, the conversion of protocatechuic acid (PCA) to catechol, catalyzed by PCA decarboxylase (AroY), has been identified as a significant bottleneck.[11] This can lead to the accumulation of PCA, a pathway intermediate.[12] Another challenge is ensuring a sufficient supply of the initial precursor from the host's central metabolism, such as 3-dehydroshikimate (DHS) from the shikimate pathway.[2][13]
Troubleshooting Guides
Issue 1: Low this compound Titer and Yield
Symptoms:
-
The final concentration of this compound is below the expected range.
-
The yield of this compound per gram of substrate is low.
-
Significant amounts of intermediate compounds (e.g., protocatechuic acid) are detected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient precursor supply | Overexpress key enzymes in the upstream native pathway to channel more carbon towards the this compound pathway. For example, in E. coli, overexpressing a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) can increase the flux into the shikimate pathway. |
| Inefficient heterologous enzyme activity | - Codon-optimize the genes encoding the pathway enzymes for the specific microbial host. - Screen for enzyme variants from different microbial sources to find more active or stable versions. - Co-express chaperone proteins to ensure proper folding of heterologous enzymes. |
| Accumulation of inhibitory intermediates | Identify the accumulating intermediate using HPLC or LC-MS. Overexpress the downstream enzyme that consumes this intermediate or investigate potential feedback inhibition mechanisms. For instance, co-expression of proteins like KpdB can enhance PCA decarboxylase activity and reduce PCA accumulation.[11] |
| Product toxicity | Implement in situ product recovery (ISPR) methods, such as reactive extraction with a biocompatible organic phase, to continuously remove this compound from the fermentation broth, thereby alleviating product inhibition.[3][14] |
Issue 2: Poor Strain Growth and Viability During Fermentation
Symptoms:
-
Slow or stalled cell growth after an initial growth phase.
-
A significant decrease in cell viability over the course of the fermentation.
-
Inconsistent performance between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| This compound toxicity | - Control the fermentation pH at a level that minimizes the protonated, more toxic form of this compound (e.g., pH 6.0-7.0).[4] - Engineer the host strain for improved tolerance to this compound by overexpressing efflux pumps or other tolerance-conferring genes.[3][14] - Employ in situ product recovery to maintain a low concentration of this compound in the culture medium.[3][6] |
| Metabolic burden from plasmid expression | - Integrate the this compound biosynthesis pathway into the host chromosome to eliminate the need for plasmids and antibiotics. - Use inducible promoters to separate the growth phase from the production phase, reducing the metabolic load during growth. |
| Nutrient limitation | Optimize the fermentation medium to ensure all essential nutrients are available in sufficient quantities throughout the process. For large-scale fermentations, a fed-batch strategy is often necessary to avoid nutrient depletion and the accumulation of inhibitory byproducts.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on microbial this compound production.
Table 1: this compound Production in Engineered Escherichia coli
| Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| WNl/pWN2.248 | Glucose | 36.8 | - | - | [2] |
| Engineered AB2834 | Glucose | 64.5 | - | - | [2] |
| Engineered Strain | Glucose | >3.1 | 0.158 | - | [15] |
| Coculture System | Glycerol | 2 | 0.1 | - | [13] |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| Strain | Substrate | Titer (g/L) | Yield (mg/g) | Productivity (mg/L/h) | Reference |
| Engineered Strain | Glucose | 22.5 | 77 | 191 | [3] |
| Engineered Strain (with ISPR) | Glucose & Xylose | 9.3 | - | 100 | [3][14] |
| Mut131 Engineered | Glucose | 20.8 | 66.2 | 139 | [4][12] |
| ST10209 | Glucose | 22.5 | 100 | 210 | [10] |
Table 3: this compound Production in Other Engineered Microbes
| Host Organism | Substrate | Titer (g/L) | Yield (C-mol/C-mol) | Productivity (g/L/h) | Reference |
| Corynebacterium glutamicum | Glucose | 88.2 | - | - | [3] |
| Corynebacterium glutamicum MA-2 | Catechol | 85 | - | 2.4 | [16][17] |
| Pseudomonas putida | Glucose & Xylose | 47.2 | 0.50 | 0.49 | [18][19] |
| Pichia occidentalis | - | 38.8 | - | - | [16] |
Experimental Protocols
Protocol 1: Quantification of this compound by UHPLC-DAD
This protocol is adapted for the quantification of cis,cis- and cis,trans-muconic acid isomers.[20][21]
1. Materials and Reagents:
-
cis,cis-muconic acid standard
-
Sodium hydroxide (NaOH)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Amber vials (40 mL)
2. Standard Preparation:
-
0.05% (v/v) NaOH Solution: Prepare for standard preparation.[20]
-
cis,cis-Muconic Acid (ccMA) Stock (1 g/L): Accurately weigh approximately 40 mg of ccMA standard into a 40 mL amber vial. Add the appropriate volume of 0.05% NaOH solution to achieve a final concentration of 1.0 mg/mL. Mix vigorously until completely dissolved.[20][21] Store at 4°C.
-
cis,trans-Muconic Acid (ctMA) Stock (1 g/L): Preheat a water bath to 60 ± 3°C. Weigh exactly 40.0 mg of ccMA standard into a 40 mL amber vial. Add 39.934 mL of ultrapure water and mix. Place the vial in the water bath for 2 hours to promote isomerization. Immediately after, add 66 µL of 10 N NaOH and mix.[20][21] Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in ultrapure water to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Centrifuge fermentation broth samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample at least 1:5 with diluent to minimize matrix effects.[21]
4. UHPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex).
-
Mobile Phase A: 0.2% Formic acid in water.[21]
-
Mobile Phase B: Acetonitrile.[21]
-
Gradient: A suitable gradient to separate the this compound isomers from other broth components.
-
Detection: Diode Array Detector (DAD) at 260 nm.[22]
5. Data Analysis:
-
Generate separate calibration curves for ccMA and ctMA by plotting peak area against concentration.
-
Quantify the concentration of each isomer in the samples by interpolating their peak areas from the respective calibration curves.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway for this compound from glucose in engineered E. coli.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae [mdpi.com]
- 4. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-situ this compound extraction reveals sugar consumption bottleneck in a xylose-utilizing Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. Investigation of the instability of plasmids directing the expression of Met-prochymosin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioprocess development and scale-up for cis , cis -muconic acid production from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03424D [pubs.rsc.org]
- 19. Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 21. protocols.io [protocols.io]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Product Inhibition in Muconic Acid Fermentation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying and overcoming product inhibition during the microbial fermentation of muconic acid.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation experiments.
Question: My this compound titer is plateauing prematurely and is lower than expected. What are the likely causes and how can I troubleshoot this?
Answer: Premature plateauing of this compound titers is a classic sign of product inhibition, where the accumulation of this compound becomes toxic to the microbial host. The toxicity is often exacerbated at a lower pH.[1][2][3]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and address the issue:
Caption: Troubleshooting workflow for low this compound titers.
-
Verify Quantification: Ensure your analytical method for measuring this compound is accurate. The cis,cis-isomer can convert to the cis,trans-isomer, which may have a different retention time and response factor on HPLC.[4] Refer to the detailed protocol for UHPLC-DAD analysis in the Experimental Protocols section.
-
Assess Cell Viability: Monitor optical density (OD600) and correlate it with this compound concentration over time. A sharp decline or stagnation in growth as the titer rises above 2-5 g/L is a strong indicator of toxicity.[2][3]
-
Monitor pH: this compound toxicity is highly pH-dependent. As the acid is produced, the culture pH will drop. This protonates the this compound, allowing it to pass through the cell membrane and cause intracellular stress.[5][6] If the pH is not controlled and drops below 5.0, inhibition is significantly worsened.[2]
-
Select a Mitigation Strategy: Based on your findings, choose one or both of the primary mitigation strategies:
-
Strain Engineering: Genetically modify your host to improve tolerance.
-
Process Engineering: Implement in situ product recovery (ISPR) to remove this compound from the broth as it is produced.
-
Question: My culture viability is dropping significantly, but the this compound concentration is still relatively low (<2 g/L). What could be the issue?
Answer: While this compound itself might be the culprit even at low concentrations in a low-pH, unbuffered medium, you should also investigate the accumulation of pathway intermediates, which can be more toxic than the final product.
-
Identify and Quantify Intermediates: Analyze your fermentation broth for key intermediates in your engineered pathway. Common intermediates include protocatechuic acid (PCA) and catechol.[2][7][8] Both are known to be toxic to microbial cells.
-
Optimize Pathway Flux: Accumulation of an intermediate suggests a bottleneck at a subsequent enzymatic step. To resolve this, you can:
-
Increase expression of the enzyme responsible for converting the toxic intermediate (e.g., increase the expression of catechol 1,2-dioxygenase if catechol is accumulating).
-
Perform codon optimization of the gene for your specific host organism.
-
Use enzyme fusion proteins to improve catalytic efficiency and channel substrates.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in this compound fermentation?
A1: Product inhibition refers to the phenomenon where this compound, as it accumulates in the fermentation broth, becomes toxic to the producer microorganism. This toxicity slows down or completely halts both cell growth and further production of this compound, creating a major bottleneck for achieving high final titers.[2][3] The effect is particularly pronounced at low pH (below 5.5), as the protonated form of the acid can more easily diffuse across the cell membrane and disrupt cellular functions.[2][6]
Q2: Which microbial hosts are commonly used, and do they differ in tolerance?
A2: Escherichia coli and Saccharomyces cerevisiae are the most common hosts for engineered this compound production.[9][10]
-
Saccharomyces cerevisiae is often favored for industrial processes due to its robustness and inherent tolerance to acidic conditions, which are beneficial for downstream processing.[11] However, it is still subject to this compound toxicity, with growth stagnation observed at titers as low as 2.2 g/L in low-pH fermentations.[1][2]
-
Escherichia coli has been engineered to produce high titers of this compound, but it is generally less tolerant to acidic environments than yeast.[9]
-
Other organisms like Pseudomonas putida and Corynebacterium glutamicum are also used, particularly for converting lignin-derived aromatic compounds to this compound, and they possess a natural tolerance to aromatic compounds.[8][12][13]
Q3: How can I genetically engineer my strain for improved this compound tolerance?
A3: A key strategy is to enhance the cell's ability to export this compound out of the cytoplasm, preventing intracellular accumulation. Overexpression of membrane transporter proteins is a proven method. For instance, in S. cerevisiae, overexpressing the multidrug transporter gene QDR3 has been shown to improve this compound tolerance and production titers.[2][14] Identifying and overexpressing native or heterologous exporter pumps is a primary goal for strain improvement.
Q4: What is In Situ Product Recovery (ISPR) and how does it work for this compound?
A4: ISPR is a process engineering strategy that involves continuously removing a product from the fermentation broth as it is being produced. This keeps the concentration of the inhibitory product in the cellular environment low, thus relieving the toxicity. For this compound, reactive extraction is a highly effective ISPR method.[14][15][16] This involves adding a second, immiscible organic phase to the bioreactor. This phase contains an extractant that selectively binds to this compound and pulls it out of the aqueous culture medium.[17]
A commonly cited biocompatible organic phase consists of the extractant CYTOP 503 (a phosphonium ionic liquid) dissolved in canola oil .[14][15][17] This method has been shown to dramatically improve fermentation performance.
Q5: What is the biosynthetic pathway for this compound?
A5: this compound is typically produced microbially from glucose via the shikimate pathway.[13] An intermediate of this pathway, 3-dehydroshikimate (3-DHS), is diverted through a series of enzymatic steps. While several routes exist, a common engineered pathway involves three key steps from 3-DHS.[5][7]
Caption: Common engineered pathway for this compound synthesis.
Data Presentation
Table 1: Comparison of Fermentation Titers with and without In Situ Product Recovery (ISPR)
This table summarizes the significant improvements in this compound production achieved by alleviating product inhibition through ISPR.
| Host Organism | Fermentation Strategy | Final Titer (g/L) | Peak Productivity (g/L/h) | Fold Improvement (Titer) | Reference |
| S. cerevisiae | Fed-batch (Control) | 3.1 | 0.054 | - | [1][14] |
| S. cerevisiae | Fed-batch with ISPR | 9.3 | 0.100 | 3.0x | [1][14] |
| S. cerevisiae | Fed-batch (Control) | ~2.9 | ~0.035 | - | [15][16] |
| S. cerevisiae | Fed-batch with ISPR | 4.33 | 0.053 | 1.5x | [15][16] |
ISPR was performed using a reactive extraction system with CYTOP 503 in canola oil.
Experimental Protocols
Protocol 1: Quantification of this compound Isomers by UHPLC-DAD
This protocol is adapted from standard methods for the analysis of this compound and related aromatic compounds.[4][18][19]
1. Objective: To accurately quantify the concentrations of cis,cis-muconic acid (ccMA) and cis,trans-muconic acid (ctMA) in fermentation broth samples.
2. Materials:
-
Mobile Phase A: 0.2% Formic Acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standards: cis,cis-muconic acid powder.
-
Standard Diluent: 0.05% (v/v) Sodium Hydroxide solution.
-
Sample Diluent: Ultrapure water.
-
Equipment: UHPLC system with a Diode Array Detector (DAD) and a reverse-phase C18 column.
3. Standard Preparation:
-
Prepare 1 g/L ccMA Stock: Accurately weigh ~40 mg of ccMA standard into a 40 mL amber vial. Add the appropriate volume of 0.05% NaOH to reach a final concentration of exactly 1.0 g/L. Shake vigorously and periodically for ~1 hour until fully dissolved.[4][18] Store at 4°C.
-
Prepare 1 g/L ctMA Stock: To a separate vial with 40.0 mg of ccMA in ~40 mL of ultrapure water, heat in a water bath at 60°C for 2 hours to induce isomerization to ctMA. Immediately after, add a small volume of 10 N NaOH to stabilize the isomer.[4][18] Store at 4°C.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L) for both ccMA and ctMA by diluting the stock solutions with ultrapure water.
4. Sample Preparation:
-
Centrifuge the fermentation broth at >10,000 x g for 10 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Crucially, all samples containing this compound require a minimum 5-fold dilution (e.g., 1 part sample to 4 parts diluent) with ultrapure water to mitigate matrix effects that can interfere with chromatography.[18]
5. UHPLC-DAD Method:
-
Column: Kinetex C18 or equivalent (e.g., 100 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
DAD Wavelength: Monitor at 260 nm for quantification.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 40% B
-
5.5 min: 95% B
-
6.5 min: 95% B
-
6.6 min: 5% B
-
8.0 min: 5% B
-
6. Data Analysis:
-
Generate separate calibration curves for ccMA and ctMA by plotting peak area against concentration.
-
Calculate the concentration of each isomer in the diluted samples using the regression equation from the calibration curves.
-
Multiply the result by the dilution factor to determine the original concentration in the fermentation broth.
Protocol 2: Implementing Lab-Scale In Situ Product Recovery (ISPR)
This protocol describes a method for implementing reactive extraction in a shake flask or benchtop bioreactor.
1. Objective: To alleviate product inhibition by continuously extracting this compound from the fermentation broth during cultivation.
2. Materials:
-
Extractant Phase: 12.5% (v/v) CYTOP 503 dissolved in canola oil.[15]
-
Fermentation Medium & Strain: Standard setup for your this compound production.
-
Equipment: Shake flask or bioreactor.
3. Experimental Workflow:
Caption: Experimental workflow for lab-scale ISPR.
4. Procedure:
-
Control & Experimental Setup: Prepare at least two identical cultures. One will be the control (no organic phase), and the other will be the ISPR experiment.
-
Introduce Organic Phase: After inoculation (or at the start of the production phase), add the prepared extractant phase to the experimental culture. A common starting ratio is 20% of the aqueous volume (e.g., 20 mL of organic phase for 100 mL of culture).
-
Incubation: Incubate both the control and experimental cultures under standard production conditions (temperature, agitation). Ensure the agitation is sufficient to create a dispersion of the organic phase within the aqueous phase, maximizing the interfacial area for extraction.
-
Sampling: To sample the aqueous phase, briefly stop agitation and allow the two phases to separate. Carefully pipette a sample from the lower aqueous layer, avoiding the upper organic layer.
-
Analysis: Process the aqueous sample as described in Protocol 1 to measure cell density (OD600) and the remaining this compound concentration. The majority of the produced this compound will be in the organic phase. The key metric is the sustained productivity and higher final cell density in the ISPR flask compared to the control.
5. Expected Outcome: The culture with ISPR should exhibit prolonged growth and a higher final cell density.[16] While the concentration of this compound in the aqueous phase will remain low, the total amount produced (calculated by also analyzing the organic phase, if desired) will be significantly higher than in the control flask, which will show signs of growth arrest and plateaued production.[1][14]
References
- 1. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tailoring strain construction strategies for this compound production in S. cerevisiae and E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In situ product recovery as a powerful tool to improve the fermentative production of this compound in Saccharomyces cerevisiae [biblio.ugent.be]
- 17. mdpi.com [mdpi.com]
- 18. protocols.io [protocols.io]
- 19. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Optimizing Glucose Feeding for Muconic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing glucose feeding rates for muconic acid production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal glucose concentration for this compound production?
A1: High initial glucose concentrations can inhibit cell growth and reduce this compound productivity.[1] It is crucial to maintain a low glucose concentration in the fermentation medium. A fed-batch strategy is the most common approach to control glucose levels and avoid inhibitory effects. For instance, in some fed-batch processes, the glucose level is maintained between 5-15 g/L.[2]
Q2: Why is a fed-batch feeding strategy preferred over a batch process?
A2: A fed-batch strategy allows for the controlled addition of glucose, which helps in several ways:
-
Avoids Substrate Inhibition: High concentrations of glucose can be toxic to microbial cells and repress metabolic pathways leading to this compound.[1][3]
-
Controls Byproduct Formation: Limiting glucose availability can minimize the formation of undesirable byproducts such as acetate or 2-ketogluconate, which can inhibit cell growth and production.[4]
-
Maintains Optimal Cell Density: A controlled feed allows the culture to reach and maintain a high cell density, leading to higher overall productivity.
Q3: What are common byproducts to monitor during fermentation, and how can their formation be minimized?
A3: Common byproducts include protocatechuic acid (PCA), 2-ketogluconate (in Pseudomonas putida), and ethanol (in Saccharomyces cerevisiae).[3][4]
-
Protocatechuic Acid (PCA): Accumulation of PCA often indicates a bottleneck at the protocatechuate decarboxylase step.[5][6] Enhancing the activity of this enzyme through genetic engineering can reduce PCA accumulation.[5][6]
-
2-Ketogluconate: In P. putida, this byproduct results from the periplasmic oxidation of glucose. Deleting the glucose dehydrogenase gene (gcd) can prevent its formation, though this may initially slow growth and this compound production.[4]
-
Ethanol: In S. cerevisiae, ethanol is a major byproduct of glucose metabolism. Deleting pyruvate decarboxylase genes can abolish ethanol formation, redirecting carbon flux towards this compound.[3]
Q4: How does pH affect this compound production and toxicity?
A4: The pH of the fermentation medium is a critical parameter. This compound is more toxic to cells at a low pH because it exists in its protonated form, which can diffuse across the cell membrane.[3] For example, in S. cerevisiae, concentrations as low as 5 g/L of this compound caused a significant reduction in the maximum specific growth rate in unbuffered conditions.[3] Maintaining the pH at a neutral level (e.g., 7.0) is often necessary to mitigate product inhibition and achieve high titers.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low this compound Titer | 1. Sub-optimal Glucose Feed Rate: Glucose concentration may be too high (inhibitory) or too low (limiting).2. Byproduct Accumulation: Intermediates like PCA or other byproducts are inhibiting production.3. Product Inhibition: this compound concentration has reached toxic levels for the production host. | 1. Optimize Feeding Strategy: Implement a controlled feeding strategy (e.g., DO-stat or glucose-stat) to maintain a low, stable glucose concentration.2. Genetic Engineering: Enhance the expression of bottleneck enzymes (e.g., protocatechuate decarboxylase) or delete genes responsible for byproduct formation.[5][6]3. In Situ Product Recovery: Implement techniques like reactive extraction to continuously remove this compound from the bioreactor, alleviating product inhibition.[3] |
| Slow Cell Growth | 1. High Initial Sugar Concentration: Can lead to a long lag phase.[1][7]2. Nutrient Limitation: The medium may be deficient in essential nutrients.3. Genetic Modifications: Deletion of certain genes (e.g., gcd in P. putida) can initially impair growth.[4] | 1. Start with Lower Sugar Levels: Initiate the batch phase with a lower glucose concentration before starting the feed.2. Medium Supplementation: Consider adding complex nutrients like corn steep liquor (CSL) to shorten the lag phase and improve growth rates.[1][7]3. Adaptive Laboratory Evolution: Employ adaptive laboratory evolution to improve the growth rate of engineered strains.[4] |
| Accumulation of Protocatechuic Acid (PCA) | Bottleneck in the Pathway: The activity of protocatechuate decarboxylase (AroY) is insufficient to convert PCA to catechol.[5][6] | Enhance Enzyme Activity: Co-express proteins that enhance the activity of the PCA decarboxylase. This has been shown to significantly reduce PCA accumulation and improve this compound titers.[5][6] |
| High Dissolved Oxygen (DO) with Low Feed Rate | Carbon Source Depletion: The glucose feed rate is too low to meet the metabolic demand of the cells. | Adjust Feed Rate: Increase the glucose feeding rate. Consider implementing a DO-stat feeding strategy where the feed rate is automatically adjusted to maintain a target DO level. |
Data Presentation
Table 1: Comparison of this compound Production in Different Host Organisms with Optimized Feeding
| Host Organism | Feeding Strategy | Glucose Concentration | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Pseudomonas putida KT2440 | Fed-batch | Controlled | 22.0 | 0.356 | 0.21 | [4] |
| Pseudomonas putida KT2440 | Fed-batch | 15 g/L initial, then fed | 4.92 | 0.077 | - | [5] |
| Saccharomyces cerevisiae | Fed-batch with ISPR* | 50 g/L initial, then fed | 9.3 | - | 0.100 | [3] |
| Corynebacterium glutamicum | Fed-batch | Maintained at 5-15 g/L | 88.2 | - | - | [3] |
* In Situ Product Recovery
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of P. putida for this compound Production
This protocol is a generalized procedure based on methodologies described in the literature.[8]
-
Inoculum Preparation:
-
Grow a seed culture of the engineered P. putida strain in a suitable medium (e.g., LB medium) overnight at 30°C with shaking.
-
Centrifuge the cells and resuspend them in the fermentation medium to achieve a starting OD600 of approximately 0.1-0.2.
-
-
Bioreactor Setup:
-
Prepare the bioreactor with M9 minimal medium supplemented with an initial glucose concentration (e.g., 15 g/L).
-
Set the temperature to 30°C and maintain the pH at 7.0 through the automated addition of a base (e.g., 4 N NaOH).
-
Sparge air at a controlled rate (e.g., 1 vvm) and set the initial agitation to maintain a dissolved oxygen (DO) level above a certain threshold (e.g., 30%).
-
-
Batch Phase:
-
Allow the culture to grow in batch mode until the initial glucose is nearly depleted. Monitor glucose concentration using an appropriate method (e.g., YSI analyzer).
-
-
Fed-Batch Phase:
-
Feeding Solution: Prepare a concentrated sterile feeding solution containing glucose (e.g., 400 g/L) and a nitrogen source like (NH4)2SO4.
-
Feeding Strategy:
-
DO-Stat: Link the feeding pump to the DO probe. When the DO level rises (indicating glucose depletion), the pump automatically adds the feeding solution.
-
Glucose-Stat: Use an online or at-line glucose sensor to maintain the glucose concentration at a low setpoint (e.g., 0.15 g/L) through feedback control of the feed pump.[9]
-
-
Agitation Control: Increase agitation as needed to maintain the DO level above the setpoint as cell density increases.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), glucose concentration, and this compound and byproduct concentrations using HPLC.
-
Visualizations
Caption: Figure 1. General Experimental Workflow for Fed-Batch this compound Production
Caption: Figure 2. Troubleshooting Logic for Low this compound Titer
Caption: Figure 3. Simplified Shikimate Pathway to this compound from Glucose
References
- 1. Bioprocess development and scale-up for cis , cis -muconic acid production from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03424D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae [mdpi.com]
- 4. Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Optimization of carbon source and glucose feeding strategy for improvement of L-isoleucine production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Muconic Acid Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the microbial biosynthesis of muconic acid. Our goal is to help you minimize byproduct formation and maximize your product yield.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low this compound Titer and High Accumulation of Protocatechuic Acid (PCA)
Symptoms:
-
Your engineered microbial strain produces significantly less this compound than expected.
-
Analysis of the fermentation broth shows a high concentration of protocatechuic acid (PCA), a key intermediate.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient PCA decarboxylase activity. [2] | Overexpress the gene encoding PCA decarboxylase (AroY). Consider co-expressing associated proteins that may enhance its activity.[2] | Increased conversion of PCA to catechol, leading to higher this compound production and reduced PCA accumulation.[2] |
| Suboptimal expression of pathway genes. | Optimize the expression cassettes for the genes in the this compound pathway, such as DHS dehydratase and catechol 1,2-dioxygenase.[1] | Balanced expression of pathway enzymes, leading to improved flux towards this compound. |
| Feedback inhibition by this compound. | Implement in situ product recovery (ISPR) to continuously remove this compound from the fermentation broth.[4][5] | Alleviation of product inhibition, resulting in significantly improved this compound titer and productivity.[4][5] |
Issue 2: Significant Formation of Ethanol as a Byproduct
Symptoms:
-
A substantial portion of the carbon source is diverted to ethanol production, reducing the carbon flux towards this compound.
-
Observed in yeast strains like Saccharomyces cerevisiae.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active pyruvate decarboxylase (PDC) pathway. | Delete the genes encoding pyruvate decarboxylase (e.g., PDC1, PDC5, PDC6 in S. cerevisiae).[4] | Abolished or significantly reduced ethanol formation, redirecting carbon flux towards the this compound biosynthesis pathway.[4] |
| C2 dependency in Pdc- strains. | Reintroduce a single PDC gene, such as PDC5, to restore the cytosolic C2 supply without significant ethanol formation.[4][5] | Improved growth and this compound production in Pdc- strains grown on glucose.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in microbial this compound biosynthesis?
The most common byproduct is the intermediate protocatechuic acid (PCA).[1][2][3] Its accumulation is often a bottleneck in the pathway.[2] In some host organisms like Saccharomyces cerevisiae, ethanol can be a significant byproduct due to fermentation.[4] Other intermediates of the shikimate pathway can also accumulate depending on the specific metabolic engineering strategy employed.
Q2: Which metabolic pathways are typically engineered for this compound production?
The most common route is the shikimate pathway.[1][6][7] This pathway can be engineered to divert intermediates like 3-dehydroshikimate (DHS) or chorismate towards this compound.[1][6] The biosynthesis from DHS involves three key heterologous enzymes: DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase.[1] Alternative pathways from chorismate via intermediates like 4-hydroxybenzoic acid (PHB), anthranilate, or salicylate have also been explored.[6][8][9]
Q3: How can I quantify this compound and its byproducts?
High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound and its byproducts.[8][10][11]
-
For this compound isomers and aromatic compounds: Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) is a robust method. A C18 column is often used with a mobile phase gradient.[11][12][13]
-
Sample Preparation: Samples from the fermentation broth typically require dilution and filtration (e.g., through a 0.2 µm filter) before injection into the HPLC system.[13]
Q4: What are some key genetic modifications to improve this compound production?
Several genetic modifications can enhance this compound titers:
| Genetic Modification | Organism | Effect on Production | Reference |
| Overexpression of PCA decarboxylase (AroY) and associated proteins (EcdB, EcdD) | Pseudomonas putida | Tripled the titer, yield, and productivity from glucose. | [2] |
| Reintroduction of PDC5 and overexpression of QDR3 | Saccharomyces cerevisiae | Enhanced this compound tolerance and production, while reducing PCA accumulation. | [4][5] |
| Duplication of DHS dehydratase and catechol 1,2-dioxygenase genes | Saccharomyces cerevisiae | 49.7% higher this compound titer. | [1][3] |
| Deletion of pyruvate kinase genes (pykF) | Escherichia coli | Increased precursor availability for the this compound pathway. | [8] |
Experimental Protocols
Protocol 1: Gene Deletion in Saccharomyces cerevisiae using CRISPR-Cas9
This protocol provides a general workflow for deleting a target gene involved in byproduct formation.
Caption: Workflow for gene deletion in S. cerevisiae.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines the key steps for analyzing this compound concentration in a fermentation sample.
-
Sample Preparation:
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[10][13]
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A common mobile phase is a dilute acid solution, such as 5 mM H₂SO₄ or a formic acid solution.[11][14]
-
Flow Rate: Typically in the range of 0.6-1.0 mL/min.[10][11]
-
Detection Wavelength: this compound isomers are typically quantified at around 265 nm.[13]
-
-
Quantification:
-
Prepare a calibration curve using pure standards of cis,cis-muconic acid.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.[10]
-
Signaling Pathways and Metabolic Maps
Caption: Simplified this compound biosynthesis pathway from glucose.
This diagram illustrates the conversion of glucose to cis,cis-muconic acid through the shikimate pathway. Protocatechuic acid (PCA) is highlighted as a common bottleneck and byproduct.[1][2][3] The key enzymes involved in the conversion of 3-dehydroshikimate (DHS) to this compound are also shown.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailoring strain construction strategies for this compound production in S. cerevisiae and E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 13. protocols.io [protocols.io]
- 14. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Enhancing Protocatechuate Decarboxylase Activity for Muconic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing protocatechuate decarboxylase (PDC) activity to increase muconic acid yield.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound production through the enhancement of PDC activity.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Titer with High Protocatechuate (PCA) Accumulation | The decarboxylation of PCA by PDC is a known bottleneck in the this compound biosynthesis pathway[1][2][3][4][5][6][7]. | 1. Co-express PDC with accessory proteins: Co-expression of the aroY gene (encoding PDC) with genes like kpdB (encoding the B subunit of 4-hydroxybenzoate decarboxylase) or ecdB and ecdB has been shown to significantly enhance PDC activity, reduce PCA accumulation, and increase this compound production[1][2][3][5][6][8]. 2. Screen for a more active PDC: Consider screening for and utilizing PDC enzymes from different microbial species that may exhibit higher catalytic efficiency[9][10]. 3. Optimize codon usage: Ensure the codon usage of your PDC gene is optimized for your expression host (e.g., E. coli, P. putida). |
| Low Overall this compound Yield Despite Enhanced PDC Activity | Sub-optimal precursor supply: Insufficient supply of the PDC substrate, protocatechuate, can limit the overall flux towards this compound. | 1. Overexpress upstream pathway genes: Enhance the expression of genes in the shikimate pathway that lead to PCA production. For instance, in E. coli, overexpressing ubiC, aroF, aroE, and aroL can increase the precursor pool[11]. 2. Block competing pathways: Delete genes that divert intermediates away from the this compound pathway. Common targets for deletion include pcaHG (encoding protocatechuate 3,4-dioxygenase) and genes involved in the β-ketoadipate pathway like catB and catC[8][12]. |
| Accumulation of Catechol | Inefficient catechol 1,2-dioxygenase (CatA) activity: The conversion of catechol to this compound, catalyzed by CatA, may be a downstream bottleneck[13]. | 1. Overexpress catA: Increase the expression level of the catA gene. 2. Use a highly active CatA: Source the catA gene from an organism known to have a highly efficient enzyme. |
| Inhibition of Upstream Enzymes | Product inhibition: High concentrations of this compound may inhibit upstream enzymes, such as vanillate demethylation, which is a rate-limiting step when using lignin-related aromatic compounds as a feedstock[1]. | 1. In situ product removal: Consider implementing strategies for the continuous removal of this compound from the culture medium to alleviate product inhibition. 2. Protein engineering: Use protein engineering techniques to create enzyme variants that are less susceptible to product inhibition. |
| Poor Growth of Engineered Strain | Metabolic burden or toxicity of intermediates: The overexpression of multiple heterologous genes can impose a significant metabolic burden on the host cells. Accumulation of intermediates like PCA and catechol can also be toxic[14]. | 1. Optimize expression levels: Use inducible promoters or tune the copy number of your expression plasmids to balance enzyme production with cell viability. 2. Two-step bioconversion: Consider a two-step process where one strain is optimized for PCA production and a second whole-cell biocatalyst is used to convert PCA to this compound[14]. |
Frequently Asked Questions (FAQs)
Q1: Why is protocatechuate decarboxylase (PDC) activity a common bottleneck in this compound production?
A1: The decarboxylation of protocatechuate (PCA) to catechol is a critical, yet often rate-limiting, step in the biosynthetic pathway for this compound from various feedstocks, including sugars and lignin-derived aromatic compounds[1][2][3][4]. Several studies have identified the PDC enzyme, often encoded by the aroY gene, as having insufficient catalytic activity, leading to the accumulation of PCA and consequently reducing the overall yield of this compound[2][3][5][6].
Q2: How can I enhance the activity of my protocatechuate decarboxylase?
A2: A highly effective strategy is the co-expression of PDC with specific accessory proteins. For example, co-expressing aroY from Klebsiella pneumoniae with kpdB from E. coli has been shown to increase PDC activity approximately 14-fold[1]. Similarly, co-expression of aroY with ecdB and ecdB from Enterobacter cloacae in Pseudomonas putida has been demonstrated to reduce PCA accumulation and more than triple the titer, yield, and productivity of this compound from glucose[2][3][8]. Protein engineering of the PDC enzyme itself to improve stability and catalytic efficiency is another promising approach[9][10].
Q3: What are the key genes to overexpress or delete in the host strain to improve this compound yield?
A3: To channel metabolic flux towards this compound, it is beneficial to:
-
Overexpress: Genes involved in the synthesis of PCA. In E. coli, this includes genes from the shikimate pathway such as ubiC, aroF, aroE, and aroL[15][11].
-
Delete: Genes that encode for enzymes in competing pathways. Key targets for deletion are pcaHG, which converts PCA into intermediates of the β-ketoadipate pathway, and catB and catC, which are involved in the further metabolism of this compound[8][12][16]. To increase the availability of precursors from glucose metabolism, deleting genes like ptsH, ptsI, crr, and pykF can also be beneficial[15][11].
Q4: What are suitable host organisms for this compound production?
A4: Escherichia coli and Pseudomonas putida are the most commonly used and well-characterized hosts for this compound production due to their genetic tractability and well-understood metabolism[1][2][3][15][11][12]. Other microorganisms like Corynebacterium glutamicum and Saccharomyces cerevisiae have also been successfully engineered for this purpose[12].
Q5: Can this compound be produced from lignin-derived aromatic compounds?
A5: Yes, significant research has focused on utilizing lignin-derived aromatic compounds like vanillin, p-coumarate, and ferulic acid as feedstocks for this compound production[1][2][3]. This is an attractive approach as it utilizes a renewable and non-food-based carbon source. The metabolic pathways for the conversion of these compounds converge at protocatechuate, making PDC a critical enzyme in this process[16].
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on enhancing PDC activity for this compound production.
Table 1: Enhancement of this compound Production in Pseudomonas putida KT2440 from Glucose
| Strain | Relevant Genotype | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Specific Productivity (g/g cells/h) |
| Control | Expressing AroY | 1.45 ± 0.13 | 0.05 ± 0.00 | 0.03 ± 0.00 | 0.02 ± 0.00 |
| Engineered | Co-expressing AroY, EcdB, EcdD | 4.92 ± 0.48 | 0.17 ± 0.02 | 0.10 ± 0.01 | 0.07 ± 0.01 |
Data adapted from Johnson et al., 2016.[2][3]
Table 2: Enhancement of this compound Production in P. putida KT2440 from p-Coumarate in a Bioreactor
| Strain | Relevant Genotype | Titer (g/L) | Specific Productivity (mg/g cells/h) |
| KT2440-CJ102 | Expressing AroY | 10.32 ± 0.16 | 21.5 ± 0.3 |
| KT2440-CJ183 | Co-expressing AroY and EcdB | 14.86 ± 0.20 | 31.0 ± 0.4 |
| KT2440-CJ184 | Co-expressing AroY, EcdB, and EcdD | 15.59 ± 0.01 | 32.5 ± 0.0 |
Data adapted from Johnson et al., 2016.[6][8]
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for Conversion of Protocatechuate to Catechol
This protocol is adapted from methodologies used for whole-cell biocatalysis to assess PDC activity[14].
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain expressing the protocatechuate decarboxylase (and any co-expressed accessory proteins) into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium in a 500 mL shake flask.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG) and incubate for a further 12-16 hours at a reduced temperature (e.g., 20-30°C).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the cell pellet in the reaction buffer to a desired final cell density (e.g., OD600 of 20).
-
-
Whole-Cell Biocatalysis Reaction:
-
Prepare the reaction mixture containing the whole-cell suspension and the substrate, protocatechuic acid (e.g., at a final concentration of 10 g/L).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.
-
Take samples at regular time intervals for analysis.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for the concentrations of protocatechuic acid and catechol using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Shake Flask Cultivation for this compound Production
This protocol is a general guideline for assessing this compound production in engineered strains in shake flasks[6].
-
Inoculum Preparation:
-
Prepare an overnight culture of the engineered strain as described in Protocol 1, step 1.
-
-
Shake Flask Cultivation:
-
Inoculate 50 mL of a defined minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 10 g/L glucose) and appropriate antibiotics in a 250 mL shake flask with 1 mL of the overnight culture.
-
Incubate at 30°C with shaking at 225 rpm.
-
If using an inducible system, add the inducer at the appropriate cell density (e.g., OD600 of 0.4-0.6).
-
For fed-batch shake flask experiments, supplement the culture with additional carbon source at regular intervals (e.g., add 4 mM glucose every 6 hours for the first 12 hours and every 12 hours thereafter)[6].
-
-
Sampling and Analysis:
-
Periodically withdraw samples from the culture.
-
Measure the optical density at 600 nm (OD600) to monitor cell growth.
-
Centrifuge the samples to remove cells and analyze the supernatant for this compound, protocatechuic acid, and other relevant metabolites by HPLC.
-
Visualizations
Caption: Metabolic pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Enhancement of Protocatechuate Decarboxylation for the Effective Production of this compound from Renewable Feedstocks | AIChE [proceedings.aiche.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Screening and engineering of a protocatechuic acid decarboxylase for efficient biosynthesis of catechol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Figure 1 from Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Muconic Acid Separation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with muconic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Liquid-Liquid Extraction (LLE) Issues
-
Question: I am experiencing low extraction efficiency for this compound using a standard organic solvent. What can I do to improve it?
Answer: Low extraction efficiency in LLE is a common issue. Here are several factors to consider and troubleshoot:
-
pH Adjustment: The pH of the aqueous phase is a critical factor.[1][2] this compound is a dicarboxylic acid and is more readily extracted into an organic phase in its undissociated form. Ensure the pH of your aqueous solution is below the first pKa of this compound (around 3.85) to favor the protonated state. A pH of 2 is often used for precipitation, which can also be effective for extraction.[2]
-
Solvent Choice: Simple organic solvents like hexane or methyl isobutyl ketone can have low extraction efficiencies for this compound (e.g., 26.23% for hexane).[2] Consider using more polar solvents or employing reactive extraction.
-
Reactive Extraction: This technique involves adding an extractant to the organic phase that forms a complex with the this compound, significantly increasing the distribution coefficient.[1][3] Long-chain amines (like tri-octylamine - TOA) and organophosphorus compounds (like tri-n-octylphosphineoxide - TOPO or tri-n-butyl phosphate - TBP) have proven effective.[1][4] For example, adding amines to the organic phase has been shown to increase extraction efficiency to as high as 98.66%.[2]
-
Temperature: Temperature can influence the distribution coefficient. For some systems, an increase in temperature can enhance extraction efficiency.[2] However, the stability of this compound at higher temperatures should be considered.
-
Contact Time and Mixing: Ensure sufficient mixing and contact time between the aqueous and organic phases to reach equilibrium.[2]
-
-
Question: I am observing a stable emulsion at the interface of my aqueous and organic layers during liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is a frequent problem in LLE, often caused by surfactant-like molecules present in the fermentation broth.[5] Here are some strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel to minimize emulsion formation while still allowing for sufficient interfacial contact.[5]
-
Salting Out: Add a neutral salt, such as sodium chloride (brine), to the aqueous phase.[5] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the emulsifying agents into one of the phases.[5]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[5]
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Filtration: Passing the mixture through a filter aid like Celite can sometimes help to break up the emulsion.
-
2. Crystallization & Precipitation Issues
-
Question: My this compound yield after crystallization is very low. What are the potential causes and solutions?
Answer: Low crystallization yield can be attributed to several factors:
-
Incomplete Precipitation: Ensure the pH is sufficiently low to induce precipitation. A pH of 2 is commonly used.[2] Also, low temperatures (e.g., 4-5°C) can significantly increase the amount of this compound that crystallizes out of the solution.[2][6]
-
Solubility: this compound has some solubility in water even at low pH (approximately 1 g/L).[6] If the initial concentration of this compound is low, a significant portion may remain in the mother liquor. Consider concentrating the solution before crystallization.
-
Presence of Impurities: Impurities from the fermentation broth can interfere with crystal formation. Pre-treatment steps like activated carbon to remove colored compounds and other impurities can improve crystallization.[2][7][8]
-
Isomerization: Depending on the conditions (e.g., exposure to heat or low pH over time), cis,cis-muconic acid can irreversibly isomerize to cis,trans-muconic acid.[9] The different isomers have different solubilities, which could affect crystallization yields.[10]
-
-
Question: The purity of my crystallized this compound is not satisfactory. How can I improve it?
Answer: Achieving high purity often requires multiple purification steps.
-
Pre-treatment of Broth: Before crystallization, treat the fermentation broth with activated carbon to remove colored impurities and proteins.[2][7][8] Microfiltration can also be used to remove residual amino acids and proteins.[3]
-
Recrystallization: A single crystallization step may not be sufficient. Dissolving the crystals in a suitable solvent and recrystallizing can significantly improve purity.
-
Ethanol Wash/Dissolution: After initial crystallization, dissolving the this compound crystals in ethanol can precipitate bulk salts (like Na, P, K, S), and subsequent microfiltration of the ethanol solution can yield a high-purity product (up to 99.8%).[7][8][11]
-
3. Chromatography Issues
-
Question: I am having trouble separating the different isomers of this compound using HPLC. What column and mobile phase should I use?
Answer: The separation of this compound isomers (cis,cis-, cis,trans-, and trans,trans-) requires specific chromatographic conditions.
-
Column: A reverse-phase C18 column is commonly used for the separation of this compound isomers.[9][12]
-
Mobile Phase: A gradient elution is often necessary for good separation. A common mobile phase consists of an aqueous component with an acid (e.g., formic acid or phosphoric acid) and an organic component like acetonitrile or methanol.[10][12] For example, a mobile phase of water:methanol:formic acid (80:20:0.16, v/v/v) can be used.[10]
-
Detection: this compound isomers can be detected using a UV detector, typically at a wavelength of around 265 nm.[9]
-
-
Question: My this compound samples are causing chromatographic issues like peak tailing or shifting retention times. What could be the problem?
Answer: These issues can arise from the sample matrix.
-
Sample Dilution: Samples containing this compound, especially from fermentation broths, may require a minimum dilution (e.g., 5-fold) to mitigate matrix effects that can cause chromatographic problems.[9]
-
Sample Filtration: Always filter your samples through a 0.2 µm or smaller filter before injection to prevent clogging of the column and tubing.[9]
-
pH of Mobile Phase: Ensure the pH of the mobile phase is controlled, as changes can affect the ionization state of the this compound and thus its retention time.
-
Data Presentation
Table 1: Extraction Efficiency of this compound with Different Solvents and Extractants.
| Organic Solvent | Extractant | Extraction Efficiency (%) | Reference |
| Hexane | None | 26.23 | [2] |
| Methyl Isobutyl Ketone | None | 36.17 | [2] |
| Ethyl Oleate, 1-dodecanol | di-n-octylamine | 98.66 | [2] |
| n-heptane | 120 g/L tri-hexyl-tetra-decyl-phosphonium decanoate | 99.24 | [2] |
Table 2: Purity of this compound after Different Purification Protocols.
| Purification Protocol | Purity (%) | Reference |
| Filtration, adsorption/desorption, precipitation, ion exchange chromatography, sedimentation | 95 | [2] |
| Activated carbon, precipitation (pH 2, 5°C), spray drying | >97 | [2] |
| Activated carbon, pH/temperature shift crystallization, ethanol dissolution, microfiltration | 99.8 | [7][8][11] |
| Activated carbon at low pH and low temperature | 95.4 | [13] |
Experimental Protocols
Protocol 1: Purification of cis,cis-Muconic Acid from Fermentation Broth
This protocol is based on methods described by Vardon et al. (2016).[7][8]
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the this compound.
-
Protein and Color Removal:
-
Add activated carbon to the supernatant (e.g., 1-2% w/v).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the activated carbon by filtration. The resulting solution should be significantly less colored.
-
-
Crystallization:
-
Adjust the pH of the clarified supernatant to 2.0 using a strong acid (e.g., HCl).
-
Cool the solution to 4°C and hold for at least 4 hours (or overnight) to allow for crystal formation.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, acidified water (pH 2.0).
-
Dry the crystals under vacuum. At this stage, a purity of around 97.7% can be expected.[8]
-
-
High Purity Polishing (Ethanol Dissolution):
-
Dissolve the dried this compound crystals in ethanol. Some salts will not dissolve and will form a cloudy suspension.
-
Remove the insoluble salts by microfiltration through a 0.2 µm filter.
-
Evaporate the ethanol from the clear filtrate to obtain high-purity this compound crystals (purity can reach 99.8%).[7][8]
-
Protocol 2: HPLC Analysis of this compound Isomers
This protocol is adapted from the National Renewable Energy Laboratory (NREL) analytical procedure.[9][10]
-
Standard Preparation:
-
Prepare a stock standard of cis,cis-muconic acid (e.g., 1.0 mg/mL) by dissolving a known weight in a 0.05% v/v sodium hydroxide solution. Vigorous shaking may be required for complete dissolution.[9][10]
-
Prepare calibration standards by diluting the stock solution to the desired concentration range.
-
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.16% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) at 265 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound isomers in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low liquid-liquid extraction efficiency.
Caption: High-purity this compound purification workflow.
References
- 1. Recent Advances in this compound Extraction Process [mdpi.com]
- 2. Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. rsc.org [rsc.org]
- 9. protocols.io [protocols.io]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of (E,E)-Muconic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Muconic Acid Tolerance in Yeast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing muconic acid tolerance in yeast strains, particularly Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound inhibits yeast growth?
A1: this compound toxicity in yeast is primarily attributed to two main factors, especially at the low pH values often used in industrial fermentations:
-
Intracellular Acidification: In its undissociated form, which is prevalent at low pH, this compound can diffuse across the yeast cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acid anions. This influx of protons can overwhelm the cell's pH homeostasis mechanisms, leading to a drop in intracellular pH. This acidification can disrupt various cellular processes, including enzyme activity and metabolic pathways.
-
Anion Accumulation: The accumulation of the muconate anion within the cytoplasm can also contribute to toxicity, although the precise mechanisms are less understood than for other organic acids. This can lead to osmotic stress and interfere with cellular functions.
Q2: What are the main strategies to improve this compound tolerance in S. cerevisiae?
A2: Several strategies can be employed, often in combination, to enhance the robustness of yeast strains against this compound stress:
-
Genetic and Metabolic Engineering: This involves the targeted modification of the yeast genome to bolster its defense mechanisms. A key approach is the overexpression of genes encoding efflux pumps, which actively transport this compound out of the cell. For instance, overexpression of the QDR3 gene has been shown to improve tolerance to dicarboxylic acids.[1][2][3] Additionally, engineering metabolic pathways to reduce the accumulation of toxic intermediates and improve the overall efficiency of this compound production can indirectly enhance tolerance.
-
Adaptive Laboratory Evolution (ALE): This is an evolutionary engineering approach where yeast populations are cultured for extended periods under gradually increasing concentrations of this compound. This process selects for spontaneous mutations that confer higher tolerance. ALE can be a powerful tool to identify novel genes and mutations that contribute to a robust phenotype.
-
Process Engineering: Strategies such as in situ product recovery (ISPR) can be implemented during fermentation.[1][2] This involves using a biocompatible organic phase to continuously extract this compound from the fermentation broth, thereby keeping the concentration of the acid below toxic levels and alleviating product inhibition.[1][2]
-
Host Selection: Screening non-conventional yeast species can identify strains with intrinsically higher tolerance to organic acids. For example, Pichia occidentalis has been identified as a more acid-tolerant host for this compound production compared to S. cerevisiae.[4][5]
Q3: What is a typical range for this compound toxicity in S. cerevisiae?
A3: The toxicity of this compound is highly dependent on the pH of the culture medium. In fermentations without pH control, toxicity has been observed at concentrations as low as 2.9 g/L and 5 g/L.[1][6] When the pH is maintained at a higher level (e.g., pH 6.0), yeast can tolerate significantly higher concentrations, with titers up to 22.5 g/L being achieved in fed-batch fermentations.[6][7]
Troubleshooting Guides
Problem 1: Low or no transformants after introducing a gene for this compound tolerance.
| Possible Cause | Suggested Solution |
| Poor competent cell quality | Ensure yeast cells are harvested during the mid-logarithmic growth phase (OD600 between 0.8 and 1.5).[8] Using cells in the stationary phase can drastically reduce transformation efficiency.[4] |
| Degraded or insufficient DNA | Use high-purity plasmid DNA. For large plasmids (>10kb), you may need to use a higher concentration of DNA.[9] Always use freshly denatured single-stranded carrier DNA (e.g., salmon sperm DNA) as it is crucial for efficient transformation in yeast.[4] |
| Ineffective heat shock | Yeast requires a longer and more intense heat shock than E. coli. Ensure the heat shock is performed at 42°C for at least 15-45 minutes.[4][8] |
| Incorrect PEG solution | Polyethylene glycol (PEG) is critical for transformation. Ensure the PEG solution is freshly prepared, as its concentration can change due to evaporation, which negatively impacts transformation efficiency.[4] |
| Incorrect selection pressure | Double-check that the selective plates have the correct antibiotic or auxotrophic marker concentration. |
Problem 2: Engineered yeast strain shows poor growth in the presence of this compound.
| Possible Cause | Suggested Solution |
| Ineffective tolerance strategy | The chosen gene for overexpression may not be sufficient to confer tolerance. Consider a multi-pronged approach, such as combining efflux pump overexpression with modifications to central metabolism or stress response pathways. |
| Toxicity of the genetic modification | The overexpressed protein may be placing a metabolic burden on the cell. Try using promoters of varying strengths to modulate the expression level of the tolerance-conferring gene. |
| pH of the medium is too low | This compound toxicity is greatly exacerbated at low pH.[1][6] Buffer the medium to a higher pH (e.g., 5.0-6.0) to reduce the concentration of the undissociated, more toxic form of the acid. |
| Accumulation of other toxic byproducts | The metabolic engineering strategy may have led to the accumulation of other toxic compounds. Analyze the culture supernatant by HPLC to identify and quantify any byproducts. |
Problem 3: Low this compound titer despite good growth and tolerance.
| Possible Cause | Suggested Solution |
| Precursor limitation | The metabolic flux towards the this compound pathway may be insufficient. Consider overexpressing key enzymes in the upstream pathway (e.g., the shikimate pathway) to increase the supply of precursors.[10] |
| Feedback inhibition | An intermediate in the pathway or this compound itself may be inhibiting an upstream enzyme. Investigate and engineer enzymes to be feedback-resistant.[10] |
| Suboptimal enzyme expression levels | The expression levels of the heterologous enzymes in the this compound pathway may not be balanced. Experiment with different promoter strengths for each enzyme to optimize the pathway flux. |
| Cofactor imbalance | The production of this compound may be limited by the availability of cofactors such as NAD(P)H. Engineer the central metabolism to improve cofactor regeneration. |
| Product degradation | This compound may be unstable or consumed by the yeast under the fermentation conditions. Check for the presence of degradation products in the culture medium. |
Quantitative Data Summary
Table 1: Improvement of this compound Production in Engineered S. cerevisiae Strains
| Strain Engineering Strategy | Titer (g/L) | Yield (mg/g glucose) | Productivity (mg/L/h) | Reference |
| Initial heterologous pathway | 0.141 | - | - | [10] |
| Biosensor-enabled directed evolution and rational engineering | 2.1 | 12.9 | 9.0 | [11] |
| Biosensor-aided genome engineering and rational engineering | 20.8 | 66.2 | 139 | [12][13] |
| Further engineering of a biosensor-identified mutant | 22.5 | 100 | 210 | [7] |
| Overexpression of QDR3 and process intensification with ISPR | 9.3 | - | 100 | [1][2] |
Note: Fermentation conditions (e.g., shake flask vs. fed-batch bioreactor, pH control) vary between studies, which significantly impacts the reported metrics.
Experimental Protocols
Protocol 1: High-Efficiency Lithium Acetate/PEG Transformation of S. cerevisiae
This protocol is adapted from standard high-efficiency yeast transformation methods.[1][2][11]
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
1 M Lithium Acetate (LiAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG) 3350, sterile
-
Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA (10 mg/mL)
-
Plasmid DNA (0.1-1 µg)
-
Selective agar plates
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Incubate at 30°C with shaking until the OD600 reaches 0.8-1.0 (log phase).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of sterile 0.1 M LiAc and transfer to a microfuge tube.
-
Centrifuge for 30 seconds at max speed and discard the supernatant.
-
Resuspend the cells in 400 µL of 0.1 M LiAc. This is your competent cell suspension.
-
Prepare the transformation mix in a new microfuge tube. Add in the following order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of ssDNA (boil for 5 min and immediately chill on ice before use)
-
1-5 µL of plasmid DNA
-
100 µL of competent cells
-
-
Vortex vigorously for 1 minute to mix thoroughly.
-
Incubate at 42°C for 40-45 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 30 seconds.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 200-500 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: Assessing this compound Tolerance in Yeast
This protocol uses a 96-well plate reader to assess yeast growth inhibition by this compound.
Materials:
-
Yeast strain of interest
-
Appropriate liquid growth medium (e.g., YPD or synthetic defined medium)
-
This compound stock solution (e.g., 100 g/L, pH adjusted)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader capable of measuring OD600 and shaking incubation
Procedure:
-
Grow a pre-culture of the yeast strain overnight in the chosen medium.
-
The next day, dilute the pre-culture to an OD600 of 0.1 in fresh medium.
-
In a 96-well plate, prepare a serial dilution of this compound in the growth medium. Include a no-muconic acid control. For example, final concentrations could range from 0 g/L to 20 g/L.
-
To each well containing the this compound dilutions, add the yeast cell suspension to a final starting OD600 of 0.05. The final volume in each well should be 200 µL.
-
Incubate the plate in the microplate reader at 30°C with intermittent shaking.
-
Measure the OD600 of each well every 30-60 minutes for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) for each this compound concentration.
-
From the growth curves, you can determine key parameters such as the maximum specific growth rate (µmax) and the duration of the lag phase. The half-maximal inhibitory concentration (IC50) can be calculated by plotting the µmax against the this compound concentration.
Visualizations
Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.
Caption: Troubleshooting workflow for low this compound titers.
Caption: this compound toxicity and yeast tolerance mechanisms.
References
- 1. High-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]
- 3. Cypher AI [cypherbio.ai]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Preparation of Saccharomyces cerevisiae expression plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zymoresearch.com [zymoresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering of Saccharomyces cerevisiae for production of carboxylic acids: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Yeast Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
addressing redox imbalance in muconic acid bioconversion
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the bioconversion of muconic acid. The focus is on addressing redox imbalance, a common challenge in achieving high yields and titers.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during this compound bioconversion experiments.
Issue 1: Low this compound Titer or Yield
Question: My fermentation is producing significantly less this compound than expected. What are the potential causes related to redox imbalance?
Answer: Low titers and yields of this compound can often be traced back to an imbalance in the cellular redox state, specifically the ratio of NADH to NAD+. The biosynthesis of this compound from common substrates like glucose involves enzymatic steps with specific cofactor requirements. An imbalance can lead to reduced efficiency of these enzymes and divert carbon flux to other pathways.
Troubleshooting Steps:
-
Assess the Redox State of Your Culture: The first step is to determine if a redox imbalance exists.
-
Direct Measurement of NAD+/NADH Ratio: This provides a direct snapshot of the intracellular redox environment. Several commercial kits are available for this purpose, or you can use established protocols based on enzymatic cycling assays or LC-MS.
-
Monitor Fermentation Byproducts: The accumulation of certain byproducts can indicate a redox imbalance. For example, in E. coli, increased production of lactate or ethanol can suggest an excess of NADH.
-
Measure Redox Potential: The redox potential of the culture medium can be an indirect indicator of the cellular physiological state. A significant decrease in redox potential during bacterial growth is expected, and deviations from a typical profile may suggest metabolic issues.[1]
-
-
Analyze the Expression and Activity of Key Enzymes: Ensure that the enzymes in your this compound biosynthesis pathway are expressed and active.
-
Protein Expression Analysis: Use SDS-PAGE or Western blotting to confirm the presence of the heterologous enzymes.
-
Enzyme Activity Assays: Conduct in vitro or in situ assays to measure the specific activity of key enzymes, such as catechol 1,2-dioxygenase. Several studies have identified bottlenecks at specific enzymatic steps, such as the protocatechuate (PCA) decarboxylase, which can lead to the accumulation of intermediates and reduce the final product yield.[2][3]
-
-
Evaluate Substrate and Cofactor Availability: Insufficient precursor or cofactor supply can limit this compound production.
-
Precursor Pathway Analysis: Ensure that the metabolic pathways supplying the initial precursors for this compound synthesis (e.g., the shikimate pathway) are functioning optimally. Overexpression of key enzymes in the precursor pathway can enhance the flux towards this compound.[4][5]
-
Cofactor Regeneration: The this compound pathway may have a net requirement for specific cofactors. For example, some biosynthetic routes may consume more NADPH than is regenerated by central carbon metabolism. Co-expression of enzymes that regenerate the required cofactors can help maintain a balanced pool.
-
Experimental Protocol: Measurement of Intracellular NAD+/NADH Ratio
This protocol is a general guideline and may need to be optimized for your specific microbial strain.
-
Cell Quenching and Extraction:
-
Rapidly quench a known quantity of cells by mixing with a cold solution (e.g., -40°C methanol) to halt metabolic activity.
-
Centrifuge the quenched cells at a low temperature.
-
Perform separate extractions for NAD+ and NADH. For NAD+, use an acidic extraction buffer (e.g., HCl). For NADH, use an alkaline extraction buffer (e.g., KOH). This differential stability is key to accurate measurement.
-
Heat the extracts to degrade the unwanted cofactor (NADH in the acidic extract, NAD+ in the alkaline extract).
-
Neutralize the extracts.
-
-
Quantification using Enzymatic Cycling Assay:
-
Use a commercial NAD+/NADH quantification kit or prepare a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a colorimetric or fluorescent reporter.
-
The rate of color or fluorescence development is proportional to the amount of NAD+ or NADH in the sample.
-
Create a standard curve using known concentrations of NAD+ and NADH to quantify the amounts in your samples.
-
-
Data Analysis:
-
Calculate the intracellular concentrations of NAD+ and NADH based on the cell number or biomass.
-
Determine the NAD+/NADH ratio.
-
Issue 2: Accumulation of Undesired Byproducts
Question: My culture is producing significant amounts of byproducts like lactate, acetate, or ethanol, which is reducing the carbon flux to this compound. How can I address this?
Answer: The formation of fermentation byproducts is a classic sign of "metabolic overflow" often caused by an inability to reoxidize the NADH generated during glycolysis at a sufficient rate. This excess NADH is then shunted towards the production of reduced byproducts.
Troubleshooting Steps:
-
Enhance NADH Oxidation:
-
Increase Aeration: For aerobic fermentations, ensure adequate dissolved oxygen levels. Oxygen is the terminal electron acceptor in aerobic respiration, the most efficient pathway for NADH reoxidation.
-
Introduce Alternative NADH-Consuming Pathways: Engineer the host strain to express enzymes or pathways that consume NADH without producing undesirable byproducts. For example, introducing a water-forming NADH oxidase can help regenerate NAD+.
-
-
Metabolic Engineering to Block Byproduct Formation:
-
Gene Knockouts: Identify and knock out the genes responsible for the synthesis of the major byproducts. For instance, deleting the genes for lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) in E. coli can significantly reduce lactate and formate production.
-
-
Optimize Fermentation Conditions:
-
Controlled Feeding Strategy: A fed-batch fermentation strategy that maintains a low substrate concentration can prevent the activation of overflow metabolism.
-
pH Control: Maintaining the pH of the culture within the optimal range for your host organism is crucial for overall metabolic health and can influence byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is redox imbalance and why is it a critical issue in this compound bioconversion?
A1: Redox imbalance refers to a disequilibrium in the intracellular ratio of reduced and oxidized forms of electron carriers, primarily NADH/NAD+ and NADPH/NADP+. This balance is crucial for cellular metabolism as these cofactors are involved in numerous enzymatic reactions. In this compound bioconversion, the synthesis pathway often has a net production or consumption of these cofactors. If the cell's central metabolism cannot compensate for this demand or surplus, a redox imbalance occurs. This can lead to reduced activity of redox-dependent enzymes in the this compound pathway, diverting carbon flux towards unwanted byproducts and ultimately lowering the product yield.[6]
Q2: What are the common metabolic pathways for this compound production and their redox implications?
A2: this compound is typically produced microbially from glucose via the shikimate pathway.[4] This pathway involves several enzymatic steps that require or produce redox cofactors. For instance, the conversion of 3-dehydroshikimate (DHS) to protocatechuic acid (PCA) and subsequently to catechol are key steps.[7] The final step, the oxidation of catechol to this compound, is catalyzed by catechol 1,2-dioxygenase, an oxygen-consuming enzyme.[7] The overall redox balance of the pathway depends on the specific enzymes used and the host organism's central metabolism. An imbalance can arise if the rate of NADH or NADPH generation in glycolysis and the pentose phosphate pathway does not match the consumption rate in the this compound synthesis pathway and other cellular processes.
Q3: How can the choice of host organism impact redox balance in this compound production?
A3: Different microorganisms have distinct central metabolic networks and inherent capacities for regenerating redox cofactors.
-
Escherichia coli is a commonly used host due to its well-characterized genetics and rapid growth. However, it can be prone to overflow metabolism under high glucose conditions, leading to redox imbalance.[7][8]
-
Pseudomonas putida is known for its robust metabolism and tolerance to aromatic compounds, making it a suitable host for this compound production from lignin-derived feedstocks.[6][9] Its efficient respiratory chain can help maintain redox balance.
-
Saccharomyces cerevisiae , a yeast, offers advantages such as tolerance to low pH, which can simplify product recovery.[5][10] However, its native pathways may need significant engineering to efficiently channel carbon towards this compound and maintain redox homeostasis.[11]
-
Corynebacterium glutamicum has been engineered for high-titer production of this compound, demonstrating its potential as a robust production host.[10]
Q4: What are some effective metabolic engineering strategies to address redox imbalance?
A4: Several metabolic engineering strategies can be employed:
-
Cofactor Engineering: Overexpressing or introducing enzymes that can interconvert NADH and NADPH, or that can regenerate the required cofactor, can help maintain a balanced pool.
-
Pathway Modification: Modifying the central carbon metabolism to alter the production of NADH and NADPH. For example, redirecting flux through the pentose phosphate pathway can increase NADPH availability.
-
Expression of Heterologous Enzymes: Introducing enzymes with different cofactor specificities can help to balance the overall redox state of the pathway.
-
Blocking Competing Pathways: Deleting genes that encode for enzymes in pathways that compete for precursors or that contribute to redox imbalance can increase the flux towards this compound.[7]
Q5: What key fermentation process parameters should be controlled to maintain redox balance?
A5:
-
Dissolved Oxygen (DO): In aerobic processes, DO is critical for the reoxidation of NADH through the respiratory chain. Maintaining an optimal DO level is essential.
-
Substrate Feed Rate: A controlled fed-batch strategy can prevent overflow metabolism and the associated redox imbalance by avoiding high substrate concentrations.
-
pH: Maintaining a stable and optimal pH is crucial for enzyme activity and overall cell physiology, which in turn affects the redox state.
-
Temperature: Temperature affects enzyme kinetics and microbial growth rate, both of which can influence the cellular redox balance.
Data Presentation
Table 1: Comparison of this compound Production in Different Engineered Microorganisms
| Host Organism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glucose | 64.5 | 0.39 | - | [4] |
| Pseudomonas putida | Catechol | 64.2 | - | - | [12] |
| Pseudomonas putida | p-coumarate | >15 | - | - | [2][3] |
| Pseudomonas putida | Glucose and Xylose | 33.7 | - | 0.18 | [13][14] |
| Saccharomyces cerevisiae | Glucose | 9.3 | - | 0.100 | [10][11] |
| Saccharomyces cerevisiae | Glucose | 2.1 | 0.0129 | 0.009 | [15] |
| Corynebacterium glutamicum | Glucose | 88.2 | - | - | [10] |
Visualizations
Caption: Biosynthetic pathway of this compound from glucose.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Redox potential measurement as a rapid method for microbiological testing and its validation for coliform determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-hub.nrel.gov [research-hub.nrel.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosensor-Enabled Directed Evolution to Improve this compound Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing culture conditions for microbial muconic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols for the microbial synthesis of muconic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant platform chemical?
This compound is a dicarboxylic acid with three isomeric forms: cis,cis, cis,trans, and trans,trans[1]. It is considered a valuable "platform chemical" because it can be converted into various high-value industrial products.[2][3] Notably, it can be hydrogenated to produce adipic acid, a key precursor for nylon-6,6, and can also be used to synthesize terephthalic acid (TPA) and polyurethanes.[1][3] The bio-based production of this compound from renewable feedstocks is an attractive alternative to traditional petroleum-based chemical processes, which often involve carcinogenic substances and generate harmful byproducts.[3][4]
Q2: Which microorganisms are typically engineered for this compound production?
Several microorganisms have been successfully engineered for this compound production. The most common chassis organisms include:
-
Escherichia coli : Widely used due to its well-understood genetics and metabolism, with engineered strains achieving high titers.[2][3][4]
-
Corynebacterium glutamicum : Known for its robustness and ability to produce high levels of amino acids, it has been engineered to achieve very high this compound titers.[2][4][5]
-
Pseudomonas putida : This bacterium naturally possesses pathways for degrading aromatic compounds, making it a strong candidate for converting lignin-derived feedstocks into this compound.[2][4][6]
-
Saccharomyces cerevisiae : As a robust industrial yeast, it is advantageous for its tolerance to low pH conditions, which can simplify the product purification process.[2][4][7]
Q3: What are the primary biosynthetic pathways for producing this compound in these microbes?
The de novo synthesis of this compound in engineered microbes primarily utilizes the shikimate pathway .[3][8] Glucose or other simple sugars are converted into phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), which are precursors to the shikimate pathway.[9] The common pathway proceeds through key intermediates:
-
3-dehydroshikimate (DHS)
-
Protocatechuate (PCA)
-
Catechol
-
cis,cis-Muconic Acid
Heterologous enzymes are introduced to convert DHS to PCA, PCA to catechol, and finally catechol to this compound.[9][10] Alternative pathways from other shikimate intermediates like chorismate have also been explored.[2][3]
Q4: What are the common carbon sources (feedstocks) for microbial this compound synthesis?
A variety of feedstocks can be used, generally categorized as:
-
Sugars: Glucose, xylose, and glycerol are common food-based carbon sources for de novo synthesis.[3][6]
-
Lignocellulosic Biomass: Lignin, a major component of biomass, can be broken down into aromatic compounds like benzoate, catechol, p-coumaric acid, and phenol, which can be converted to this compound.[2][3][6]
-
Petroleum-Based Aromatics: Compounds like benzoate and toluene can also be used as substrates.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during this compound production experiments.
Problem: Low or No this compound Titer
Low product yield is the most common challenge. The underlying cause can be diagnosed by systematically evaluating the culture's performance.
Q2: What causes poor cell growth or cell death during fermentation?
-
Product Toxicity: this compound itself can be toxic to microbial cells, especially at low pH.[11] As the acid is produced, it lowers the culture pH, leading to a protonated form that can diffuse into cells and cause stress or death.[11] This is a significant challenge in low-pH fermentations with organisms like S. cerevisiae.[11][12]
-
Substrate Toxicity: When using lignin-derived aromatic compounds as feedstock, some components like phenol can be inhibitory to microbial growth, reducing the overall efficiency of conversion.[13]
-
Intermediate Accumulation: The buildup of pathway intermediates, such as protocatechuic acid (PCA), can also be toxic and inhibit cell growth.[14]
-
Sub-optimal Culture Conditions: Standard issues like incorrect temperature, pH outside the optimal range, or poor nutrient availability in the medium can severely limit growth.
Q3: My final product contains isomers other than cis,cis-muconic acid. Why is this happening and how can I prevent it?
The desired cis,cis-muconic acid is prone to isomerization into cis,trans or trans,trans forms.[15] This process is highly dependent on the pH and temperature of the medium and can occur during fermentation or downstream processing.[15][16] Maintaining a neutral pH during fermentation can help preserve the cis,cis form.[15] Acidic conditions used during product recovery can promote isomerization.[15]
Q4: How can I overcome product inhibition?
-
pH Control: Maintaining the fermentation at a neutral pH (e.g., 7.0) keeps the this compound in its dissociated, less toxic form, preventing it from freely entering the cells.[11] This is a common strategy in high-titer fermentations with C. glutamicum and E. coli.[3]
-
In Situ Product Recovery (ISPR): This technique involves using a biocompatible organic solvent or resin in the bioreactor to continuously extract this compound from the aqueous phase as it is produced.[11] This keeps the concentration in the medium below toxic levels, significantly improving titers and productivity.[11]
-
Strain Engineering: Engineering the microbial host to have higher tolerance to this compound by overexpressing efflux pumps or other stress-response genes can also be effective.[11]
Optimized Culture Conditions & Data Tables
The optimal conditions for this compound production vary significantly depending on the microbial chassis and the specific metabolic pathway engineered. Below are tables summarizing conditions from successful experiments.
Table 1: Optimized Media Composition for Different Microorganisms
| Microorganism | Strain | Medium Type | Key Components | Reference |
| Pseudomonas sp. | Mutant 1167 | Optimized Mineral | 12 g/L Sodium Benzoate, 0.79 g/L (NH₄)₂SO₄, 1.56 g/L K₂HPO₄·3H₂O, 0.4 g/L Yeast Extract | [17] |
| E. coli | BL21 (recombinant) | M9 Modified Minimal | 1% Glycerol, 1.8 g/L K₂HPO₄, 1.2 g/L KH₂PO₄, 4 g/L NH₄Cl, 100 µM FeCl₃ | |
| C. glutamicum | Engineered Strain | Optimized Fed-Batch | High glucose feed, key nutrients maintained through fed-batch strategy. | [5][18] |
| P. putida | Engineered Strains | M9 Minimal | 10 g/L Glucose or aromatic substrate (e.g., guaiacol), trace elements. | [15] |
Table 2: Comparative Fermentation Parameters and Titers
| Microorganism | Carbon Source | Temp (°C) | pH | Fermentation Scale | Max Titer (g/L) | Reference |
| E. coli | Glucose | 37 | ~6.6-7.0 | 7-L Fed-Batch | 64.5 | [3] |
| C. glutamicum | Glucose | 30 | 7.0 | 50-L Fed-Batch | 53.8 | [3] |
| P. putida | p-Coumarate | 30 | 7.0 | Bioreactor | >15 | [19] |
| S. cerevisiae | Glucose | 30 | 5.5 -> 4.0 | Bioreactor (with ISPR) | 9.3 | [11] |
| S. cerevisiae | Glucose | 30 | Controlled | 10-L Fed-Batch | 20.8 | [7] |
| Pseudomonas sp. | Benzoate | 30 | 7.0 | Shake Flask | 7.18 | [17] |
Key Experimental Protocols & Visualizations
1. General Biosynthetic Pathway from Glucose
The following diagram illustrates the core de novo pathway for converting glucose to cis,cis-muconic acid via the shikimate pathway.
2. Protocol: Fed-Batch Fermentation for High-Titer Production
This protocol provides a general framework. Specific parameters like feed rate and media composition should be optimized for your specific strain and setup.
I. Inoculum Preparation:
-
Inoculate a single colony of the production strain into 5-10 mL of seed medium (e.g., LB or M9 minimal medium with appropriate antibiotics).
-
Incubate overnight at the optimal temperature (e.g., 30°C or 37°C) with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) to an initial OD₆₀₀ of ~0.1.
-
Grow this seed culture to mid-log phase (OD₆₀₀ of 2-4) before inoculating the bioreactor.
II. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the initial batch medium. Sterilize the vessel and medium.
-
Calibrate pH and Dissolved Oxygen (DO) probes.
-
Set initial parameters: Temperature (e.g., 30°C), pH (e.g., 7.0, controlled with NH₄OH or NaOH/H₂SO₄), and initial agitation/aeration to maintain DO above a setpoint (e.g., 30%).[11]
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1-0.2.
-
Run in batch mode until the initial carbon source (e.g., 20-50 g/L glucose) is nearly depleted. This is often indicated by a sharp spike in the DO reading.
III. Fed-Batch Phase:
-
Prepare a sterile, highly concentrated feed solution containing the primary carbon source (e.g., 600 g/L glucose) and other key nutrients that may become limiting.[11]
-
Initiate the feed strategy upon depletion of the initial carbon source. The feed rate can be constant, exponential, or controlled by a DO-stat or pH-stat method to avoid overfeeding and accumulation of inhibitory byproducts.[18]
-
Continue to monitor and control temperature, pH, and DO. The agitation and airflow will likely need to increase as the cell density rises to maintain the DO setpoint.[18]
-
Take samples aseptically at regular intervals to measure OD₆₀₀, substrate concentration, and this compound titer.
3. Protocol: this compound Quantification by HPLC
-
Sample Preparation: Collect a sample from the bioreactor or shake flask. Centrifuge to pellet the cells.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris.[19]
-
HPLC System: Use a system equipped with a suitable column for organic acid analysis (e.g., Rezex RFQ-Fast Acid H+).[19]
-
Mobile Phase: An acidic mobile phase, such as 0.01 N Sulfuric Acid, is typically used.[19]
-
Conditions:
-
Quantification: Identify and quantify analytes by comparing retention times and spectral profiles with pure standards of this compound, PCA, catechol, and the primary substrate.[19]
4. Experimental Workflow Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Microbial Production of cis,cis-Muconic Acid [mdpi.com]
- 5. Corynebacterium Cell Factory Design and Culture Process Optimization for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Optimization of medium composition for cis,cis-muconic acid production by a Pseudomonas sp. mutant using statistical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Flux Control for Enhanced Muconic Acid Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the metabolic engineering of microbial hosts for enhanced muconic acid production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common host organisms used for this compound production, and what are their relative advantages and disadvantages?
A1: The most common microbial hosts for this compound production are Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida.
-
Escherichia coli is a well-characterized host with a vast genetic toolkit, making it relatively easy to engineer. It has been used to achieve high titers of this compound.[1] However, it can be sensitive to the toxicity of aromatic intermediates and the final product, and purification of this compound can be challenging due to its neutral pH preference during fermentation.[2]
-
Saccharomyces cerevisiae is a robust industrial microorganism with a natural tolerance to low pH environments, which simplifies the downstream purification of this compound.[3][4] Its primary drawbacks include a lower native flux through the shikimate pathway and a more complex metabolic system, which can make achieving high production levels more challenging.[3][4]
-
Pseudomonas putida is known for its high tolerance to aromatic compounds, making it an excellent candidate for converting lignin-derived feedstocks into this compound.[2][5] It possesses native pathways that can be engineered for this compound production.[2][5] Challenges can include a less developed genetic toolkit compared to E. coli.
Q2: What are the main metabolic pathways for this compound biosynthesis from glucose?
A2: The primary route for de novo this compound production from glucose is through the shikimate pathway.[2][5] Key intermediates include phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which are converted to 3-dehydroshikimate (DHS). From DHS, a common heterologous pathway involves three enzymatic steps:
-
DHS dehydratase (e.g., encoded by aroZ) converts DHS to protocatechuic acid (PCA).[6]
-
Protocatechuate decarboxylase (e.g., encoded by aroY) converts PCA to catechol.[6][7]
-
Catechol 1,2-dioxygenase (e.g., encoded by catA) converts catechol to cis,cis-muconic acid.[6]
Alternative pathways from chorismate, another shikimate pathway intermediate, have also been explored.[2][6]
Q3: Why is protocatechuic acid (PCA) accumulation a common problem, and how can it be addressed?
A3: PCA accumulation is a frequent bottleneck in this compound production, often due to the low activity of the protocatechuate decarboxylase (PCA decarboxylase).[7][8] This enzyme can be inefficient, leading to a buildup of its substrate, PCA, which can limit the overall flux towards this compound.[7][8] To overcome this, several strategies can be employed:
-
Co-expression of accessory proteins: The activity of some PCA decarboxylases is enhanced by the co-expression of associated proteins that may be involved in cofactor synthesis or complex formation.[7]
-
Enzyme screening and engineering: Sourcing PCA decarboxylases from different organisms or engineering the enzyme for higher activity can alleviate this bottleneck.
-
Optimizing expression levels: Fine-tuning the expression of the PCA decarboxylase gene (aroY) can help to balance the pathway and prevent intermediate accumulation.
Q4: How does product and intermediate toxicity affect this compound production?
A4: Both the final product, this compound, and intermediates like catechol can be toxic to microbial cells, inhibiting growth and enzyme function, which in turn limits production titers.[9][10] High concentrations of this compound can lower the intracellular pH and disrupt cellular processes. Catechol is a reactive molecule that can damage cellular components.[9] Strategies to mitigate toxicity include:
-
In situ product recovery (ISPR): Using techniques like reactive extraction with an organic phase can continuously remove this compound from the fermentation broth, reducing its concentration to sub-toxic levels.[11][12]
-
Improving host tolerance: Engineering the host organism to have better tolerance to this compound and its precursors can be achieved through adaptive laboratory evolution or by overexpressing genes related to stress response and efflux pumps.[11][12]
-
Pathway balancing: Ensuring a smooth metabolic flux without the accumulation of toxic intermediates like catechol is crucial. This can be achieved by optimizing the expression levels of the pathway enzymes.[9]
Troubleshooting Guides
Issue 1: Low this compound Titer and Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Precursor Supply | 1. Overexpress key enzymes in the central carbon metabolism: Enhance the flux towards PEP and E4P by overexpressing genes like tktA (transketolase).[6] 2. Alleviate feedback inhibition: Use feedback-resistant variants of enzymes like DAHP synthase (aroF or aroG) to increase carbon flow into the shikimate pathway.[6] 3. Delete competing pathways: Knock out genes that divert precursors away from the shikimate pathway. |
| Metabolic Bottlenecks | 1. Identify accumulating intermediates: Use HPLC or LC-MS to analyze culture supernatants for intermediates like DHS or PCA. 2. Overexpress bottleneck-relieving enzymes: Increase the expression of the enzyme downstream of the accumulated intermediate (e.g., PCA decarboxylase if PCA is accumulating).[7][8] 3. Use a multi-plasmid system or genomic integration: Balance the expression of different pathway modules to ensure a smooth metabolic flux. |
| Low Enzyme Activity | 1. Perform in vitro enzyme assays: Verify the activity of each heterologous enzyme expressed in your host. 2. Codon optimization: Ensure that the codons of your heterologous genes are optimized for the expression host. 3. Screen for more active enzyme homologs: Source enzymes from different organisms that may have higher specific activity. |
| Plasmid Instability | 1. Integrate the pathway into the genome: This provides a more stable genetic background compared to plasmid-based expression.[13][14] 2. Use stable plasmids: Employ plasmids with reliable replication origins and selection markers. 3. Optimize culture conditions: Ensure that selective pressure is maintained throughout the fermentation. |
Issue 2: Accumulation of Toxic Intermediates (e.g., PCA, Catechol)
| Potential Cause | Troubleshooting Steps |
| Inefficient Downstream Enzyme | 1. Increase expression of the consuming enzyme: For example, if PCA is accumulating, increase the expression of PCA decarboxylase (aroY).[7][8] 2. Co-express helper proteins: Some enzymes, like certain PCA decarboxylases, require accessory proteins for full activity.[7] 3. Check for cofactor availability: Ensure that necessary cofactors (e.g., flavins for PCA decarboxylase) are sufficiently available. |
| Imbalanced Pathway Expression | 1. Tune promoter strength: Use a library of promoters with varying strengths to balance the expression of each gene in the pathway. 2. Optimize ribosome binding sites (RBS): Engineer the RBS to control the translation initiation rate of each enzyme. |
| Product Inhibition of Enzymes | 1. Investigate enzyme kinetics: Determine if the accumulating intermediate or the final product (this compound) inhibits any of the pathway enzymes. 2. Enzyme engineering: Use protein engineering to create enzyme variants that are less susceptible to inhibition. |
Issue 3: Poor Host Growth and Viability
| Potential Cause | Troubleshooting Steps |
| Toxicity of this compound or Intermediates | 1. Implement in situ product recovery (ISPR): Use solvent extraction or other methods to continuously remove this compound from the culture.[11][12] 2. Adaptive Laboratory Evolution (ALE): Evolve your strain in the presence of increasing concentrations of this compound to select for more tolerant mutants.[15] 3. Overexpress efflux pumps: Introduce or upregulate transporters that can export this compound or toxic intermediates from the cell. |
| Metabolic Burden | 1. Reduce plasmid copy number: High-copy plasmids can impose a significant metabolic load on the cell. 2. Use inducible promoters: Control the timing of pathway expression to separate the growth phase from the production phase. 3. Genomic integration: Integrating the pathway into the chromosome can reduce the metabolic burden associated with plasmids.[13][14] |
| Redox Imbalance | 1. Analyze cofactor usage: Ensure that the heterologous pathway does not excessively drain or create an imbalance in the cellular pools of NADH, NADPH, and ATP. 2. Co-express cofactor regenerating enzymes: Introduce pathways that can help to regenerate essential cofactors. |
Data Presentation
Table 1: this compound Production in Engineered E. coli
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Recombinant E. coli | Overexpression of aromatic pathway genes, knockout of competing pathways | Glucose | 1.2 | - | - | [6] |
| Engineered E. coli | Heterologous expression of aroZ, aroY, and catA | Glucose | - | 0.22 | 0.77 | [6] |
| Engineered E. coli | Overexpression of tktA, aroE, and aroL | Glucose | 0.12 | - | - | [6] |
Table 2: this compound Production in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mg/g glucose) | Productivity (mg/L/h) | Reference |
| Engineered S. cerevisiae | Heterologous pathway, knockout of ARO3, overexpression of feedback-resistant aro4 | Glucose | 0.141 | - | - | [16] |
| Engineered S. cerevisiae | Reintroduction of PDC5, overexpression of QDR3 | Glucose & Xylose | 9.3 (with ISPR) | - | 100 (with ISPR) | [11][12] |
| Engineered S. cerevisiae | Biosensor-aided genome engineering | Glucose | 20.8 | 66.2 | 139 | [17][18] |
| Engineered S. cerevisiae | Rewired shikimate pathway, enhanced PEP supply | Glucose | 22.5 | 100 | 200 | [19] |
Table 3: this compound Production in Engineered P. putida
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| P. putida KT2440 | Co-expression of decarboxylase-associated proteins | p-Coumarate | >15 | - | - | [7] |
| P. putida KT2440 | Co-expression of decarboxylase-associated proteins | Glucose | 4.92 | - | - | [7][8] |
| P. putida KT2440 | Deletion of gcd, hexR, gntZ, and gacS | Glucose | 22.0 | 0.356 | 0.21 | [15] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in culture supernatants.
1. Sample Preparation: a. Centrifuge 1 mL of culture broth at 10,000 x g for 5 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with the mobile phase to fall within the standard curve range.
2. HPLC Conditions:
-
Mobile Phase: A typical mobile phase consists of a sodium acetate buffer and methanol.[20][21] An alternative is a gradient of acetonitrile and water with a constant concentration of formic or phosphoric acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
3. Standard Curve Preparation: a. Prepare a stock solution of cis,cis-muconic acid standard (e.g., 1 g/L) in the mobile phase or a suitable solvent like 0.05% v/v sodium hydroxide solution.[22][23] b. Perform serial dilutions of the stock solution to create a series of standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 g/L). c. Inject each standard into the HPLC system and record the peak area. d. Plot the peak area versus the concentration to generate a standard curve. The calibration curve should have a correlation coefficient (R²) > 0.99.
4. Data Analysis: a. Integrate the peak corresponding to this compound in the chromatograms of your samples. b. Use the standard curve to determine the concentration of this compound in your samples. c. Account for any dilution factors used during sample preparation.
Protocol 2: General Fed-Batch Fermentation for this compound Production
This protocol outlines a general procedure for fed-batch fermentation in a bioreactor.
1. Inoculum Preparation: a. Inoculate a single colony of the production strain into a seed culture medium (e.g., LB or a defined minimal medium). b. Grow the seed culture overnight at the optimal temperature and shaking speed for the host organism.
2. Bioreactor Setup: a. Prepare the fermentation medium (e.g., a defined minimal medium with glucose as the carbon source) and sterilize the bioreactor.[19] b. Aseptically transfer the seed culture to the bioreactor to achieve a starting OD₆₀₀ of approximately 0.1.
3. Fermentation Conditions:
-
Temperature: Maintain the optimal growth temperature for the host (e.g., 30°C for S. cerevisiae, 37°C for E. coli).
-
pH: Control the pH using automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH). The pH setpoint will depend on the host organism.
-
Dissolved Oxygen (DO): Maintain a setpoint (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.
-
Induction (if applicable): If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., mid-exponential phase).
4. Feeding Strategy: a. Prepare a concentrated sterile feed solution containing the primary carbon source (e.g., glucose) and other necessary nutrients. b. Start the feed when the initial carbon source is nearly depleted (as indicated by a sharp increase in DO). c. Implement a feeding strategy (e.g., exponential or constant feed rate) to maintain a low concentration of the carbon source in the bioreactor, which can help to avoid overflow metabolism.
5. Sampling and Analysis: a. Periodically take samples from the bioreactor to measure cell density (OD₆₀₀), substrate consumption, and this compound concentration using HPLC (as described in Protocol 1).
Mandatory Visualizations
Caption: Heterologous pathway for this compound production from central metabolic precursors.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic engineering of this compound production in Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 23. protocols.io [protocols.io]
Technical Support Center: Biosensor-Aided Screening for Muconic Acid Production
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing biosensor-aided screening to develop improved muconic acid producing microbial strains. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind biosensor-aided screening for this compound production?
A1: Biosensor-aided screening for this compound production relies on genetically encoded sensors that respond to the intracellular concentration of this compound or its precursors. These biosensors are typically composed of a transcriptional regulator that binds to this compound and, in response, activates the expression of a reporter gene. This reporter can be a fluorescent protein (like GFP) for fluorescence-activated cell sorting (FACS) or a gene conferring antibiotic resistance for selection on selective media. This allows for the high-throughput screening of large mutant libraries to identify strains with enhanced this compound production.[1][2][3][4]
Q2: Which host organisms are commonly used for this compound production and biosensor screening?
A2: Saccharomyces cerevisiae and Escherichia coli are the most commonly engineered microbial hosts for this compound production.[2][5] Both organisms have well-established genetic tools and have been successfully used in conjunction with biosensors to improve production titers.[2][5] More recently, Corynebacterium glutamicum and Pseudomonas putida are also being explored.[6][7][8][9]
Q3: What are common types of biosensors used for this compound?
A3: The most prevalent biosensors for this compound are based on transcription factors. A common example is the BenM transcriptional activator from Acinetobacter baylyi, which can be engineered to respond to cis,cis-muconic acid (ccMA).[1][10] Another is the CatM regulator, also from Acinetobacter baylyi, which is responsive to ccMA.[8][9] These are often coupled with a reporter system, such as GFP for fluorescence-based screening or an antibiotic resistance gene for growth-based selection.[1][3][10]
Q4: How can I correlate the biosensor's output signal with actual this compound production?
A4: It is crucial to validate the correlation between the biosensor's output (e.g., fluorescence intensity) and the measured this compound titer. This is typically done by cultivating a set of strains with varying production levels and measuring both the biosensor signal and the extracellular this compound concentration using methods like HPLC. A strong positive correlation confirms that the biosensor is a reliable proxy for production.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High number of false positives or "cheater" cells in the enriched population. | - Cross-feeding: High-producing cells may leak this compound or its precursors, which are then taken up by low- or non-producing cells, activating their biosensors.[11][12] - Leaky biosensor expression: The reporter gene may have a high basal expression level in the absence of this compound. | - Reduce cell density: Cultivating at lower cell densities can minimize the effects of cross-feeding.[11] - Tune biosensor sensitivity: Decrease the sensitivity of the biosensor to reduce its response to low levels of the target molecule.[11] - Adjust cultivation pH: Modifying the pH of the medium can limit the rise of non-producing cheaters.[10] - Incorporate a pre-screen: An initial screening step can help to mitigate the enrichment of cheater cells.[11] |
| Low or no detectable biosensor signal despite expected this compound production. | - Sub-optimal biosensor dynamic range: The biosensor may not be sensitive enough to detect the intracellular concentrations of this compound being produced. - Incorrect biosensor design or assembly: The genetic construct for the biosensor may be flawed. - Poor transporter activity: The cell may not efficiently import exogenously supplied precursors if the biosensor is being tested with them.[8][9] | - Use a biosensor variant with a broader dynamic response range. [1][3][4] - Sequence verify the biosensor construct. - Test the biosensor with intracellularly produced this compound rather than relying on external supplementation. [8][9] |
| Poor correlation between biosensor signal and this compound titer. | - Accumulation of pathway intermediates: The biosensor might be responding to a precursor of this compound, such as protocatechuic acid (PCA), leading to a misleading signal.[1][3][4] - Metabolic burden: High expression of the biosensor components could be negatively impacting cell health and production. | - Characterize the specificity of your biosensor: Test its response to various pathway intermediates. - Analyze culture supernatants for intermediates: Use HPLC to quantify both this compound and its precursors. - Optimize the expression levels of the biosensor components. |
| Difficulty in isolating high-producing mutants from the library. | - Insufficient library diversity: The mutagenesis protocol may not have generated a wide enough range of mutations. - Screening conditions are not selective enough. | - Optimize the mutagenesis protocol (e.g., UV exposure time, chemical mutagen concentration). - Tighten the gating parameters during FACS to select only the highest-fluorescing cells. - Increase the concentration of the selective agent (e.g., antibiotic) if using a resistance-based biosensor. |
Quantitative Data Summary
The following tables summarize the improvements in cis,cis-muconic acid (CCM) production achieved through biosensor-aided screening in various studies.
Table 1: Improvement of CCM Production in S. cerevisiae through Biosensor-Aided Screening of a UV Mutagenesis Library [1][4]
| Strain | Key Characteristics | CCM Titer (mg/L) | Improvement vs. Control |
| Control Strain | Initial producing strain | ~314.5 | - |
| Mut131 | Best mutant from FACS screening | 470.6 | 49.7% |
| Engineered Mut131 | Further rational engineering of Mut131 | 20,800 | N/A (different scale) |
Table 2: Rational Metabolic Engineering of an Improved S. cerevisiae Mutant [1][4]
| Strain ID | Genetic Modification | CCM Titer (mg/L) | PCA Titer (mg/L) |
| ST8918 | Base mutant strain | ~695 | ~310 |
| ST8920 | Increased copies of KpAroY.B and KpAroY.Ciso | 908 | 139 |
| Final Engineered Strain | Restoration of uracil prototrophy | 1,460 | ~300 |
Table 3: this compound Production in Engineered S. cerevisiae from a Biosensor-Enabled Directed Evolution Study [2][13]
| Strain | Cultivation Condition | This compound Titer (g/L) | Yield (mg/g glucose) | Productivity (mg/L/h) |
| Final Engineered Strain | Shake flasks | 0.5 | N/A | N/A |
| Final Engineered Strain | Fed-batch bioreactor | 2.1 | 12.9 | 9.0 |
Experimental Protocols
Protocol 1: General Workflow for Biosensor-Aided FACS Screening
This protocol outlines the general steps for screening a mutant library of S. cerevisiae for improved this compound production using a GFP-based biosensor.
-
Library Generation:
-
Subject the parent this compound-producing strain containing the biosensor plasmid to mutagenesis (e.g., UV irradiation or chemical mutagens like ethyl methanesulfonate).
-
Recover the mutagenized cells in a suitable rich medium (e.g., YPD) for a defined period.
-
-
Pre-culturing for Screening:
-
Inoculate the mutant library into a selective minimal medium.
-
Grow the culture at 30°C with shaking until it reaches the exponential phase.
-
-
FACS Analysis and Sorting:
-
Dilute the cell culture to an appropriate density for FACS analysis.
-
Use a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Set a gate to select the top percentage of cells exhibiting the highest fluorescence intensity (e.g., top 1-5%).
-
Sort the selected cells into fresh medium or onto agar plates.
-
-
Post-Screening Analysis:
-
Cultivate the sorted cell populations.
-
Isolate single colonies and individually assess their this compound production in shake flask cultures.
-
Quantify this compound and pathway intermediates (e.g., PCA) using HPLC.
-
Confirm the improved phenotype through repeated cultivations.
-
-
Strain Characterization:
Protocol 2: Validation of Biosensor Response to this compound
-
Strain Preparation:
-
Construct a series of strains with a range of known this compound production capabilities. This can be achieved by modulating the expression of key pathway enzymes.
-
Transform each of these strains with the this compound biosensor plasmid.
-
-
Cultivation and Sampling:
-
Cultivate the strains in a suitable production medium in triplicate.
-
At a defined time point (e.g., 48 or 72 hours), take samples for both fluorescence measurement and HPLC analysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell culture using a plate reader or flow cytometer.
-
Normalize the fluorescence signal to cell density (e.g., OD600).
-
-
HPLC Analysis:
-
Centrifuge the culture samples to pellet the cells.
-
Analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosensor-Enabled Directed Evolution to Improve this compound Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of cis, cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosensors for the detection of chorismate and cis,cis-muconic acid in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lanlexperts.elsevierpure.com [lanlexperts.elsevierpure.com]
- 10. An Orthogonal and pH-Tunable Sensor-Selector for this compound Biosynthesis in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cheating the cheater: Suppressing false positive enrichment during biosensor-guided biocatalyst engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Muconic Acid Production in E. coli vs. S. cerevisiae
For Researchers, Scientists, and Drug Development Professionals
The production of muconic acid, a valuable platform chemical for the synthesis of polymers like nylon and PET, has been a significant focus of metabolic engineering efforts. Both the prokaryote Escherichia coli and the eukaryote Saccharomyces cerevisiae have been successfully engineered to produce this dicarboxylic acid from renewable feedstocks. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the appropriate chassis for their specific applications.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound production in engineered E. coli and S. cerevisiae based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in strains, cultivation conditions, and optimization strategies.
| Metric | Escherichia coli | Saccharomyces cerevisiae | Reference |
| Maximum Titer (g/L) | 64.5 (fed-batch) | 22.5 (fed-batch) | [1][2] |
| 1.2 (shake flask) | 2.61 (shake flask) | [3][4] | |
| Maximum Yield (g/g glucose) | ~0.3 (fed-batch) | 0.1 (fed-batch) | [2][5] |
| Maximum Productivity (g/L/h) | ~0.9 (fed-batch) | 0.21 (fed-batch) | [2][5] |
Metabolic Pathways and Engineering Strategies
The primary route for this compound biosynthesis from glucose in both organisms involves the shikimate pathway. The common strategy is to divert the pathway intermediate 3-dehydroshikimate (3-DHS) through a heterologous three-step enzymatic cascade.[3][6][7] Alternative pathways have also been explored in E. coli, branching from the later shikimate pathway intermediate, chorismate.[3][7]
De Novo this compound Biosynthesis Pathway from 3-Dehydroshikimate (3-DHS)
Alternative this compound Biosynthesis Pathway in E. coli from Chorismate
Experimental Protocols
General Experimental Workflow
Shake Flask Cultivation Protocol for E. coli
-
Strain and Plasmid Preparation : An engineered E. coli strain, such as BW25113, is used.[3] This strain is often modified by deleting genes involved in the consumption of phosphoenolpyruvate (PEP) (e.g., ptsH, ptsI, crr, pykF) and overexpressing genes to enhance the shikimate pathway (e.g., feedback-resistant aroF, aroE, aroL).[3][7] The heterologous pathway genes (pobA, aroY, catA or aroZ, aroY, catA) are typically cloned into a suitable expression vector under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).[3]
-
Media Preparation : A defined medium such as M9 minimal medium is commonly used, supplemented with glucose (e.g., 10-20 g/L) as the primary carbon source.[8] The medium also contains essential salts, a nitrogen source (e.g., NH₄Cl), and trace elements.[8] Appropriate antibiotics are added to maintain plasmid selection. For strains with auxotrophies due to gene knockouts, the medium must be supplemented with the required nutrients (e.g., aromatic amino acids).[3]
-
Cultivation :
-
A single colony is used to inoculate a small volume (e.g., 5 mL) of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking (e.g., 250 rpm).
-
The overnight culture is used to inoculate the main production culture in M9 medium to an initial OD₆₀₀ of approximately 0.1.
-
The production culture is incubated at 37°C with vigorous shaking (e.g., 250 rpm).[8]
-
-
Induction and Production : When the culture reaches a mid-log phase (OD₆₀₀ of ~0.6-0.8), gene expression is induced by adding the appropriate inducer (e.g., 0.1-1 mM IPTG). The temperature may be lowered (e.g., to 30°C) post-induction to improve protein folding and reduce metabolic burden. The cultivation continues for 48-72 hours, with samples taken periodically for analysis.[3]
Shake Flask Cultivation Protocol for S. cerevisiae
-
Strain and Plasmid Preparation : A laboratory strain of S. cerevisiae, such as CEN.PK, is often used as the host. Genetic modifications typically include the overexpression of a feedback-resistant version of ARO4 and deletion of ARO3 to increase carbon flux into the shikimate pathway.[9] The heterologous genes (aroZ, aroY, catA from various microbial sources) are integrated into the yeast genome or expressed from high-copy plasmids.[6][9]
-
Media Preparation : Yeast extract-peptone-dextrose (YPD) medium is used for pre-cultures. For production, a synthetic defined (SD) medium is typically used, containing a nitrogen source, yeast nitrogen base without amino acids, and glucose (e.g., 20 g/L) as the carbon source, supplemented with necessary amino acids and nutrients to support growth and maintain plasmid selection.[4]
-
Cultivation :
-
A single colony is inoculated into 5 mL of YPD or selective SD medium and grown overnight at 30°C with shaking (e.g., 200-250 rpm).
-
This pre-culture is used to inoculate the main production culture to a starting OD₆₀₀ of ~0.1.
-
The main culture is grown in baffled flasks at 30°C with shaking (e.g., 250 rpm) to ensure adequate aeration.
-
-
Production : For S. cerevisiae, production is often growth-associated, and induction with specific chemicals is less common if constitutive promoters are used. The fermentation proceeds for 72-144 hours.[4][6]
Fed-Batch Fermentation Protocol (General Principles)
For higher titers, fed-batch fermentation is employed for both organisms.
-
Bioreactor Setup : A laboratory-scale bioreactor (e.g., 2L) is used with controls for temperature, pH, and dissolved oxygen (DO).[2][10]
-
Batch Phase : The fermentation begins with a batch phase where cells grow on an initial concentration of the carbon source until it is nearly depleted.[2][11]
-
Fed-Batch Phase : A concentrated feed solution containing the carbon source (e.g., glucose) and other necessary nutrients is continuously or intermittently added to the bioreactor. The feeding rate is controlled to maintain a low substrate concentration, avoiding the formation of inhibitory byproducts and managing oxygen demand.[2][11][12] The pH is typically controlled by the automated addition of a base (e.g., NH₄OH or NaOH).[11]
-
In Situ Product Recovery (ISPR) : For S. cerevisiae, which is more sensitive to this compound toxicity, ISPR strategies have been developed where a biocompatible organic phase is added to the fermenter to continuously extract the this compound, thereby reducing its concentration in the aqueous phase and improving productivity.[11][13]
This compound Extraction and Quantification
-
Sample Preparation : Culture samples are centrifuged to pellet the cells. The supernatant, which contains the secreted this compound, is collected.[14]
-
Extraction : For complex media, a solid-phase extraction (SPE) step may be employed to clean up the sample.[15][16] However, for many applications, direct analysis of the diluted supernatant is sufficient.
-
Quantification by HPLC :
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.[15][17]
-
Column : A C18 reverse-phase column is commonly used.[15]
-
Mobile Phase : An acidic mobile phase, such as a mixture of water, methanol, and an acid (e.g., formic or acetic acid), is used to ensure this compound is in its protonated form.[14]
-
Detection : this compound is detected by its absorbance in the UV range, typically at a wavelength of around 265 nm.[15]
-
Quantification : The concentration is determined by comparing the peak area from the sample to a standard curve generated from pure this compound standards.[14]
-
Concluding Remarks
E. coli has demonstrated the potential for higher titers and productivities in this compound production, largely due to its rapid growth rate and the extensive genetic tools available for its engineering.[1] However, challenges such as bacteriophage contamination and endotoxin production can be concerns in large-scale industrial processes.
S. cerevisiae, on the other hand, is a robust industrial microorganism, generally regarded as safe (GRAS), and is more tolerant to low pH conditions, which can simplify the downstream processing of acidic products like this compound.[5] While the reported titers are currently lower than in E. coli, significant progress has been made in improving its performance through advanced metabolic engineering and process optimization strategies like in situ product recovery.[2][6][11]
The choice between E. coli and S. cerevisiae for this compound production will depend on the specific goals of the research or production campaign, considering factors such as desired production scale, process robustness, and downstream processing requirements.
References
- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering E. coli–E. coli cocultures for production of this compound from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bionet.com [bionet.com]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to Novel Muconic Acid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
The burgeoning bio-economy has spurred significant research into the microbial production of valuable platform chemicals from renewable resources. Muconic acid, a dicarboxylic acid, is a key precursor for the synthesis of polymers like nylon-6,6 and polyurethane, as well as pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comparative analysis of recently developed, novel biosynthetic pathways for this compound, offering a valuable resource for researchers in metabolic engineering and synthetic biology.
Performance Comparison of this compound Biosynthesis Pathways
The production of this compound has been achieved in various microbial hosts through the engineering of different biosynthetic routes. The following tables summarize key performance metrics for several prominent pathways, allowing for a direct comparison of their efficacy.
Table 1: this compound Production in Escherichia coli
| Biosynthesis Pathway | Key Enzymes | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Novel: via 4-Hydroxybenzoic Acid | PobA, AroY, CatA | ~0.17 | Not Reported | Not Reported | [1][4][5] |
| Novel: via Anthranilate | Anthranilate 1,2-dioxygenase (ADO), Catechol 1,2-dioxygenase (CDO) | ~0.39 | Not Reported | Not Reported | [6][7] |
| From 3-Dehydroshikimate (DHS) | DHS dehydratase, PCA decarboxylase, Catechol 1,2-dioxygenase | Up to 36.8 | 0.22 mol/mol | 0.77 | [1][8] |
| Metabolic Funnel (DHS & Chorismate routes) | AsbF, AroY, PobA, CatA | >3.1 | 158 mg/g | Not Reported | [9] |
Table 2: this compound Production in Saccharomyces cerevisiae
| Biosynthesis Pathway | Key Enzymes | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| From 3-Dehydroshikimate (DHS) | AroZ, AroY, CatA | ~0.00156 | Not Reported | Not Reported | [10][11] |
| From 3-Dehydroshikimate (DHS) - Optimized | DHS dehydratase, PCA decarboxylase, Catechol 1,2-dioxygenase | 22.5 | 0.1 | 0.2 | [12] |
| From 3-Dehydroshikimate (DHS) with ISPR | DHS dehydratase, PCA decarboxylase, Catechol 1,2-dioxygenase | 9.3 | Not Reported | 0.100 | [13][14] |
Table 3: this compound Production in Other Microorganisms
| Host Organism | Biosynthesis Pathway | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Pseudomonas putida KT2440 | From Glucose (via DHS) | 22.0 | 35.6% | 0.21 | [15] |
| Pseudomonas putida KT2440 | From p-coumaric acid | >15 | Not Reported | >0.5 | [16][17] |
| Corynebacterium glutamicum | From Catechol | 85 | Not Reported | 2.4 | [3][18] |
Visualizing the Biosynthetic Routes
The following diagrams, generated using Graphviz (DOT language), illustrate the key novel and established pathways for this compound biosynthesis.
Experimental Protocols
Validation of these pathways involves a combination of genetic engineering, microbial cultivation, and analytical chemistry. Below are generalized methodologies based on the cited literature.
Strain Engineering and Plasmid Construction
-
Host Strains: Commonly used strains include E. coli K-12 derivatives (e.g., BW25113), S. cerevisiae (e.g., CEN.PK), and P. putida KT2440.[1][10][15]
-
Gene Sourcing: Heterologous genes are sourced from various microorganisms. For instance, pobA from Pseudomonas aeruginosa, aroY from Klebsiella pneumoniae, and catA from Acinetobacter calcoaceticus.[1][10] Genes are often codon-optimized for expression in the chosen host.[10]
-
Genetic Modifications:
-
Gene Knockouts: Deletion of competing pathway genes (e.g., pykF in E. coli to increase PEP availability) is performed using techniques like Lambda Red recombination.[1][5]
-
Gene Overexpression: Pathway genes are cloned into expression plasmids (e.g., pTrc99a, pRS426) under the control of inducible (e.g., Lac, GAL) or constitutive promoters.[1][10] Overexpression of native genes in the upstream shikimate pathway (e.g., a feedback-resistant version of aroF) is also common to increase precursor supply.[1][5]
-
-
Transformation: Plasmids are introduced into the host strains via electroporation or chemical transformation.
Microbial Cultivation and Production
-
Media: Modified M9 minimal medium is often used for E. coli, while yeast strains are typically grown in synthetic complete (SC) or complex (YPD) media.[1][10] The medium is supplemented with a carbon source (e.g., glucose, glycerol) and any necessary auxotrophic requirements.[1]
-
Shake Flask Experiments: Initial screening and pathway validation are conducted in shake flasks. Cultures are grown at an appropriate temperature (e.g., 30-37°C) with shaking (e.g., 180-250 rpm).[1][4] Gene expression is induced at a specific cell density (e.g., OD600 of 0.6) by adding an inducer like IPTG. Samples are collected at various time points for analysis.[1]
-
Fed-Batch Fermentation: For higher titers, cultivation is scaled up to bioreactors. A fed-batch strategy is employed to maintain a controlled, low concentration of the primary carbon source (e.g., glucose) to avoid overflow metabolism.[12][19] Parameters such as pH, temperature, and dissolved oxygen are monitored and controlled.
Analytical Methods
-
Quantification of this compound: The concentration of this compound and its intermediates (e.g., PCA, catechol) in the culture supernatant is quantified using High-Performance Liquid Chromatography (HPLC).[1]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: A UV detector is used, with this compound typically detected at a wavelength of around 260 nm.[1]
-
-
Standard Curve: A standard curve is generated using known concentrations of pure this compound to accurately quantify the experimental samples.
References
- 1. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioprocess development for this compound production from aromatic compounds and lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. research-hub.nrel.gov [research-hub.nrel.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Biosensor-Enabled Directed Evolution to Improve this compound Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nylon-6,6 Synthesis: Muconic Acid versus Adipic Acid
For researchers, scientists, and drug development professionals, the pursuit of sustainable and high-performance materials is a paramount objective. Nylon-6,6, a cornerstone of the polymer industry, has traditionally relied on petroleum-derived adipic acid. However, the emergence of bio-based alternatives, particularly muconic acid, presents a promising avenue for greener polymer synthesis. This guide provides an objective comparison of nylon-6,6 synthesis from both this compound and conventional adipic acid, supported by experimental data and detailed protocols.
The primary pathway to bio-based nylon-6,6 involves the catalytic hydrogenation of this compound, a dicarboxylic acid that can be produced from renewable feedstocks like sugars and lignin, to yield bio-adipic acid.[1][2] This bio-adipic acid is chemically identical to its petroleum-derived counterpart and can be seamlessly integrated into the existing nylon-6,6 production infrastructure.[3] Studies have demonstrated that the resulting bio-based nylon-6,6 exhibits properties comparable to those of traditional nylon-6,6, making it a viable and more sustainable alternative.[1][2]
Beyond a simple "drop-in" replacement, the this compound platform also opens the door to "bio-advantaged" nylons. By utilizing derivatives of this compound, such as trans-3-hexenedioic acid (t3HDA), novel functionalities can be incorporated into the polymer backbone, leading to materials with enhanced properties like improved flame retardancy and tailored mechanical characteristics.[4]
Performance Data: A Quantitative Comparison
While the term "comparable" is often used to describe the properties of bio-based and petroleum-based nylon-6,6, a closer look at the quantitative data is essential for informed decision-making. The following table summarizes key performance indicators for both materials, compiled from various technical sources. It is important to note that properties can vary based on the specific manufacturing process and any additives used.
| Property | Nylon-6,6 from Bio-Adipic Acid (from this compound) | Nylon-6,6 from Petroleum-Based Adipic Acid | Test Method |
| Mechanical Properties | |||
| Tensile Strength, Ultimate | ~8800 psi (60.7 MPa) | 8800 psi (60.7 MPa) | ISO 527-1/-2 |
| Tensile Strength, Yield | ~7380 psi (50.9 MPa) | 7380 psi (50.9 MPa) | ISO 527-1/-2 |
| Elongation at Break | ~220% | 220% | ISO 527-1/-2 |
| Modulus of Elasticity | ~290 ksi (2 GPa) | 290 ksi (2 GPa) | ISO 527-1/-2 |
| Thermal Properties | |||
| Melting Point | ~260-265 °C | 260-265 °C | ISO 11357-1/-3 |
| Decomposition Temperature | Comparable to petroleum-based nylon-6,6 | Typically starts around 350-400 °C | TGA |
| Physical Properties | |||
| Density | ~1.14 g/cm³ | 1.14 g/cm³ | ISO 1183-1 |
Note: The data for bio-based nylon-6,6 is based on the premise that purified bio-adipic acid is chemically identical to petroleum-based adipic acid, leading to a polymer with the same intrinsic properties. The values for petroleum-based nylon-6,6 are typical values from technical data sheets.
Synthesis Pathways
The following diagrams illustrate the synthesis routes for nylon-6,6 from both adipic acid and this compound.
Experimental Protocols
I. Synthesis of Nylon-6,6 from Petroleum-Based Adipic Acid (Interfacial Polymerization)
This protocol describes a common laboratory-scale synthesis of nylon-6,6.
Materials:
-
Adipoyl chloride
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Cyclohexane
-
Distilled water
Procedure:
-
Prepare the aqueous phase: Dissolve hexamethylenediamine and sodium hydroxide in distilled water in a beaker.
-
Prepare the organic phase: Dissolve adipoyl chloride in cyclohexane in a separate beaker.
-
Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Collection: Gently grasp the center of the polymer film with forceps and pull it out of the beaker as a continuous "rope."
-
Washing and Drying: Wash the nylon rope with water and then with a 50% aqueous ethanol solution. Allow the polymer to air dry.
II. Bio-Based Route: Catalytic Hydrogenation of this compound to Adipic Acid
This protocol outlines the conversion of this compound to bio-adipic acid.
Materials:
-
cis,cis-Muconic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Hydrogen (H₂) gas
-
Suitable solvent (e.g., water or ethanol)
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine cis,cis-muconic acid, the Pd/C catalyst, and the chosen solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar) and heat to the reaction temperature (e.g., 60-70 °C). Maintain stirring throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the conversion of this compound is complete.
-
Catalyst Removal: After the reaction, cool the reactor and vent the hydrogen gas. Remove the catalyst by filtration.
-
Product Isolation: The bio-adipic acid can be isolated from the solvent, often through crystallization and subsequent drying. A purity of over 99% is achievable, which is suitable for polymerization.[1][2]
III. Polymerization of Bio-Adipic Acid to Nylon-6,6
The purified bio-adipic acid can be used in standard nylon-6,6 polymerization processes, such as the one described in Protocol I (after conversion to adipoyl chloride) or through melt polymerization.
Melt Polymerization (General Procedure):
-
Salt Formation: An aqueous solution of equimolar amounts of bio-adipic acid and hexamethylenediamine is prepared to form a nylon salt solution.
-
Polycondensation: The salt solution is concentrated and then heated in an autoclave under pressure to initiate polycondensation.
-
Water Removal: The pressure is slowly reduced to allow the removal of water vapor, driving the polymerization reaction to completion.
-
Extrusion and Pelletizing: The molten nylon-6,6 is then extruded, cooled, and cut into pellets.
Conclusion
The synthesis of nylon-6,6 from this compound represents a significant advancement in sustainable polymer chemistry. The resulting bio-adipic acid is a direct replacement for its petrochemical counterpart, yielding a final product with comparable performance characteristics. This bio-based approach not only reduces reliance on fossil fuels but also offers the potential for novel, high-performance materials through the use of this compound derivatives. For researchers and professionals in materials science and drug development, the transition to bio-based feedstocks like this compound offers a compelling pathway toward a more sustainable and innovative future.
References
- 1. cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research-hub.nrel.gov [research-hub.nrel.gov]
- 3. Adipic Acid Biobased: A Sustainable Alternative for the Chemical Industry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. Leveraging the bio-enabled this compound platform via phospha-Michael-addition: intrinsically flame-retardant nylon-66/DOPO copolymers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00184B [pubs.rsc.org]
A Techno-Economic Compass: Guiding High-Titer Bio-Based Muconic Acid Production
A comprehensive analysis of current bio-based muconic acid production strategies reveals a rapidly evolving landscape where metabolic engineering and process optimization are paving the way for commercially viable, sustainable manufacturing. This guide provides a comparative overview of leading microbial platforms, feedstock utilization, and downstream processing, supported by quantitative data and detailed experimental insights to inform researchers, scientists, and drug development professionals in this promising field.
This compound, a versatile C6 dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers like adipic acid (a precursor to nylon) and terephthalic acid (a component of PET), as well as various pharmaceuticals and agrochemicals.[1][2] The shift towards a bio-based economy has intensified research into microbial fermentation as a sustainable alternative to traditional petroleum-based production methods, which are often associated with significant environmental concerns.[3][4][5] This guide dissects the techno-economic feasibility of various bio-based routes, offering a clear comparison of performance metrics and the underlying experimental protocols.
Performance Comparison of Microbial Platforms
The economic viability of bio-based this compound production is heavily influenced by the choice of microbial host, the feedstock utilized, and the efficiency of the downstream purification process. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, Pseudomonas putida, and Corynebacterium glutamicum have emerged as the primary contenders for industrial-scale production.[1][6] Each organism presents a unique set of advantages and challenges in terms of genetic tractability, substrate utilization capabilities, and robustness in industrial fermentation settings.
Below is a summary of key performance indicators achieved with different microbial systems and feedstocks. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including reactor scale, media composition, and induction strategies.
| Microbial Host | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Scale | Reference |
| Escherichia coli | Glucose | 36.8 | - | - | 2-L Fed-batch | [6] |
| Escherichia coli | Catechol | 59 | - | - | Bioconversion | [7] |
| Corynebacterium glutamicum | Glucose | 85 | - | - | Fed-batch | [8] |
| Corynebacterium glutamicum | Lignin hydrolysates | - | - | - | - | [9] |
| Pseudomonas putida | Glucose | - | 0.298 g/g (0.378 mol/mol) | - | Fed-batch | [8] |
| Pseudomonas putida | Catechol | 64.2 | - | - | - | [7] |
| Pseudomonas putida | Lignin monomer | 13 | - | - | - | [7] |
| Saccharomyces cerevisiae | Glucose | 22.5 | 0.1 g/g | 0.2 g/L/h | 10-L Fermenter | [10] |
| Saccharomyces cerevisiae | Glucose & p-coumaric acid | 13.5 | - | - | - | [7] |
Key Biosynthetic Pathways and Metabolic Engineering Strategies
The majority of bio-based this compound production relies on the overexpression of engineered pathways, primarily diverting carbon flux from central metabolism through the shikimate pathway.[1] The common intermediate, 3-dehydroshikimate (DHS), is converted to protocatechuic acid (PCA), then to catechol, and finally to cis,cis-muconic acid.[11]
To enhance the production of this compound, various metabolic engineering strategies have been employed. These include:
-
Overexpression of key pathway enzymes: Increasing the expression of genes such as DHS dehydratase (aroZ), PCA decarboxylase (aroY), and catechol 1,2-dioxygenase (catA) is a common strategy to pull flux towards this compound.[6]
-
Knockout of competing pathways: Deleting genes that divert intermediates away from the desired pathway, for instance, those involved in aromatic amino acid biosynthesis, can significantly improve yield.[11]
-
Enhancing precursor supply: Engineering the upstream modules of central metabolism to increase the intracellular availability of precursors like erythrose 4-phosphate and phosphoenolpyruvate is crucial for high-titer production.[10]
-
Adaptive laboratory evolution (ALE): This technique has been used to improve strain tolerance to inhibitory compounds present in feedstocks like lignin hydrolysates and to enhance overall productivity.[11]
References
- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status and advances in the green synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
spectroscopic analysis of muconic acid isomers
A Comprehensive Spectroscopic Comparison of Muconic Acid Isomers
This compound, a dicarboxylic acid with two conjugated double bonds, exists as three geometric isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. These isomers are of significant interest as platform chemicals derivable from renewable resources, with applications in the synthesis of polymers like nylon-6,6 and polyethylene terephthalate (PET). Accurate and robust analytical methods are crucial for monitoring the production and isomerization of this compound. This guide provides a comparative overview of the , focusing on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by experimental data and protocols.
Spectroscopic Data Comparison
The spectroscopic properties of the this compound isomers are distinct, allowing for their differentiation and quantification. The following tables summarize the key quantitative data from NMR and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers. The chemical shifts and coupling constants of the vinyl and carboxylic acid protons are particularly informative.
Table 1: ¹H NMR Spectroscopic Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (ppm) |
| cis,cis-Muconic Acid | CD₃OD | 7.84-7.86 (m, 2H), 5.96-5.99 (m, 2H)[1] |
| D₂O (predicted) | 7.69 (dd, J=11.5, 8.0 Hz, 2H), 5.92 (dd, J=11.5, 8.0 Hz, 2H) | |
| cis,trans-Muconic Acid | DMSO-d₆ | 7.55 (dd, J=15.2, 11.5 Hz, 1H), 6.95 (dd, J=15.2, 11.5 Hz, 1H), 6.25 (d, J=15.2 Hz, 1H), 5.85 (d, J=11.5 Hz, 1H) |
| trans,trans-Muconic Acid | D₂O | 7.028 (m, 2H), 6.184 (m, 2H)[2] |
| DMSO-d₆ | 7.25 (m, 2H), 5.95 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (ppm) |
| cis,cis-Muconic Acid | CD₃OD | 169.0, 141.0, 125.0 |
| trans,trans-Muconic Acid | DMSO-d₆ | 167.5, 143.0, 122.5[3] |
| D₂O | 177.9, 141.3, 135.2[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for quantifying this compound isomers, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The wavelength of maximum absorbance (λmax) is sensitive to the conjugation and geometry of the molecule.
Table 3: UV-Vis Spectroscopic Data for this compound Isomers
| Isomer | Solvent | λmax (nm) |
| cis,cis-Muconic Acid | Water | ~260[4] |
| cis,trans-Muconic Acid | Water/Mobile Phase | ~265 |
| trans,trans-Muconic Acid | Water/Mobile Phase | 259-265[5] |
Vibrational Spectroscopy
FTIR and Raman spectroscopy provide information about the vibrational modes of the molecules, which are sensitive to their structure and symmetry.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of this compound isomers are characterized by strong absorptions from the carboxylic acid O-H and C=O stretching, as well as C=C stretching and C-H bending vibrations. For trans,trans-muconic acid, characteristic peaks include a strong C=O stretch around 1680 cm⁻¹ and C=C stretching vibrations. The cis,cis-isomer also shows prominent C=O and O-H stretching bands.[6]
Raman Spectroscopy
Raman spectroscopy is also a valuable tool for characterizing this compound isomers. A diagnostic peak for the photodimerization of trans,trans-muconic acid has been observed around 1640 cm⁻¹.[7]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible spectroscopic analysis.
UHPLC-DAD for this compound Isomer Quantification
This method allows for the separation and quantification of cis,cis- and cis,trans-muconic acid.
Instrumentation:
-
Agilent 1290 series Ultra-High Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).[8]
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.[8]
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B).[9]
-
Detection: Diode array detector monitoring at 265 nm for this compound isomers.[8]
Standard Preparation:
-
cis,cis-Muconic Acid Stock (1.0 mg/mL): Accurately weigh 40.0 mg of cis,cis-muconic acid standard into a 40 mL amber vial. Add the appropriate volume of 0.05% v/v sodium hydroxide solution to achieve a final concentration of 1.0 mg/mL. Mix vigorously until fully dissolved.[10]
-
cis,trans-Muconic Acid Stock (1.0 mg/mL): Preheat a water bath to 60 ± 3 °C. Weigh exactly 40.0 mg of cis,cis-muconic acid standard into a 40 mL amber vial. Add 39.934 mL of ultrapure water and mix. Place the sealed vial in the water bath for 2 hours to promote isomerization. After 2 hours, immediately add 66 µL of 10 N sodium hydroxide and mix.[7]
Sample Preparation:
-
Samples must be filtered through a 0.2 µm or smaller filter before injection.[8]
-
Samples containing this compound may require a minimum 5x dilution to mitigate matrix effects.[8]
NMR Spectroscopy
Instrumentation:
-
Bruker AVIII600 spectrometer (or similar).[11]
Sample Preparation for ¹H NMR:
-
Dissolve the this compound isomer in a deuterated solvent such as DMSO-d₆ or CD₃OD. For aqueous samples, D₂O can be used.[2][11]
-
Typical concentrations range from a few mM to 100 mM.[2][11]
Isomerization and Analysis Workflow
The isomerization of the biologically produced cis,cis-muconic acid to the trans,trans isomer is a critical step for its use in certain polymerization reactions, such as Diels-Alder cycloadditions.[11] This process can be monitored using the spectroscopic techniques described above.
Caption: Workflow for the production, isomerization, and .
Logical Relationships in Spectroscopic Data
The spectroscopic data reflects the molecular structure of the isomers. In ¹H NMR, the coupling constants between vinyl protons are indicative of the geometry. For trans double bonds, the coupling constant is typically larger (around 15 Hz) compared to cis double bonds (around 11-12 Hz). The symmetry of the cis,cis and trans,trans isomers results in simpler spectra compared to the unsymmetrical cis,trans isomer.
In UV-Vis spectroscopy, the λmax is influenced by the planarity and extent of the conjugated system. The trans,trans isomer is generally the most planar, which can lead to a higher molar absorptivity.
Conclusion
The is well-established, with NMR and UV-Vis spectroscopy being the primary tools for structural elucidation and quantification, respectively. The distinct spectroscopic signatures of each isomer allow for their unambiguous identification and monitoring in various applications, from biotechnological production to chemical catalysis. While comprehensive comparative data for FTIR and Raman spectroscopy are less readily available, these techniques can provide valuable complementary information on the vibrational characteristics of the isomers. The provided protocols and data serve as a valuable resource for researchers and professionals working with these important bio-based platform chemicals.
References
- 1. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent-driven isomerization of cis , cis -muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02108C [pubs.rsc.org]
- 4. Trans, trans-muconic acid as a biomarker of occupational exposure to high-level benzene in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
A Comparative Guide to Polymers Derived from Muconic Acid Esters: Properties, Performance, and Protocols
For researchers, scientists, and drug development professionals, the quest for sustainable and functional polymers is a paramount challenge. Muconic acid, a bio-based diene dicarboxylic acid, presents a promising platform for the synthesis of novel polymers with tunable properties. This guide provides an objective comparison of the performance of polymers derived from this compound esters with alternative materials, supported by experimental data and detailed methodologies.
Polymers derived from this compound esters, often referred to as poly(muconate)s, are gaining attention as potential bio-based alternatives to conventional petroleum-derived polymers like poly(acrylates).[1][2] The presence of double bonds in the polymer backbone offers opportunities for post-polymerization modification, enhancing their functionality.[3][4] This guide delves into the characterization of these innovative polymers, focusing on their thermal and mechanical properties, and provides a comparative analysis to aid in material selection and development.
Comparative Performance Data
The properties of polymers derived from this compound esters are significantly influenced by the nature of the ester side chain. As the length of the alkyl chain increases, a decrease in the glass transition temperature (Tg) is generally observed, allowing for the tuning of the polymer's thermomechanical properties.[4]
Thermal Properties of Poly(muconate)s
The thermal stability and transition temperatures are critical parameters for determining the processing conditions and application range of a polymer. The following table summarizes the glass transition temperatures (Tg) and decomposition temperatures (Td) for various poly(muconate)s.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(diethyl muconate) | 9.3 | ~350-450 |
| Poly(dibutyl muconate) | -20 | ~350-450 |
| Poly(di(2-ethylhexyl) muconate) | -45 | ~350-450 |
| Poly(dioctyl muconate) | -54.8 | Not specified |
Data sourced from multiple studies.[3][4]
Comparison with Alternative Polymers
To contextualize the performance of poly(muconate)s, a comparison with commercially relevant bio-based and petroleum-based polymers is essential. Poly(butylene succinate) (PBS), a biodegradable polyester, and poly(acrylates) are included here as benchmarks.
| Polymer | Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(muconate)s | Bio-based | -55 to 66[4] | Data not readily available | Data not readily available | Data not readily available |
| Poly(butylene succinate) (PBS) | Bio-based | -45 to -10[5] | 18.6 - 35[5][6] | 0.3 - 1.43[5][7] | >300[5] |
| Poly(methyl acrylate) (PMA) | Petroleum-based | ~10 | 7 | 0.006 | 750 |
| Poly(ethyl acrylate) (PEA) | Petroleum-based | ~-24 | 1.8 | 0.004 | 1800 |
Note: The mechanical properties of poly(muconate)s are not yet widely reported in the literature.
Experimental Protocols
Standardized characterization is key to understanding and comparing polymer properties. Below are detailed methodologies for key experiments.
Thermal Characterization
Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg).[3]
-
Instrument: DSC Q2000, TA Instruments, or similar.
-
Sample Preparation: 5-10 mg of the polymer is hermetically sealed in an aluminum pan.
-
Method:
-
Equilibrate the sample at a low temperature (e.g., -80 °C).
-
Ramp the temperature to a point above the expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min to erase thermal history.
-
Cool the sample back to the starting temperature at 10 °C/min.
-
A second heating ramp is performed at 10 °C/min, and the Tg is determined from the inflection point of the heat flow curve.
-
Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td) of the polymer.[3]
-
Instrument: TGA Q5000, TA Instruments, or similar.
-
Sample Preparation: 5-10 mg of the polymer is placed in a platinum or ceramic pan.
-
Method:
-
The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T5%) or the temperature of the maximum rate of decomposition.
-
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of the synthesized polymers.[8]
-
Instrument: Bruker Avance 400 MHz spectrometer or similar.
-
Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Method: 1H and 13C NMR spectra are acquired to identify the characteristic peaks corresponding to the protons and carbons in the polymer repeating unit, confirming the successful polymerization and the integrity of the double bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the polymer.[8]
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer or similar, equipped with an attenuated total reflectance (ATR) accessory.
-
Method: A small amount of the polymer is placed on the ATR crystal, and the infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm-1). The presence of characteristic absorption bands (e.g., C=O stretching for the ester group, C=C stretching for the backbone unsaturation) confirms the polymer structure.
Visualizing Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of this compound-based polymers.
Caption: Comparison of glass transition temperatures (Tg) of poly(muconate)s and alternatives.
Future Outlook
Polymers derived from this compound esters represent a versatile and sustainable platform for the development of new materials. While their thermal properties are becoming better understood, further research is needed to fully characterize their mechanical performance and biodegradability to realize their potential in applications ranging from biomedical devices to sustainable packaging. The inherent functionality of the polymer backbone opens avenues for creating advanced materials with tailored properties.[4][9]
References
- 1. This compound esters as bio-based acrylate mimics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] this compound Esters as Bio-Based Acrylate Mimics | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An Expedient Route to Bio‐Based Polyacrylate Alternatives with Inherent Post‐Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal, Physical and Mechanical Properties of Poly(Butylene Succinate)/Kenaf Core Fibers Composites Reinforced with Esterified Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Expedient Route to Bio-Based Polyacrylate Alternatives with Inherent Post-Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Microbial Hosts for Muconic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Microbial Platforms for the Production of Muconic Acid, a Valuable Platform Chemical.
This compound, a dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant potential in the production of polymers, resins, and pharmaceuticals. Its bio-based production from renewable feedstocks presents a sustainable alternative to petroleum-based chemical synthesis. The choice of microbial host is a critical factor in developing an economically viable bioprocess. This guide provides a comparative analysis of the most promising microbial hosts for this compound synthesis—Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida—supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Performance Comparison of Microbial Hosts
The selection of a microbial chassis for this compound production involves trade-offs between titer, yield, and productivity, which are heavily influenced by the host's intrinsic metabolic capabilities and the genetic engineering strategies employed. The following tables summarize key performance metrics reported in the literature for engineered strains of E. coli, S. cerevisiae, and P. putida.
Escherichia coli
E. coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools. Significant efforts have been made to engineer E. coli for high-titer this compound production, primarily through the shikimate pathway.
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| AB2834 derivative | Overexpression of aroZ, aroY, and catA | Glucose | 64.5 | 0.39 | ~0.54 | [1] |
| BW25113 derivative | Overexpression of AroC and MenF (fusion protein) in a pH-controlled culture | Glucose | >4.45 | N/A | N/A | [2] |
| Engineered E. coli | Co-expression of two pathways to create a 'metabolic funnel' | Glucose | >3.1 | 0.158 | N/A | [3] |
| BW25113 | Introduction of a novel pathway via 4-hydroxybenzoic acid | Glucose | 0.170 | N/A | N/A | [4] |
| Engineered E. coli | Fed-batch fermentation | Glucose | 38.6 | N/A | N/A | [5] |
Saccharomyces cerevisiae
The yeast S. cerevisiae is a robust industrial microorganism known for its tolerance to low pH and inhibitors, making it an attractive host for the production of organic acids. Engineering efforts in yeast have also focused on the shikimate pathway.
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mg/g) | Productivity (mg/L/h) | Reference |
| Engineered Strain | Biosensor-aided genome engineering, overexpression of PCA decarboxylase and Aro1pΔE | Glucose | 20.8 | 66.2 | 139 | [1][6] |
| TN22 derivative | Reintroduction of PDC5 and overexpression of QDR3 with in situ product recovery | Glucose, Xylose | 9.3 | N/A | 100 | [7] |
| Engineered Strain | Knockout of ARO3, overexpression of feedback-resistant aro4, zwf1 deletion, and TKL1 overexpression | Glucose | 0.141 | N/A | N/A | [8] |
| MuA12 | Introduction of a three-step pathway and enhanced precursor availability | Glucose | 0.141 | N/A | N/A | [9] |
Pseudomonas putida
P. putida is recognized for its metabolic versatility and inherent tolerance to aromatic compounds, making it a natural candidate for converting lignin-derived feedstocks to this compound. It can utilize both sugars and aromatic substrates.
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| KT2440 derivative | Deletion of hexR, gntZ, and gacS | Glucose | 22.0 | 0.356 | 0.21 | [8] |
| TMBHV002 | Cytochrome P450 and ferredoxin reductase expression, deletion of catBC | Guaiacol | Stoichiometric conversion | N/A | N/A | [10] |
| QP328 | Adaptive laboratory evolution and metabolic engineering | Glucose, Xylose | 33.7 | 0.46 (molar) | 0.18 | |
| Engineered Strain | Conversion from algal hydrolysate | Glucose, Mannose, Glycerol, Lactic Acid | 0.99 | 0.42 (molP/molS) | 0.037 |
Metabolic Pathways for this compound Synthesis
The biosynthesis of this compound in these microbial hosts is primarily achieved by engineering native metabolic pathways to channel intermediates towards the desired product. The following diagrams illustrate the key enzymatic steps in the engineered pathways.
Metabolic pathways for this compound synthesis in different microbial hosts.
Experimental Workflow for Benchmarking
A systematic approach is essential for the objective comparison of different microbial hosts. The following diagram outlines a general experimental workflow for benchmarking this compound production.
General experimental workflow for benchmarking microbial hosts.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are generalized methodologies for key experiments.
Shake Flask Cultivation for Strain Screening
Objective: To perform initial screening of engineered microbial strains for this compound production in small-scale batch cultures.
Materials:
-
Engineered microbial strains (e.g., E. coli, S. cerevisiae, P. putida)
-
Appropriate growth media (e.g., LB for E. coli, YPD for S. cerevisiae, M9 minimal medium for all)
-
Carbon source (e.g., glucose, xylose, or aromatic compounds)
-
Antibiotics (if required for plasmid maintenance)
-
Inducer (e.g., IPTG, if applicable)
-
Baffled shake flasks
-
Shaking incubator
Procedure:
-
Prepare sterile growth medium in baffled shake flasks (typically filling 10-20% of the flask volume).
-
Inoculate the medium with a fresh overnight pre-culture to a starting optical density at 600 nm (OD600) of approximately 0.1.
-
Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the specific host (e.g., 37°C and 200-250 rpm for E. coli; 30°C and 200-250 rpm for S. cerevisiae and P. putida).
-
If using an inducible expression system, add the inducer at the appropriate cell density (e.g., mid-exponential phase).
-
Take samples periodically to measure cell growth (OD600) and for metabolite analysis.
-
Continue cultivation for a predetermined period (e.g., 48-72 hours).
-
Harvest the final culture broth for this compound quantification.
Fed-Batch Fermentation for High-Titer Production
Objective: To achieve high-density cell growth and high-titer this compound production in a controlled bioreactor environment.
Materials:
-
Benchtop bioreactor (e.g., 2 L) with pH, dissolved oxygen (DO), and temperature control
-
Sterile production medium
-
Concentrated sterile feed solution containing the carbon source
-
Acid and base solutions for pH control (e.g., H₃PO₄ and NH₄OH)
-
Antifoam agent
Procedure:
-
Prepare and sterilize the bioreactor containing the initial batch medium.
-
Calibrate pH and DO probes.
-
Inoculate the bioreactor with a seed culture grown to late exponential phase.
-
Maintain the temperature, pH, and DO at optimal setpoints for the host strain. DO is typically controlled by a cascade of agitation and aeration.
-
After the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), initiate the feeding of the concentrated carbon source solution.
-
The feeding strategy can be pre-defined (e.g., exponential feed to maintain a constant growth rate) or based on feedback control (e.g., DO-stat).
-
Collect samples at regular intervals for monitoring cell density, substrate consumption, and product formation.
-
Continue the fed-batch cultivation until the desired production level is reached or growth ceases.
Quantification of this compound by HPLC
Objective: To accurately quantify the concentration of this compound isomers in culture supernatants.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
This compound standards (cis,cis- and cis,trans-isomers)
-
Mobile phase (e.g., a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of standard solutions of known concentrations of cis,cis- and cis,trans-muconic acid to generate a calibration curve.[7]
-
Collect culture samples and centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the samples as necessary to fall within the linear range of the calibration curve.
-
Inject the prepared standards and samples into the HPLC system.
-
Set the detector to monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 260 nm.
-
Separate the this compound isomers using an appropriate gradient of the mobile phase.
-
Identify and quantify the this compound peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentration of each isomer in the samples using the calibration curve.
References
- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4588688A - Process for the production of this compound - Google Patents [patents.google.com]
- 4. This compound isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 5. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. protocols.io [protocols.io]
Stability Under Pressure: A Comparative Guide to Catalysts for Muconic Acid Hydrogenation
For researchers, scientists, and drug development professionals navigating the crucial process of converting muconic acid to valuable precursors like adipic acid, catalyst stability remains a paramount concern. This guide provides an objective comparison of various catalytic systems, focusing on their stability and performance during this compound hydrogenation. The information presented is supported by experimental data from recent studies to aid in the selection of robust and efficient catalysts.
The sustainable production of adipic acid, a key monomer for nylon and other polymers, from biomass-derived this compound is a significant focus in green chemistry. The catalytic hydrogenation of this compound is the pivotal step in this process. However, the stability of the catalysts used is a major hurdle for industrial-scale applications. Catalyst deactivation, often through metal leaching or poisoning, can lead to decreased efficiency and increased costs. This guide evaluates the stability of commonly used catalysts, including those based on palladium (Pd), rhodium (Rh), platinum (Pt), and ruthenium (Ru), with a particular focus on strategies to enhance their durability.
Comparative Performance of Catalysts
The stability of various catalysts in this compound hydrogenation is a critical factor influencing their practical application. Below is a summary of the performance and stability of different catalytic systems based on experimental data.
| Catalyst | Support | This compound Conversion (%) | Adipic Acid Yield (%) | Number of Cycles | Metal Leaching | Key Findings & Reference |
| 1% Pd | HHT-CNF | >95% (1st cycle) | ~70% (1st cycle) | 5 | Significant degradation after 3rd cycle | Monometallic Pd shows good initial activity but deactivates significantly upon recycling.[1] |
| 1% Pd8Ni2 | HHT-CNF | ~100% | ~80% | 5 | More stable than monometallic Pd | Addition of Ni improves stability and maintains high conversion and yield over multiple cycles.[1] |
| 1% Pd8Zn2 | HHT-CNF | ~100% | ~84% | 5 | Slight deactivation observed | Bimetallic Pd-Zn catalyst demonstrates enhanced stability and activity compared to monometallic Pd.[1] |
| Pd | Activated Carbon | High | - | - | 1-9% | Pd exhibits high activity but significant leaching from activated carbon and silica supports.[2] |
| Rh | Activated Carbon | High | - | - | Not specified | Rh shows high activity comparable to Pd.[2] |
| Pt | Activated Carbon | Moderate | - | - | Not specified | Pt is moderately active compared to Pd and Rh.[2] |
| Ru | Activated Carbon | Moderate | - | - | Not specified | Ru is moderately active compared to Pd and Rh.[2] |
| 5% Pt/C | Carbon | 100% | 100% | 10 | No loss in activity or selectivity | Commercial Pt/C catalyst demonstrated high stability and could be recycled up to 10 times without loss of performance.[3] |
HHT-CNF: High-Temperature Heat-Treated Carbon Nanofibers
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for catalyst stability evaluation in this compound hydrogenation.
Catalyst Preparation (Sol-Immobilization Method for Bimetallic Pd-based Catalysts)
A common method for preparing supported bimetallic nanoparticles is sol-immobilization.[1]
-
Support Pre-treatment: High-temperature heat-treated carbon nanofibers (HHT-CNFs) are often used as a support material to enhance catalyst stability.[1]
-
Metal Precursor Solution: Aqueous solutions of the metal precursors (e.g., H₂PdCl₄ and NiCl₂·6H₂O or ZnCl₂) are prepared.
-
Reducing Agent: A solution of a reducing agent, such as sodium borohydride (NaBH₄), is prepared separately.
-
Immobilization: The metal precursor solutions are added to a suspension of the support material in water. The reducing agent is then added dropwise under vigorous stirring to form the metallic nanoparticles, which are subsequently immobilized on the support.
-
Washing and Drying: The resulting catalyst is thoroughly washed with deionized water to remove any remaining ions and then dried, typically in an oven at a specific temperature.
This compound Hydrogenation in a Batch Reactor
The hydrogenation reaction is typically carried out in a batch reactor system.[1][4]
-
Reactor Setup: A batch reactor, often made of glass or stainless steel, equipped with a magnetic stirrer, a thermocouple for temperature control, and gas inlet/outlet lines is used.[1]
-
Reactant Loading: The reactor is charged with an aqueous solution of this compound (or its salt, like sodium muconate) and the catalyst.[1][4]
-
Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurization: The reactor is then pressurized with hydrogen (H₂) to the desired reaction pressure (e.g., 2-4 bar).[1][4][5]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 70 °C) and stirred at a constant speed (e.g., 1400 rpm) for a specific duration.[1][4]
-
Sampling and Analysis: Liquid samples are periodically withdrawn from the reactor, filtered to remove the catalyst, and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of this compound and the yield of adipic acid and other products.[3][6]
Catalyst Stability and Recycling Protocol
To evaluate the long-term stability of the catalysts, recycling tests are performed.[1][3]
-
Catalyst Recovery: After the first reaction cycle, the solid catalyst is recovered from the reaction mixture by filtration.[1]
-
Washing (Optional): The recovered catalyst may be washed with a solvent (e.g., deionized water) to remove any adsorbed species, although some protocols reuse the catalyst without washing to better simulate industrial conditions.
-
Drying: The catalyst is dried before being used in the next cycle.
-
Subsequent Cycles: The recovered catalyst is then added to a fresh solution of this compound, and the hydrogenation reaction is repeated under the same conditions for multiple cycles.[1][3]
-
Performance Monitoring: The conversion and yield are monitored for each cycle to assess the catalyst's stability. A significant drop in performance indicates deactivation.[1]
-
Leaching Analysis: The reaction filtrate from each cycle can be analyzed for the presence of leached metals using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify catalyst leaching.[2]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating catalyst stability for this compound hydrogenation.
References
comparison of different extraction solvents for muconic acid recovery
For Researchers, Scientists, and Drug Development Professionals
The efficient recovery of muconic acid, a valuable platform chemical for the synthesis of polymers, pharmaceuticals, and other specialty chemicals, is a critical aspect of its biotechnological production. The choice of extraction solvent system significantly impacts the overall process efficiency, purity of the final product, and economic viability. This guide provides an objective comparison of different solvent extraction systems for this compound recovery, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Extraction Solvents
The recovery of this compound from aqueous solutions, such as fermentation broths, is often achieved through liquid-liquid extraction. This process can be broadly categorized into physical extraction, where the acid partitions between the aqueous and organic phases based on its solubility, and reactive extraction, where an extractant in the organic phase chemically interacts with the this compound to form a complex that is highly soluble in the organic phase.[1] Reactive extraction systems generally exhibit significantly higher distribution coefficients and extraction efficiencies compared to physical extraction alone.[1][2]
Key performance metrics for evaluating extraction solvents include the distribution coefficient (K), which represents the ratio of the concentration of this compound in the organic phase to the aqueous phase at equilibrium, and the extraction efficiency (%), which indicates the percentage of this compound recovered from the aqueous phase.
Reactive Extraction Systems: A Quantitative Overview
Reactive extraction systems typically consist of an extractant dissolved in a diluent (solvent). Common classes of extractants include amines, organophosphorus compounds, and ionic liquids. The choice of both the extractant and the diluent plays a crucial role in the extraction performance.
Table 1: Comparison of Amine-Based Reactive Extraction Systems
| Diluent (Solvent) | Extractant | Extractant Conc. | Extraction Efficiency (%) | Distribution Coefficient (K) | Key Observations |
| Ethyl Oleate | Tri-n-octylamine (TOA) | 0.5 mol/kg | 95.0 | - | Formation of a third phase was observed.[1][3] |
| Ethyl Oleate | Di-n-octylamine (DOA) | 0.1 mol/kg | 96.13 | - | Higher efficiency than TOA at lower concentrations.[1] |
| Ethyl Oleate + 1-dodecanol | Di-n-octylamine (DOA) | 0.1 mol/kg | 98.66 | - | Addition of a modifier (1-dodecanol) can prevent third phase formation and improve efficiency.[3][4] |
| Ethyl Oleate | Di-n-hexylamine (DHA) | 0.015 mol/kg | 92.02 | - | Shorter alkyl chain length results in slightly lower efficiency compared to DOA.[3] |
| Ethyl Oleate | Tri-n-hexylamine (THA) | - | 76.07 | - | Lower efficiency compared to secondary amines of similar chain length.[3] |
Table 2: Comparison of Organophosphorus-Based Reactive Extraction Systems
| Diluent (Solvent) | Extractant | Extractant Conc. (vol%) | Extraction Efficiency (%) | Distribution Coefficient (K) | Key Observations |
| Hexane | Tri-n-butyl phosphate (TBP) | 10-50% | 70-93 | 5.868 | Extraction efficiency increases with TBP concentration.[1][2] |
| Hexane | Tri-n-octylphosphine oxide (TOPO) | 4-16% | up to 93.19 | 11.264 | TOPO generally shows higher extraction efficiency and distribution coefficient than TBP.[1][5] |
| 1-Butanol | Tri-n-butyl phosphate (TBP) | - | 90.7 | - | The choice of diluent significantly impacts efficiency.[1] |
| Ethyl Propionate | Tri-n-butyl phosphate (TBP) | - | 90.37 | - | High efficiency is achievable with ester-based diluents.[5] |
Table 3: Comparison of Ionic Liquid-Based Reactive Extraction Systems
| Diluent (Solvent) | Extractant (Ionic Liquid) | Extractant Conc. | Extraction Efficiency (%) | Distribution Coefficient (K) | Key Observations |
| n-Heptane | Tri-hexyl-tetra-decyl-phosphonium decanoate | 120 g/L | 99.24 | - | Achieves very high extraction efficiency under optimized conditions (pH 3, 45°C).[6] |
| Canola Oil | CYTOP 503 | 12.5% (v/v) | - | - | A biocompatible system suitable for in situ product recovery.[4] |
| - | Cyphos IL101 | - | - | 510 | Extremely high distribution coefficient, but viscosity may necessitate a diluent.[7] |
| Canola Oil | Cyphos IL101 | - | - | 51.3 | The addition of a diluent reduces the distribution coefficient but improves handling.[7] |
Experimental Protocols
The following are generalized experimental protocols for the reactive extraction of this compound. Specific parameters such as concentrations, volumes, and mixing times should be optimized for each specific application.
General Protocol for Reactive Extraction of this compound
-
Preparation of the Aqueous Phase: A stock solution of this compound is prepared in deionized water or a simulated fermentation broth at a known concentration (e.g., 0.007 to 0.035 mol/kg).[2][7] The pH of the aqueous phase is adjusted to a specific value (typically acidic, e.g., pH 3) using an appropriate acid (e.g., HCl).[6]
-
Preparation of the Organic Phase: The extractant (e.g., TOA, TBP, or an ionic liquid) is dissolved in the chosen diluent (e.g., ethyl oleate, hexane, or n-heptane) to the desired concentration.[2][3][6] In some cases, a phase modifier (e.g., 1-dodecanol) is added to the organic phase to prevent the formation of a third phase.[3]
-
Extraction: Equal volumes of the aqueous and organic phases (e.g., a 1:1 or 1:2 aqueous to organic phase ratio) are added to a separation funnel or a stirred vessel.[3] The mixture is agitated vigorously for a predetermined period (e.g., 2 hours at 120 rpm or 20 minutes at 1000 rpm) at a controlled temperature (e.g., 25°C or 45°C) to ensure equilibrium is reached.[3][6]
-
Phase Separation: The mixture is allowed to stand for a sufficient time for the aqueous and organic phases to separate completely.
-
Analysis: A sample is carefully taken from the aqueous phase. The concentration of this compound remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Performance Metrics:
-
The concentration of this compound in the organic phase is calculated by mass balance.
-
The distribution coefficient (K) is calculated as the ratio of the this compound concentration in the organic phase to that in the aqueous phase.
-
The extraction efficiency (%) is calculated as the percentage of this compound transferred from the aqueous phase to the organic phase.
-
Visualizing the Extraction Workflow
The general workflow for the recovery of this compound from a fermentation broth using solvent extraction can be visualized as a series of interconnected steps.
Caption: General workflow for this compound recovery via reactive extraction.
Signaling Pathways and Logical Relationships
The core of reactive extraction lies in the reversible chemical interaction between the this compound and the extractant. This process is heavily influenced by the pH of the aqueous phase, which dictates the speciation of the this compound.
References
- 1. Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijaerd.org [ijaerd.org]
A Comparative Guide to Assessing the Purity of Biologically Derived Adipic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of biologically derived adipic acid is paramount for its successful application in polymerization, formulation, and other high-value chemical syntheses. This guide provides a comprehensive comparison of analytical techniques for purity assessment, complete with experimental protocols and performance data.
The transition to bio-based production of adipic acid, utilizing microbial fermentation of renewable feedstocks, presents a sustainable alternative to traditional petrochemical routes.[1] However, this shift also introduces a unique profile of potential impurities derived from cellular metabolism and downstream processing.[2][3] Common impurities from conventional synthesis, such as glutaric and succinic acids, may also be present in bio-based processes.[4] Therefore, robust analytical methodologies are crucial for accurate quantification and quality control.
Comparison of Analytical Techniques for Adipic Acid Purity Assessment
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the need for quantitation of specific impurities, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed methods for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and mass-to-charge ratio. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[5] |
| Sample Preparation | Simple dissolution and filtration.[6] | Derivatization (e.g., silylation or esterification) is typically required to increase volatility.[7][8][9] | Simple dissolution in a deuterated solvent with an internal standard.[10] |
| Specificity | Good for separating adipic acid from structurally similar dicarboxylic acids. | High, allows for the identification and quantification of a wide range of volatile and semi-volatile impurities. | High, provides structural information for impurity identification. |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the µg/mL range.[11] | Very high, with LODs often in the ng/mL to pg range.[8][12][13] | Moderate, generally less sensitive than chromatographic methods. |
| Linearity | Excellent, with correlation coefficients (r²) typically >0.99.[14][15] | Excellent, with correlation coefficients (r) typically between 0.9958 and 0.9996.[14] | Excellent, directly proportional relationship between concentration and signal intensity. |
| Precision (%RSD) | Typically <5%.[11] | Good, with Relative Standard Deviations (RSD) generally below 15%.[7][12] | High, with appropriate experimental setup. |
| Accuracy (% Recovery) | Good, with recovery rates often between 85% and 110%.[11][15][16] | Good, with recovery rates typically between 80% and 115%.[8][14] | High, as it can be a primary ratio method of measurement. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate, derivatization step can be time-consuming. | Moderate, requires longer acquisition times for high precision. |
| Cost | Moderate initial investment and operational costs. | Higher initial investment and operational costs. | High initial investment for the spectrometer. |
| Key Advantages | Robust, reliable, and widely available. | Excellent for identifying unknown volatile impurities. | Non-destructive, provides structural information, and can be used for absolute quantification without a specific reference standard for the analyte.[5] |
| Key Disadvantages | May require method development to resolve all potential impurities. | Derivatization can introduce variability. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of adipic acid and related organic acids using reversed-phase HPLC with UV detection.[15]
1. Materials and Reagents:
-
Adipic acid standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water.
-
Adjust the pH of the buffer to 2.7 with phosphoric acid.
-
The mobile phase is typically an isocratic mixture of the aqueous buffer and an organic modifier like acetonitrile (e.g., 98:2 v/v).[11]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve adipic acid standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the biologically derived adipic acid sample and dissolve it in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
5. Chromatographic Conditions:
6. Data Analysis:
-
Identify the adipic acid peak in the chromatogram based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of adipic acid in the sample using the calibration curve.
-
Calculate the purity of the sample by comparing the concentration of adipic acid to the total concentration of the injected sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of adipic acid following derivatization.
1. Materials and Reagents:
-
Adipic acid standard (≥99.5% purity)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Methanol/BF₃)[7][12]
-
Solvent (e.g., Pyridine, Dichloromethane)
-
Internal standard (e.g., a deuterated analog of adipic acid or a structurally similar compound not present in the sample)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms or equivalent)
3. Derivatization Procedure (Silylation):
-
Accurately weigh the adipic acid standard or sample into a reaction vial.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the solvent (e.g., pyridine) and the silylating agent (e.g., BSTFA + 1% TMCS).[9]
-
Heat the mixture (e.g., at 70-75 °C for 30-60 minutes) to complete the derivatization.[8][9]
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300-320 °C).[8]
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV[8]
-
Mass Scan Range: m/z 50-550 amu[9]
5. Data Analysis:
-
Identify the derivatized adipic acid and impurity peaks by their retention times and mass spectra.
-
Quantify the adipic acid and impurities using the internal standard method by comparing the peak areas.
-
Calculate the purity of the adipic acid sample.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general framework for determining the absolute purity of adipic acid using qNMR.
1. Materials and Reagents:
-
Adipic acid sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)[17]
2. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh a specific amount of the adipic acid sample and the internal standard into an NMR tube.[10]
-
Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
5. Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the adipic acid protons and the internal standard protons.
-
Calculate the purity of the adipic acid using the following formula:[5]
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Adipic acid
-
IS = Internal Standard
-
Visualizing the Workflow and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of biologically derived adipic acid.
Caption: Workflow for adipic acid purity assessment.
Potential Impurity Generation in Bio-production
The metabolic pathways engineered in microorganisms for adipic acid production can lead to the formation of various byproducts. The diagram below illustrates a simplified representation of potential impurity sources.
Caption: Potential sources of impurities in bio-based adipic acid production.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of adipic acid from forest residues - Modelling and investigation of the downstream process in Aspen Plus [odr.chalmers.se]
- 3. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 4. What are the common impurities in adipic acid? - Blog [bofanchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. mastelf.com [mastelf.com]
- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adipic acid(124-04-9) 1H NMR [m.chemicalbook.com]
performance evaluation of engineered Pseudomonas putida for muconic acid production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of engineered Pseudomonas putida for the production of muconic acid, a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals. Through a detailed comparison with other microbial hosts and an in-depth look at the underlying experimental data and protocols, this document serves as a critical resource for researchers in the field of metabolic engineering and bioprocess development.
Performance Benchmark: P. putida vs. Alternative Microbial Hosts
Engineered Pseudomonas putida has emerged as a robust and efficient chassis for the bioproduction of this compound from a variety of renewable feedstocks. Its natural tolerance to aromatic compounds, a key intermediate in many this compound production pathways, provides a significant advantage. The following tables summarize the performance metrics of various engineered microbial systems, offering a direct comparison of their production capabilities.
This compound Production from Glucose
| Microbial Host | Strain | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Fermentation Scale | Reference |
| Pseudomonas putida KT2440 | Engineered strain | 22.0 | 35.6% (mol/mol) | 0.21 | Fed-batch bioreactor | [1] |
| Pseudomonas putida KT2440 | LC224 | 37.0 | 0.46 (mol/mol) | 0.18 | Fed-batch bioreactor | [1] |
| Pseudomonas putida KT2440 | KH083 | 47.2 | 0.50 (C-mol/C-mol) | 0.49 | Bioreactor | [2] |
| Corynebacterium glutamicum | Recombinant strain | 88.2 | 0.30 (mol/mol) | Not Reported | 5 L bioreactor | [3][4] |
| Escherichia coli | WNl/pWN2.248 | 36.8 | Not Reported | Not Reported | Not Reported | [5] |
| Escherichia coli | Engineered strain | 59.2 | Not Reported | Not Reported | Fed-batch fermentation | [5] |
| Escherichia coli | AB2834 derivative | 64.5 | Not Reported | Not Reported | 7-L fed-batch fermentation | [5] |
| Saccharomyces cerevisiae | ST10209 | 22.5 | 0.1 g/g | 0.19 | 2 L fermenter | [6] |
| Saccharomyces cerevisiae | Engineered strain | 20.8 | 66.2 mg/g | 0.139 | Controlled fed-batch | [7][8] |
This compound Production from Lignin-Derived Aromatics and Other Substrates
| Microbial Host | Strain | Substrate | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Fermentation Scale | Reference |
| Pseudomonas putida KT2440 | TMBHV002 | Guaiacol-rich lignin fraction | ~1.4 (9.93 mM) | 0.99 | Not Reported | Shake flask | [9] |
| Pseudomonas putida KT2440-JD1 | KT2440-JD1 | Benzoate | 18.5 | ~1.0 | Not Reported | pH-stat fed-batch | [10][11] |
| Pseudomonas putida B6-2 | B6-2ΔcatBΔsalC | Biphenyl | ~0.52 (3.7 mM) | ~1.0 | Not Reported | Shake flask | [12] |
| Corynebacterium glutamicum | MA-2 | Catechol | 85 | Not Reported | 2.4 | Fed-batch | [13][14][15] |
| Corynebacterium glutamicum | MA-2 | Lignin hydrolysate | 1.8 | ~1.0 | Not Reported | Not Reported | [13][15] |
| Escherichia coli | Coculture | Glycerol | 2.0 | 0.1 g/g | Not Reported | Batch bioreactor | [16] |
Key Metabolic Engineering Strategies in P. putida
The successful engineering of P. putida for this compound production has involved several key metabolic modifications. These strategies aim to channel carbon flux towards the desired product while minimizing the formation of byproducts.
A crucial step is the blockage of the native this compound degradation pathway. This is typically achieved by deleting the catB and catC genes, which encode cis,cis-muconate-lactonizing enzyme and muconolactone isomerase, respectively. This prevents the metabolization of this compound, leading to its accumulation.[6]
To enable the utilization of specific substrates, heterologous pathways are often introduced. For instance, to convert guaiacol, a common lignin-derived aromatic, genes encoding a cytochrome P450 and a ferredoxin reductase from Rhodococcus rhodochrous have been expressed in P. putida to facilitate the O-aryl-demethylation of guaiacol to catechol, a direct precursor to this compound.[6]
Furthermore, to improve the efficiency of this compound production from glucose, strategies have focused on optimizing the central carbon metabolism. This includes deleting the glucose dehydrogenase gene (gcd) to prevent the accumulation of 2-ketogluconate, a major byproduct of periplasmic glucose oxidation.[7] To counteract the resulting slower growth, further engineering, such as deleting the transcriptional repressor hexR and the gene gntZ, has been employed to enhance glucose uptake and catabolism through the Entner-Doudoroff and pentose phosphate pathways.[7]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid | CoLab [colab.ws]
- 4. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pH-stat fed-batch process to enhance the production of cis, cis-muconate from benzoate by Pseudomonas putida KT2440-JD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin | CoLab [colab.ws]
- 15. Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering E. coli-E. coli cocultures for production of this compound from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Promoters for Gene Expression in Muconic Acid Pathways
For researchers and professionals in metabolic engineering and drug development, optimizing the production of valuable platform chemicals like muconic acid is paramount. A critical factor in achieving high yields is the precise control of gene expression within the biosynthetic pathway. This guide provides an objective comparison of different promoters used to drive the expression of key enzymes in the this compound pathway in two of the most common microbial hosts: Saccharomyces cerevisiae and Pseudomonas putida. The information presented is supported by experimental data from various studies, with detailed methodologies provided for key experiments.
Comparing Promoter Performance
The selection of a suitable promoter is a crucial step in engineering microbial strains for efficient this compound production. The choice between a strong constitutive promoter and a tightly regulated inducible promoter can significantly impact the final product titer by balancing metabolic load and pathway flux.
Promoter Strength and this compound Titer
The following tables summarize the performance of various promoters used in engineered pathways for this compound production. It is important to note that direct comparisons of promoter strength across different studies can be challenging due to variations in host strains, cultivation conditions, and other genetic modifications. However, the data provides valuable insights into the relative effectiveness of these promoters in the context of this compound biosynthesis.
Table 1: Comparison of Promoters for this compound Production in Saccharomyces cerevisiae
| Promoter | Gene(s) Expressed | Type | Reported this compound Titer (g/L) | Host Strain Background | Reference |
| TEF1p | Aro4 (DAHP synthase), Aro1pΔE (AROM protein fragment) | Constitutive (Strong) | Up to 22.5 | S. cerevisiae CEN.PK | [1] |
| PGK1p | Aro4 (DAHP synthase), Aro1pΔE (AROM protein fragment) | Constitutive (Strong) | Up to 1.59 | S. cerevisiae | [2] |
| Glycolytic Gene Promoters | aroY (PCA decarboxylase), catA (catechol 1,2-dioxygenase) | Constitutive (Strong) | ~0.141 | S. cerevisiae | [3] |
| ADH5p | EcaroE (shikimate dehydrogenase) | Constitutive (Modulated) | 1.4 | S. cerevisiae | [4] |
| AYNI1 | ACDO1 (catechol 1,2-dioxygenase) | Inducible (Nitrate) | Not reported for this compound production, but showed high enzyme activity (280.6 U/L) | Blastobotrys raffinosifermentans | [5][6] |
Table 2: Comparison of Promoters for this compound Production in Pseudomonas putida
| Promoter | Gene(s) Expressed | Type | Reported this compound Titer (g/L) | Host Strain Background | Reference |
| tac promoter system | fcs (feruloyl-CoA synthetase), ech (enoyl-CoA hydratase/aldolase) | Inducible (IPTG) | Not directly reported for this compound, but enhanced vanillin yield (precursor) | P. putida KT2440 | [7] |
| p14g | gfp (reporter gene) | Constitutive (Strong) | N/A (Characterized by high fluorescence) | P. putida | [8] |
| p14c | gfp (reporter gene) | Constitutive (Strong) | N/A (Characterized by moderate-high fluorescence) | P. putida | [8] |
| lacIq-Ptrc | gfp (reporter gene) | Inducible (IPTG) | N/A (Characterized by inducible fluorescence) | P. putida | [8] |
Visualizing the this compound Pathway and Experimental Workflow
To better understand the context of promoter selection, the following diagrams illustrate the biosynthetic pathway for this compound and a general workflow for evaluating promoter performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison of promoters for this compound production.
Promoter Activity Assay using a Fluorescent Reporter
This protocol describes a common method for quantifying promoter strength by measuring the expression of a green fluorescent protein (GFP) reporter.
a. Plasmid Construction:
-
The promoter sequence of interest is amplified by PCR from the genomic DNA of the source organism.
-
The GFP coding sequence is also amplified by PCR.
-
The promoter and GFP fragments are cloned into a suitable expression vector for the target host (E. coli, S. cerevisiae, or P. putida) using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly). The promoter is placed upstream of the GFP gene.
-
The resulting plasmid is transformed into E. coli for amplification and sequence verification.
b. Host Strain Transformation:
-
The sequence-verified plasmid is transformed into the desired production host (S. cerevisiae or P. putida) using established protocols (e.g., lithium acetate method for yeast, electroporation for P. putida).[8]
-
Transformants are selected on appropriate antibiotic-containing or selective agar plates.
c. Cultivation and Induction:
-
Single colonies of the transformed strains are used to inoculate a suitable liquid medium.
-
For inducible promoters, the cultures are grown to a specific optical density (e.g., mid-log phase) before the addition of the appropriate inducer (e.g., IPTG for the tac promoter).[8]
-
Cultures are incubated under conditions optimal for the host organism (temperature, shaking speed).
d. Fluorescence Measurement:
-
At various time points after induction (or during growth for constitutive promoters), samples of the culture are taken.
-
The optical density (OD) of the culture is measured to estimate cell density.
-
The fluorescence of the cell suspension is measured using a fluorometer or a flow cytometer with appropriate excitation and emission wavelengths for GFP.
-
Promoter activity is often reported as fluorescence intensity normalized to cell density (fluorescence/OD).[8]
Quantification of this compound Production
This protocol outlines the steps for measuring the concentration of this compound in a culture supernatant using High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
A sample of the fermentation broth is collected.
-
The sample is centrifuged to pellet the cells.
-
The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.
b. HPLC Analysis:
-
An aliquot of the filtered supernatant is injected into an HPLC system.
-
The separation is typically performed on a C18 reverse-phase column.
-
The mobile phase often consists of an acidic aqueous solution (e.g., water with a low concentration of a strong acid like sulfuric acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be used to improve separation.
-
Detection is commonly performed using a UV detector at a wavelength where this compound has a strong absorbance (around 260 nm).
-
The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of pure this compound.[1][2]
Conclusion
The choice of promoter is a critical design parameter in the metabolic engineering of microorganisms for this compound production. Strong constitutive promoters, such as TEF1p and PGK1p in S. cerevisiae, are often employed to ensure high-level expression of pathway enzymes throughout the fermentation process.[1][2] However, for enzymes that may impart a significant metabolic burden or whose products may be toxic at high concentrations, inducible promoters like the tac system in P. putida offer a valuable tool for temporal control over gene expression.[7] The data and protocols presented in this guide provide a foundation for researchers to make informed decisions when selecting and characterizing promoters for their specific applications in this compound biosynthesis, ultimately contributing to the development of more efficient and economically viable bioproduction processes.
References
- 1. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
- 6. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
A Comparative Guide to Benzene Exposure Biomarkers: Muconic Acid vs. S-Phenylmercapturic Acid
For researchers, scientists, and drug development professionals, the accurate assessment of benzene exposure is critical. This guide provides a detailed comparison of two prominent urinary biomarkers: trans,trans-muconic acid (tt-MA) and S-phenylmercapturic acid (S-PMA), with supporting experimental data and protocols to aid in the selection of the most appropriate biomarker for specific research needs.
Benzene, a known human carcinogen, is a widespread environmental and occupational pollutant.[1][2] Biological monitoring of exposure is crucial for risk assessment and the development of mitigation strategies. This is achieved by measuring benzene metabolites in urine. Among the various metabolites, tt-MA and S-PMA have been extensively studied as potential biomarkers for low-level benzene exposure.[3][4][5]
Comparative Analysis of tt-MA and S-PMA
While both tt-MA and S-PMA are urinary metabolites of benzene, they exhibit significant differences in their suitability as biomarkers, particularly at low exposure levels.
Specificity and Sensitivity:
-
S-phenylmercapturic acid (S-PMA) is considered a more specific and sensitive biomarker for low-level benzene exposure, enabling reliable determination down to 0.3 ppm (8-hour time-weighted average).[3][5] Its higher specificity is a key advantage.[5] S-PMA is consistently detectable in the urine of smokers who are not occupationally exposed, and in a significant portion of non-smokers in control groups, indicating its sensitivity to low-level environmental exposures.[5]
-
trans,trans-Muconic acid (tt-MA) demonstrates inferior specificity due to relatively high background levels in non-exposed individuals.[3][5] This can be attributed to dietary sources such as the preservative sorbic acid, which is also metabolized to tt-MA.[1][6] Consequently, tt-MA is more suitable for monitoring benzene concentrations above 1 ppm.[3][5]
Kinetics and Metabolism:
Of an inhaled dose of benzene, approximately 3.9% is excreted as tt-MA, while a much smaller fraction, about 0.11%, is excreted as S-PMA.[3][5] Despite the lower excretion percentage, S-PMA has a longer apparent elimination half-life of around 9.1 hours compared to approximately 5.0 hours for tt-MA.[3][5] This longer half-life makes S-PMA a more reliable biomarker for exposures during longer work shifts (e.g., 12 hours).[3][5]
Correlation with Benzene Exposure:
Strong correlations have been observed between the concentrations of both S-PMA and tt-MA in end-of-shift urine samples and the levels of airborne benzene.[3][7][8] Exposure to 1 ppm of benzene (8-hour TWA) corresponds to an average end-of-shift urinary concentration of approximately 21 µmol/mol creatinine for S-PMA and 1.5 mmol/mol creatinine for tt-MA.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of tt-MA and S-PMA.
| Parameter | trans,trans-Muconic Acid (tt-MA) | S-Phenylmercapturic Acid (S-PMA) | Reference |
| Percentage of Inhaled Benzene Excreted | 3.9% (range 1.9-7.3%) | 0.11% (range 0.05-0.26%) | [3][5] |
| Elimination Half-Life | 5.0 hours (SE 0.5) | 9.1 hours (SE 0.7) | [3][5] |
| Reliable Detection Limit for Benzene Exposure | > 1 ppm (8-hr TWA) | Down to 0.3 ppm (8-hr TWA) | [3][5] |
| Average Concentration at 1 ppm Benzene Exposure | 1.5 mmol/mol creatinine | 21 µmol/mol creatinine | [3] |
Table 1. Comparison of Pharmacokinetic and Performance Metrics for tt-MA and S-PMA.
| Group | Mean Urinary tt-MA Concentration | Mean Urinary S-PMA Concentration | Reference |
| Smokers (Control Group) | 0.046 mmol/mol creatinine (SE 0.010) | 1.71 µmol/mol creatinine (SE 0.27) | [3] |
| Non-Smokers (Control Group) | 0.029 mmol/mol creatinine (SE 0.013) | 0.94 µmol/mol creatinine (SE 0.15) | [3] |
Table 2. Influence of Smoking on Background Levels of tt-MA and S-PMA in Non-Occupationally Exposed Individuals.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and analytical procedures, the following diagrams illustrate the metabolic pathway of benzene and a typical experimental workflow for biomarker analysis.
Caption: Metabolic pathway of benzene to S-PMA and tt-MA.
Caption: General experimental workflow for urinary biomarker analysis.
Experimental Protocols
The determination of tt-MA and S-PMA in urine typically involves high-performance liquid chromatography (HPLC) coupled with a suitable detection method.
Determination of Urinary trans,trans-Muconic Acid (tt-MA) by HPLC-UV:
This method is adapted from procedures described in the literature.[9][10][11][12]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., vanillic acid).[9][12]
-
Acidify the sample with hydrochloric acid.
-
Perform solid-phase extraction (SPE) using a strong anion-exchange (SAX) cartridge.[10][13] The cartridge is typically preconditioned.
-
Wash the cartridge with solutions such as a phosphoric acid solution, acetate buffer, and deionized water to remove interferences.[9]
-
Elute tt-MA and the internal standard from the cartridge using a solution such as a mixture of sodium chloride and methanol.[9]
-
The eluate may be evaporated to dryness and reconstituted in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase consists of an aqueous solution of acetic acid and sodium acetate mixed with methanol.[9][12] A typical composition is water:methanol:acetic acid (93.5:5.5:1, v/v).[10]
-
Flow Rate: An isocratic flow rate of around 0.7-1.0 mL/min is often used.[9][10]
-
Detection: UV detection at a wavelength of 259-265 nm.[9][10][11]
-
Quantification: A calibration curve is generated by spiking blank urine with known concentrations of tt-MA.[12] Results are typically corrected for urinary creatinine concentration.
Determination of Urinary S-Phenylmercapturic Acid (S-PMA) by LC-MS/MS:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of S-PMA.
-
Sample Preparation:
-
Urine samples are typically subjected to solid-phase extraction for cleanup and concentration.
-
An isotopically labeled internal standard (e.g., deuterated S-PMA) is added prior to extraction to correct for matrix effects and variations in recovery.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase HPLC is used to separate S-PMA from other urinary components.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the precursor and product ions specific to S-PMA and its internal standard.
-
Conclusion
The validation of muconic acid as a biomarker for benzene exposure reveals its utility primarily for occupational exposures exceeding 1 ppm. For low-level environmental and occupational exposures, S-phenylmercapturic acid (S-PMA) is the superior biomarker due to its greater specificity, sensitivity, and longer elimination half-life.[3][5] The choice of biomarker should be guided by the anticipated exposure levels and the specific objectives of the study. For comprehensive and accurate assessment, particularly at low concentrations, S-PMA analyzed by a sensitive method such as LC-MS/MS is recommended. Unmetabolized benzene in urine has also been suggested as a promising biomarker for low-level exposure.[14][15]
References
- 1. Analysis and evaluation of trans,trans-muconic acid as a biomarker for benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekakit.com [eurekakit.com]
- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Trans-muconic (t,t-MA) and S-phenilmercapturic acid: two biologic markers of benzene low dose exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oem.bmj.com [oem.bmj.com]
- 6. Urinary trans, trans-muconic acid and S-phenylmercapturic acid are indicative of exposure to urban benzene pollution during childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oem.bmj.com [oem.bmj.com]
- 8. Urinary t,t-muconic acid as an indicator of exposure to benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary trans,trans-muconic acid determined by liquid chromatography: application in biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary Trans, Trans-Muconic Acid is Not a Reliable Biomarker for Low-level Environmental and Occupational Benzene Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Muconic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of muconic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any procedure that will generate this compound waste, it is essential to be familiar with its potential hazards. This compound, in its solid form, is typically a light-colored crystalline powder.[1][2] It is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][3][4][5] Therefore, adherence to proper safety precautions is paramount.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent direct contact and minimize exposure.
| Protection Type | Recommended Equipment | Citations |
| Eye/Face | Safety glasses with side shields or chemical safety goggles are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [2][6] |
| Hand | Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact. | [2][6] |
| Body | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or dust generation, consider additional protective clothing like an apron or coveralls. | [6][7] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][7] If ventilation is inadequate or dust levels are high, use a NIOSH-approved N95 (or equivalent) respirator. | [3] |
Facilities must also be equipped with an emergency eyewash station and a safety shower in close proximity to the workstation.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Do not discharge this compound or its solutions into drains or the environment.[2]
Step 1: Waste Identification and Segregation
-
All this compound waste, including unused product, contaminated materials (e.g., filter paper, gloves, weigh boats), and solutions, must be classified as hazardous chemical waste.[7][8]
-
Segregate this compound waste from other waste streams, especially strong bases and oxidizing agents, to prevent accidental reactions.[2][7]
Step 2: Waste Containment
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container should have a secure, tight-fitting lid.[3][4]
-
For solid waste, carefully sweep or transfer the material into the container, minimizing dust generation.[2][3]
-
For solutions, pour carefully into a designated liquid waste container.
Step 3: Labeling
-
Clearly label the waste container as soon as the first waste is added. The label must include:
Step 4: Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.[4][7]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3][4][7]
-
Follow all institutional and regulatory limits for the amount of waste and the time it can be stored in a satellite accumulation area.[9]
Step 5: Final Disposal
-
Disposal must be conducted through a licensed hazardous waste management company.[7]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States (see 40 CFR 261.3).[4][10]
-
Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4][10]
Spill Response Protocol
In the event of a spill, immediate and proper response is crucial to mitigate risks.
-
Evacuate and Alert : Notify personnel in the immediate area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Contain : For small, solid spills, carefully sweep up the material, avoiding dust creation, and place it into a sealed, labeled container for disposal.[2][3][6]
-
Clean : Decontaminate the spill area according to your institution's protocols.
-
PPE : Wear the appropriate PPE, as detailed in the table above, throughout the cleanup process.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Hazardous waste regulations can vary significantly by location.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 10. sds.metasci.ca [sds.metasci.ca]
Essential Safety and Operational Guide for Handling Muconic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Muconic Acid in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
I. Hazard Identification and Physicochemical Properties
This compound is a dicarboxylic acid that can exist in different isomeric forms, such as trans,trans-muconic acid and cis,cis-muconic acid. It is considered a hazardous substance and is irritating to the eyes, respiratory system, and skin[1][2][3][4]. Accidental ingestion may be damaging to an individual's health[4]. The toxicological properties have not been fully investigated, and therefore, it should be handled with care[2][5].
Physicochemical Data of this compound
| Property | Value |
| Appearance | Beige or light yellow crystalline powder/solid[1][5] |
| Molecular Formula | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | 3588-17-8 (trans,trans-), 1119-72-8 (cis,cis-)[1][5] |
| Storage Temperature | Store in a cool, dry place[1] |
II. Personal Protective Equipment (PPE)
To prevent direct contact and minimize exposure to this compound, the following personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment |
| Eye/Face | Safety glasses with side shields or chemical safety goggles are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1][3]. |
| Hand | Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Inspect gloves for any damage before use and utilize proper glove removal techniques to avoid skin contact[1][6]. |
| Body | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or dust generation, consider additional protective clothing such as an apron or coveralls[1]. |
| Respiratory | Not typically required under normal laboratory conditions with adequate ventilation. If dust is generated and cannot be controlled at the source, a NIOSH-approved N95 or P1/P2 respirator or equivalent should be used. Work in a fume hood is highly recommended to keep airborne concentrations low[1][2][7]. |
III. Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work[8].
-
Ensure all necessary PPE is available, in good condition, and worn correctly.
-
Prepare the designated work area, preferably a chemical fume hood, ensuring it is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible[1][9].
2. Handling:
-
When weighing the solid, do so in a fume hood or a ventilated enclosure to minimize dust inhalation[8].
-
Handle the substance carefully to avoid generating dust[1][8].
-
If preparing solutions, add the solid to the solvent slowly.
-
Avoid contact with skin and eyes[3][5]. Do not breathe dust[3][5].
-
When handling, do not eat, drink, or smoke[4].
3. Post-Handling:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[4][9].
IV. Emergency Procedures
In case of accidental exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention[1][2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention[1][5][9]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[1][2][5][9]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid[1][2]. |
V. Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use proper personal protective equipment and vacuum or sweep up the material, avoiding dust generation. Place the material in a sealed, labeled container for disposal[1].
Waste Disposal:
-
All this compound waste, including contaminated materials such as filter paper or disposable labware, must be treated as hazardous chemical waste[10].
-
Do not empty into drains[5].
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations[9][10].
VI. Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. sds.metasci.ca [sds.metasci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
